Product packaging for BCN-PEG1-Val-Cit-OH(Cat. No.:)

BCN-PEG1-Val-Cit-OH

Cat. No.: B12420721
M. Wt: 565.7 g/mol
InChI Key: ZMNHKMPWSOWDHJ-YYCBCANDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

BCN-PEG1-Val-Cit-OH is a useful research compound. Its molecular formula is C27H43N5O8 and its molecular weight is 565.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H43N5O8 B12420721 BCN-PEG1-Val-Cit-OH

Properties

Molecular Formula

C27H43N5O8

Molecular Weight

565.7 g/mol

IUPAC Name

(2S)-2-[[2-[3-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]propanoylamino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoic acid

InChI

InChI=1S/C27H43N5O8/c1-17(2)23(24(34)31-21(25(35)36)10-7-12-29-26(28)37)32-22(33)11-14-39-15-13-30-27(38)40-16-20-18-8-5-3-4-6-9-19(18)20/h17-21,23H,5-16H2,1-2H3,(H,30,38)(H,31,34)(H,32,33)(H,35,36)(H3,28,29,37)/t18?,19?,20?,21-,23?/m0/s1

InChI Key

ZMNHKMPWSOWDHJ-YYCBCANDSA-N

Isomeric SMILES

CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OCC1C2C1CCC#CCC2

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCOCCNC(=O)OCC1C2C1CCC#CCC2

Origin of Product

United States

Foundational & Exploratory

The Multifaceted Role of BCN-PEG1-Val-Cit-OH in Advanced Antibody-Drug Conjugates: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The success of an ADC is critically dependent on the linker that bridges these two components. This technical guide provides an in-depth examination of BCN-PEG1-Val-Cit-OH, a sophisticated linker system designed for advanced ADC development. We will dissect its individual components, elucidate its mechanism of action, present relevant quantitative data, and provide detailed experimental protocols for its implementation and evaluation.

Core Components and Their Functions

The this compound linker is a modular system where each component serves a distinct and vital function in the overall performance of the ADC.[1][2] This linker is classified as a cleavable linker, designed to release its cytotoxic payload under specific physiological conditions.[1][3][4]

  • BCN (Bicyclononyne): This rigid, strained cyclooctyne is the antibody-conjugation moiety. It facilitates a highly efficient and bioorthogonal reaction with azide-modified antibodies through a copper-free click chemistry mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This method of conjugation is advantageous as it avoids the use of potentially cytotoxic copper catalysts and proceeds readily in aqueous environments.

  • PEG1 (Single Polyethylene Glycol Unit): The short polyethylene glycol spacer enhances the solubility and flexibility of the linker. This can help to reduce steric hindrance during the conjugation process and may improve the pharmacokinetic properties of the resulting ADC.

  • Val-Cit (Valine-Citrulline): This dipeptide is the enzymatically cleavable trigger of the linker system. It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal cysteine protease that is often overexpressed in tumor cells. The stability of this linker in systemic circulation and its selective cleavage within the target cell are paramount to the ADC's therapeutic window.

  • OH (Hydroxyl Group): The terminal hydroxyl group is the attachment point for the cytotoxic payload. In practice, this hydroxyl group is typically part of a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), which is crucial for the efficient and traceless release of the unmodified drug following Val-Cit cleavage. For the purpose of this guide, we will consider the common functional structure to be BCN-PEG1-Val-Cit-PABC, where the drug is attached to the PABC moiety.

Mechanism of Action: From Systemic Circulation to Payload Release

The function of an ADC equipped with a BCN-PEG1-Val-Cit linker follows a multi-step pathway, ensuring targeted drug delivery and release.

cluster_circulation Systemic Circulation cluster_cell Target Tumor Cell ADC ADC in Circulation (Linker Intact) Receptor Antigen Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Receptor-Mediated Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking & Fusion Payload Released Cytotoxic Payload Lysosome->Payload 4. Cathepsin B Cleavage of Val-Cit Linker Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Cytotoxicity

Figure 1. Signaling pathway of an ADC with a BCN-PEG1-Val-Cit linker. (Within 100 characters)

  • Targeting and Binding: The ADC circulates in the bloodstream with the linker and payload intact. The monoclonal antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis, enclosing it within an endosome.

  • Lysosomal Trafficking: The endosome containing the ADC is trafficked to and fuses with a lysosome.

  • Enzymatic Cleavage: The acidic environment and high concentration of proteases within the lysosome, particularly Cathepsin B, facilitate the cleavage of the Val-Cit dipeptide bond in the linker.

  • Payload Release: Cleavage of the Val-Cit moiety initiates the decomposition of the self-immolative PABC spacer, leading to the release of the active cytotoxic drug into the cytoplasm of the cancer cell.

  • Induction of Apoptosis: The released payload can then exert its cytotoxic effect, for instance, by inhibiting microtubule assembly or damaging DNA, ultimately leading to apoptosis of the cancer cell.

Quantitative Data and Comparative Analysis

ParameterVal-Cit LinkerVal-Ala LinkerReference
Primary Cleaving Enzyme Cathepsin BCathepsin B
Relative Cleavage Rate FasterSlower (~half the rate of Val-Cit)
Plasma Stability (Human) High stabilityHigh stability
Plasma Stability (Mouse) Unstable (cleaved by Carboxylesterase 1C)More stable than Val-Cit
Hydrophobicity More hydrophobicLess hydrophobic
Clinical Validation ExtensiveLess extensive but promising

Note: The instability of the Val-Cit linker in murine plasma is a significant consideration for preclinical evaluation, often requiring the use of specialized knockout mouse models or careful interpretation of results.

Experimental Protocols

The following are detailed methodologies for key experiments related to the use and evaluation of this compound linkers in ADCs.

Protocol for ADC Conjugation via SPAAC

This protocol describes the conjugation of an azide-modified antibody with a BCN-linker-payload construct.

cluster_workflow SPAAC Conjugation Workflow start Start: Azide-Modified Antibody & BCN-Linker-Payload mix 1. Mix Reactants (Antibody & Linker-Payload) start->mix incubate 2. Incubate (e.g., 4-17 hours at RT or 4°C) mix->incubate purify 3. Purification (e.g., Size Exclusion Chromatography) incubate->purify characterize 4. Characterization (e.g., HIC-HPLC, Mass Spec) purify->characterize end End: Purified ADC characterize->end

Figure 2. Experimental workflow for ADC conjugation using SPAAC. (Within 100 characters)

Materials:

  • Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).

  • BCN-PEG1-Val-Cit-PABC-Payload construct dissolved in a compatible organic solvent (e.g., DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4).

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column).

  • Analytical instruments for characterization (e.g., Hydrophobic Interaction Chromatography (HIC)-HPLC, Mass Spectrometry).

Procedure:

  • Reactant Preparation:

    • Prepare the azide-modified antibody to a final concentration of 1-10 mg/mL in the reaction buffer.

    • Prepare a stock solution of the BCN-linker-payload in DMSO.

  • Conjugation Reaction:

    • Add the BCN-linker-payload stock solution to the antibody solution. A typical molar excess of the linker-payload is 5-20 fold over the antibody. The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to maintain antibody integrity.

    • Incubate the reaction mixture at room temperature or 4°C for 4-17 hours with gentle mixing. Reaction time and temperature may need to be optimized depending on the specific reactants.

  • Purification:

    • Remove the unreacted linker-payload and any aggregates by SEC using a pre-equilibrated column with a suitable buffer (e.g., PBS).

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the Drug-to-Antibody Ratio (DAR) using HIC-HPLC or UV-Vis spectroscopy.

    • Confirm the identity and integrity of the ADC using Mass Spectrometry.

Protocol for In Vitro Cathepsin B Cleavage Assay

This protocol describes a fluorometric assay to determine the susceptibility of the Val-Cit linker to cleavage by Cathepsin B.

cluster_workflow Cathepsin B Cleavage Assay Workflow start Start: Fluorogenic Substrate & Activated Cathepsin B setup 1. Prepare Reaction in 96-well plate (Buffer, Substrate) start->setup initiate 2. Initiate Reaction (Add Cathepsin B) setup->initiate incubate 3. Incubate at 37°C in Fluorescence Plate Reader initiate->incubate measure 4. Measure Fluorescence (λEx/λEm = 400/505 nm) over time incubate->measure analyze 5. Data Analysis (Plot Fluorescence vs. Time) measure->analyze end End: Determine Cleavage Rate analyze->end

Figure 3. Workflow for a fluorometric Cathepsin B cleavage assay. (Within 100 characters)

Materials:

  • Fluorogenic Cathepsin B substrate (e.g., a Val-Cit linker conjugated to a fluorophore and a quencher, or Z-Arg-Arg-AMC).

  • Recombinant human Cathepsin B.

  • Activation Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT).

  • Assay Buffer (same as Activation Buffer).

  • 96-well black microplate.

  • Fluorescence microplate reader.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in DMSO and dilute to the desired final concentration in Assay Buffer.

    • Activate the Cathepsin B by pre-incubating it in Activation Buffer at 37°C for 10-15 minutes.

  • Assay Setup:

    • Add 50 µL of the substrate solution to the wells of the 96-well plate.

    • Include control wells:

      • Blank: Assay Buffer only.

      • Substrate only: Substrate solution without enzyme.

      • Enzyme only: Activated Cathepsin B in Assay Buffer.

  • Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the activated Cathepsin B solution to the appropriate wells. A typical final enzyme concentration is 10-50 nM.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the increase in fluorescence intensity over time (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC-based substrates).

  • Data Analysis:

    • Subtract the background fluorescence (blank wells) from all readings.

    • Plot the fluorescence intensity versus time. The initial rate of cleavage is determined from the slope of the linear portion of the curve.

    • To determine kinetic constants (Km and kcat), the assay should be performed with varying substrate concentrations.

Conclusion

The this compound linker and its derivatives represent a highly refined and effective system for the development of advanced antibody-drug conjugates. Its modular design allows for efficient, site-specific conjugation to antibodies via copper-free click chemistry, while the integrated Val-Cit dipeptide provides a specific and efficient mechanism for payload release within the tumor microenvironment. A thorough understanding of its mechanism of action, coupled with robust experimental validation of its conjugation and cleavage properties, is essential for harnessing its full potential in the creation of next-generation targeted cancer therapeutics.

References

An In-depth Technical Guide to BCN-PEG1-Val-Cit-OH for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the BCN-PEG1-Val-Cit-OH linker, a critical component in the development of advanced antibody-drug conjugates (ADCs). We will delve into its mechanism of action, provide detailed experimental protocols for its application, and present key quantitative data relevant to ADC development.

Introduction to this compound in ADCs

The this compound linker is a sophisticated chemical entity designed to connect a monoclonal antibody to a cytotoxic payload. Its structure is meticulously crafted to ensure stability in circulation and to facilitate the specific release of the payload within target cancer cells. This linker system incorporates three key functional domains:

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that enables copper-free click chemistry, specifically the strain-promoted alkyne-azide cycloaddition (SPAAC), for highly efficient and bioorthogonal conjugation to an azide-modified antibody.[1][2][3]

  • Polyethylene Glycol (PEG1): A single polyethylene glycol unit that acts as a hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the resulting ADC.[4]

  • Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[4] This enzymatic cleavage is the trigger for payload release.

The terminal hydroxyl group (-OH) allows for the attachment of a variety of payloads, typically through a self-immolative spacer like p-aminobenzyl carbamate (PABC), to form a complete linker-drug conjugate ready for attachment to an antibody.

Mechanism of Action

The therapeutic efficacy of an ADC utilizing the BCN-PEG1-Val-Cit linker hinges on a multi-step process that ensures targeted drug delivery and release.

  • Circulation and Targeting: The ADC circulates in the bloodstream, with the stable linker preventing premature release of the cytotoxic payload. The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle rich in hydrolytic enzymes.

  • Enzymatic Cleavage: Within the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide bond in the linker.

  • Payload Release: Cleavage of the Val-Cit moiety initiates the release of the cytotoxic payload, often through the subsequent self-immolation of a PABC spacer, ensuring the drug is delivered in its active form.

  • Cytotoxicity and Bystander Effect: The released payload exerts its cytotoxic effect, leading to the death of the cancer cell. If the payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.

Quantitative Data

The following tables summarize key quantitative data associated with the development and characterization of ADCs using Val-Cit-based linkers.

ParameterTypical ValuesAnalytical Method(s)Reference(s)
Drug-to-Antibody Ratio (DAR)
Average DAR3.5 - 4.5Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS)
DAR Distribution
DAR 0< 5%HIC-HPLC
DAR 215 - 25%HIC-HPLC
DAR 440 - 60%HIC-HPLC
DAR 615 - 25%HIC-HPLC
DAR 8< 10%HIC-HPLC
In Vitro Cytotoxicity
IC50 (HER2-positive cells)0.02 - 0.8 nMCell-based viability assays (e.g., MTT, XTT)
Linker Stability
Plasma Stability (Human)HighLC-MS
Plasma Stability (Mouse)VariableLC-MS
Aggregation
Monomer Content> 95%Size-Exclusion Chromatography (SEC)

Experimental Protocols

This section provides detailed methodologies for the key experimental stages in the development of an ADC using a BCN-PEG1-Val-Cit linker system.

Site-Specific Antibody Modification with Azide

This protocol describes the enzymatic modification of the antibody's N-linked glycans to introduce an azide handle for click chemistry.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS, pH 7.4)

  • β-Galactosidase

  • β-1,4-galactosyltransferase (Gal-T)

  • UDP-GalNAz (UDP-N-azidoacetylgalactosamine)

  • Protein A affinity chromatography column

  • PBS (phosphate-buffered saline), pH 7.4

  • Tris buffer, pH 7.0

Procedure:

  • Deglycosylation:

    • Incubate the antibody with β-Galactosidase at a molar ratio of 1:10 (enzyme:antibody) in PBS at 37°C for 4 hours to remove terminal galactose residues.

  • Azide Installation:

    • To the deglycosylated antibody solution, add Gal-T to a final concentration of 0.1 mg/mL.

    • Add UDP-GalNAz to a final concentration of 1 mM.

    • Incubate the reaction mixture at 30°C for 12-18 hours with gentle agitation.

  • Purification:

    • Purify the azide-modified antibody using a Protein A affinity column to remove the enzymes and excess reagents.

    • Elute the antibody and perform a buffer exchange into PBS, pH 7.4.

  • Characterization:

    • Confirm the successful incorporation of the azide group by mass spectrometry, expecting an increase in mass corresponding to the GalNAz moiety.

Conjugation of BCN-PEG1-Val-Cit-Payload to Azide-Modified Antibody (SPAAC Reaction)

This protocol details the copper-free click chemistry reaction to conjugate the linker-payload to the azide-modified antibody.

Materials:

  • Azide-modified antibody (from Protocol 4.1) at 2-5 mg/mL in PBS, pH 7.4

  • BCN-PEG1-Val-Cit-Payload (e.g., BCN-PEG1-Val-Cit-PABC-MMAE) dissolved in DMSO to a 10 mM stock solution

  • Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, add the azide-modified antibody solution.

    • Slowly add a 3- to 5-fold molar excess of the BCN-PEG1-Val-Cit-Payload stock solution to the antibody solution while gently vortexing. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent antibody denaturation.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours with gentle end-over-end mixing.

  • Purification:

    • Purify the resulting ADC using an SEC system to remove any unreacted linker-payload and potential aggregates. The mobile phase should be PBS, pH 7.4.

  • Characterization:

    • Determine the protein concentration of the purified ADC.

    • Analyze the ADC by HIC-HPLC to determine the average DAR and DAR distribution.

    • Analyze the ADC by SEC-HPLC to assess the level of aggregation.

In Vitro Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the Val-Cit linker to enzymatic cleavage.

Materials:

  • Purified ADC with BCN-PEG1-Val-Cit linker

  • Recombinant human Cathepsin B

  • Cathepsin B activation buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)

  • Reaction quenching solution (e.g., acetonitrile with an internal standard)

  • HPLC or LC-MS system

Procedure:

  • Enzyme Activation:

    • Activate Cathepsin B by incubating it in the activation buffer for 15 minutes at 37°C.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the ADC (final concentration ~1 µM) with the reaction buffer and equilibrate to 37°C.

  • Initiate Cleavage:

    • Add the activated Cathepsin B (final concentration ~20 nM) to the ADC solution to start the reaction.

  • Time Points:

    • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately quench the reaction by adding the quenching solution.

  • Analysis:

    • Analyze the samples by HPLC or LC-MS to quantify the amount of released payload.

    • Calculate the percentage of payload release at each time point relative to the total payload.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive cancer cell line

  • Complete cell culture medium

  • ADC of interest

  • Unconjugated antibody (as control)

  • Free cytotoxic payload (as control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.

    • Treat the cells with the different concentrations for 72-96 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) cluster_endosome Endosome cluster_lysosome Lysosome ADC ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization Antigen->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome CathepsinB Cathepsin B Cleavage Val-Cit Cleavage CathepsinB->Cleavage Enzymatic Action Payload Released Payload Cleavage->Payload Payload Release Cytotoxicity Cell Death Payload->Cytotoxicity Induces

Caption: Mechanism of action of a BCN-PEG1-Val-Cit-linker-based ADC.

ADC_Development_Workflow cluster_synthesis Synthesis & Conjugation cluster_purification Purification cluster_characterization Characterization cluster_evaluation In Vitro Evaluation Ab_Mod 1. Antibody Azide Modification Conjugation 3. SPAAC Conjugation Ab_Mod->Conjugation Linker_Payload 2. Linker-Payload (BCN-PEG1-Val-Cit-Drug) Linker_Payload->Conjugation Purification 4. SEC Purification Conjugation->Purification DAR_Analysis 5a. DAR Analysis (HIC) Purification->DAR_Analysis Aggregation_Analysis 5b. Aggregation (SEC) Purification->Aggregation_Analysis Stability_Analysis 5c. Stability (LC-MS) Purification->Stability_Analysis Cleavage_Assay 6a. Cleavage Assay Purification->Cleavage_Assay Cytotoxicity_Assay 6b. Cytotoxicity Assay Purification->Cytotoxicity_Assay

Caption: General experimental workflow for ADC development.

Conclusion

The this compound linker represents a sophisticated and highly effective tool in the design of modern antibody-drug conjugates. Its modular design, incorporating a bioorthogonal handle for conjugation, a hydrophilic spacer, and a protease-cleavable dipeptide, allows for the creation of ADCs with enhanced stability, favorable pharmacokinetics, and potent, targeted anti-tumor activity. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug developers to effectively utilize this linker technology in the advancement of novel cancer therapeutics.

References

An In-Depth Technical Guide to Cleavable Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleavable linkers are critical components in the design of bioconjugates, particularly in the realm of targeted therapies like antibody-drug conjugates (ADCs). Their primary function is to securely connect a biologically active molecule, such as a potent cytotoxic payload, to a targeting moiety, typically a monoclonal antibody. The defining characteristic of a cleavable linker is its ability to remain stable in systemic circulation and then undergo predictable scission to release the payload upon reaching the target microenvironment, such as the interior of a cancer cell. This controlled release mechanism is paramount for maximizing therapeutic efficacy while minimizing off-target toxicity.[1][2][3] This guide provides a comprehensive technical overview of the core principles of cleavable linkers, including their classification, mechanisms of action, quantitative stability data, and detailed experimental protocols.

Core Principles of Cleavable Linkers

The design of a successful cleavable linker hinges on exploiting the physiological differences between the systemic circulation and the target tissue or cellular compartment.[4] These differences can be chemical, such as variations in pH or redox potential, or enzymatic, involving the differential expression of specific enzymes.[2] Consequently, cleavable linkers are broadly categorized into two main classes: chemically cleavable and enzymatically cleavable linkers.

Chemically Cleavable Linkers

Chemically cleavable linkers are designed to break in response to specific chemical stimuli present at the target site. The most prominent examples are acid-labile and disulfide linkers.

Acid-Labile Linkers (pH-Sensitive)

Acid-labile linkers leverage the lower pH of intracellular compartments like endosomes (pH 5.5–6.2) and lysosomes (pH 4.5–5.0) compared to the physiological pH of blood (pH 7.4).

  • Hydrazone Linkers: These are among the most well-studied pH-sensitive linkers. The hydrazone bond is relatively stable at neutral pH but undergoes hydrolysis under acidic conditions to release the payload. However, some hydrazone linkers have shown a tendency for slow hydrolysis in the bloodstream, which can lead to premature drug release and systemic toxicity. The stability of hydrazone linkers can be modulated by the electronic and steric nature of the substituents on the linker.

  • Other Acid-Labile Moieties: Besides hydrazones, other functional groups like carbonates and acetals have also been explored for their pH-sensitive properties.

Disulfide Linkers (Redox-Sensitive)

Disulfide linkers exploit the significant difference in the concentration of reducing agents, particularly glutathione (GSH), between the extracellular environment (micromolar range) and the intracellular cytoplasm (millimolar range).

  • Mechanism: The disulfide bond within the linker is stable in the oxidizing environment of the bloodstream. Upon internalization into a cell, the high intracellular concentration of GSH rapidly reduces the disulfide bond, leading to linker cleavage and payload release. The rate of cleavage can be tuned by introducing steric hindrance around the disulfide bond to enhance plasma stability.

Enzymatically Cleavable Linkers

Enzymatically cleavable linkers incorporate a substrate sequence that is recognized and cleaved by a specific enzyme that is overexpressed at the target site, often within the lysosomes of cancer cells.

Peptide Linkers

Peptide linkers are the most common type of enzymatically cleavable linker, designed to be substrates for lysosomal proteases such as cathepsins.

  • Valine-Citrulline (Val-Cit) Linkers: The dipeptide Val-Cit is the most widely used and successful peptide linker. It exhibits high stability in plasma but is efficiently cleaved by cathepsin B, which is often upregulated in tumor cells. This cleavage often triggers a self-immolative cascade through a p-aminobenzyl carbamate (PABC) spacer, resulting in the release of the unmodified payload.

  • Other Peptide Sequences: Other di- and tetrapeptide sequences, such as Valine-Alanine (Val-Ala) and Glycine-Phenylalanine-Leucine-Glycine (GFLG), have also been utilized as cathepsin B substrates. The Val-Ala linker, for instance, is cleaved by cathepsin B at about half the rate of the Val-Cit linker.

β-Glucuronide Linkers

These linkers are designed to be cleaved by the lysosomal enzyme β-glucuronidase, which is also overexpressed in some tumor microenvironments. β-glucuronide linkers are particularly advantageous for their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the bioconjugate. Similar to peptide linkers, their cleavage often initiates a self-immolative process to release the free drug.

Quantitative Data on Linker Stability and Cleavage

The stability of the linker in plasma is a critical parameter that influences the therapeutic index of a bioconjugate. Premature cleavage leads to off-target toxicity, while insufficient cleavage at the target site reduces efficacy. The following tables summarize key quantitative data for different cleavable linkers.

Linker TypeLinker ExampleConditionHalf-life (t½)Reference(s)
Acid-Labile HydrazoneHuman Plasma (pH 7.4)~2 days
HydrazoneBuffer (pH 5.0)~4.4 hours
Carbonate (with PAB spacer)Serum~36 hours
Silyl EtherHuman Plasma> 7 days
Enzymatically Cleavable Val-Cit-PABCHuman Plasma~230 days
Phe-Lys-PABCHuman Plasma~30 days
Val-Cit-PABCMouse Plasma~80 hours
Phe-Lys-PABCMouse Plasma~12.5 hours

Table 1: Comparative Plasma Stability of Cleavable Linkers.

LinkerEnzymeRelative Cleavage RateReference(s)
Val-CitCathepsin B1
Val-AlaCathepsin B0.5

Table 2: Relative Cleavage Rates of Peptide Linkers by Cathepsin B.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cleavable_Linker_Mechanisms

ADC_Internalization_Pathway cluster_cell ADC Antibody-Drug Conjugate (ADC) Antigen Target Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome (pH 5.5-6.2) Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome (pH 4.5-5.0) High Cathepsin B Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Linker Cleavage Cytotoxicity Cell Death Payload->Cytotoxicity 5. Cytotoxic Effect

Experimental_Workflow_Stability Start Start: ADC Sample Incubation Incubate ADC in Plasma (37°C) Start->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Analysis Analyze Samples Time_Points->Analysis LCMS LC-MS Analysis Analysis->LCMS Quantify Free Payload or Intact ADC ELISA ELISA Analysis->ELISA Quantify Total/Conjugated Antibody Results Determine Drug Release or ADC Degradation LCMS->Results ELISA->Results

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a bioconjugate and the rate of payload release in plasma.

Materials:

  • Bioconjugate (e.g., ADC) stock solution

  • Control bioconjugate with a non-cleavable linker (optional)

  • Human plasma (or other species as required), anticoagulated

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS system

Procedure:

  • Preparation: Thaw plasma at 37°C. Prepare the bioconjugate solution in PBS.

  • Incubation: Spike the bioconjugate into the plasma to a final concentration of, for example, 100 µg/mL. Incubate at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), withdraw an aliquot of the plasma-bioconjugate mixture.

  • Sample Processing: Immediately quench the reaction by adding 3 volumes of cold quenching solution to precipitate plasma proteins. Vortex and centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant by LC-MS to quantify the amount of released payload. Alternatively, techniques like ELISA can be used to measure the amount of intact, conjugated antibody over time.

  • Data Interpretation: Plot the concentration of released payload or the percentage of intact bioconjugate over time to determine the half-life of the linker in plasma.

Protocol 2: Cathepsin B-Mediated Cleavage Assay

Objective: To determine the susceptibility and kinetics of a peptide linker to cleavage by cathepsin B.

Materials:

  • Bioconjugate with a peptide linker (e.g., Val-Cit)

  • Recombinant human cathepsin B

  • Assay buffer: 50 mM sodium acetate, 2 mM DTT, pH 5.0

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS system

Procedure:

  • Enzyme Activation: Activate cathepsin B by pre-incubating it in the assay buffer at 37°C for 15 minutes.

  • Reaction Initiation: In a microcentrifuge tube, add the bioconjugate to the assay buffer to a final concentration of, for example, 10 µM. Initiate the cleavage reaction by adding the activated cathepsin B (e.g., to a final concentration of 50 nM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction and stop the reaction by adding cold quenching solution.

  • Analysis: Analyze the samples by LC-MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time. The initial rate of the reaction can be determined from the linear phase of the curve to assess the cleavage kinetics.

Protocol 3: General Antibody-Drug Conjugation (Thiol-Maleimide Chemistry)

Objective: To conjugate a linker-payload containing a maleimide group to a monoclonal antibody via its cysteine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-functionalized linker-payload

  • Quenching reagent: N-acetylcysteine

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Reduction: To the mAb solution, add a 10-fold molar excess of TCEP. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Buffer Exchange: Remove excess TCEP by buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA).

  • Conjugation: Add the maleimide-functionalized linker-payload (typically dissolved in a co-solvent like DMSO) to the reduced antibody solution at a 5-10 fold molar excess. Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Quench any unreacted maleimide groups by adding a 2-fold molar excess of N-acetylcysteine relative to the linker-payload. Incubate for 20 minutes.

  • Purification: Purify the resulting ADC from unconjugated linker-payload and other reagents using size-exclusion chromatography.

  • Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as hydrophobic interaction chromatography (HIC), UV-Vis spectroscopy, and mass spectrometry.

Conclusion

Cleavable linkers are a sophisticated and essential technology in the field of bioconjugation, enabling the development of highly targeted and effective therapeutics. The choice of linker—be it chemically or enzymatically cleavable—must be carefully considered based on the specific application, the nature of the payload, and the biological characteristics of the target. A thorough understanding of their mechanisms, stability, and the experimental methods to evaluate them is crucial for researchers and drug developers aiming to design the next generation of bioconjugates with improved therapeutic windows. The continued innovation in linker chemistry promises to further refine the precision of targeted drug delivery, leading to safer and more potent treatments for a range of diseases.

References

An In-Depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has become an indispensable tool in bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological systems with high specificity and efficiency.[1][] This reaction, a cornerstone of "click chemistry," leverages the high ring strain of cyclooctyne derivatives to achieve rapid cycloaddition with azides without the need for cytotoxic copper catalysts.[1][][3] Its biocompatibility allows for applications ranging from live-cell imaging and proteomics to the development of antibody-drug conjugates (ADCs) and novel biomaterials. This guide provides a comprehensive technical overview of the core principles of SPAAC, quantitative kinetic data for commonly used reagents, detailed experimental protocols for synthesis and bioconjugation, and an exploration of its application in studying cellular signaling.

Core Principles and Mechanism

At its heart, SPAAC is a [3+2] dipolar cycloaddition between a strained cyclooctyne and an azide to form a stable triazole linkage. The reaction's primary driving force is the release of energy from the highly strained eight-membered alkyne ring, which can be over 18 kcal/mol. This intrinsic strain significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed rapidly at physiological temperatures and pH.

The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and azide functional groups are abiotic and chemically inert to the vast majority of functional groups found in biological systems, such as amines and hydroxyls. This ensures that the ligation occurs exclusively between the intended reaction partners, enabling precise molecular engineering in living cells, tissues, and whole organisms.

The Reaction Mechanism

The SPAAC reaction proceeds through a concerted, asynchronous transition state. Density functional theory (DFT) calculations have shown that the high rate is due to the lower energy required to distort the cyclooctyne and the 1,3-dipole (azide) into the required transition-state geometry, compared to a linear alkyne. The transition state is asynchronous, meaning the two new carbon-nitrogen bonds do not form at the exact same rate.

SPAAC_Mechanism cluster_reactants Reactants cluster_ts Transition State cluster_product Product Cyclooctyne Strained Cyclooctyne TS Concerted, Asynchronous Transition State Cyclooctyne->TS Low ΔE‡ due to ring strain release Azide Azide (R-N₃) Azide->TS Triazole Stable Triazole Adduct TS->Triazole Irreversible Covalent Bond Formation Protein_Labeling_Workflow node_step node_step node_material node_material node_output node_output A 1. Prepare Azide-Modified Protein in Amine-Free Buffer (PBS) C 3. Mix Protein and Cyclooctyne-NHS (10-20x Molar Excess) A->C B 2. Prepare Cyclooctyne-NHS Ester Stock in Anhydrous DMSO B->C D 4. Incubate at Room Temperature (1-2 hours) C->D E 5. Purify via Spin Desalting Column D->E F 6. Characterize Conjugate (Mass Spec, UV-Vis) E->F P_out Purified Labeled Protein E->P_out P_in Azide-Protein P_in->A C_in Cyclooctyne-NHS C_in->B Glyco_Signaling_Workflow node_bio node_bio node_chem node_chem node_analysis node_analysis A 1. Aberrant Cell Signaling (e.g., in Cancer Cells) B 2. Altered Glycosyltransferase Activity A->B downstream effect D 4. Metabolic Incorporation into Cell-Surface Glycans B->D incorporates C 3. Introduction of Azido Sugar (e.g., Ac₄ManNAz) to Cells C->D is precursor for E 5. SPAAC Reaction with Cyclooctyne-Probe (e.g., DBCO-Fluorophore) D->E provides azide handle F 6. Detection and Analysis (Microscopy, Flow Cytometry, Proteomics) E->F enables

References

The Cornerstone of Stability and Efficacy: A Technical Guide to PEGylation in ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Antibody-Drug Conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics, comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker, are designed to selectively deliver chemotherapy to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity. The linker, a critical component of this tripartite system, profoundly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Among the various linker technologies, the incorporation of polyethylene glycol (PEG) chains, a strategy known as PEGylation, has emerged as a pivotal approach to overcoming many of the challenges associated with ADC development. This in-depth technical guide elucidates the fundamental principles of PEGylation in ADC linkers, providing a comprehensive overview of its impact on ADC properties, a comparative analysis of different PEG linker strategies, and detailed experimental protocols for the synthesis and evaluation of PEGylated ADCs.

The Multifaceted Role of PEG Linkers in ADC Design

The integration of PEG moieties into ADC linkers is primarily driven by the need to modulate the physicochemical properties of the conjugate, particularly when dealing with hydrophobic payloads.[1] The inherent hydrophilicity of PEG chains confers several key advantages:

  • Enhanced Solubility and Reduced Aggregation: A major hurdle in ADC development is the propensity of conjugates, especially those with a high drug-to-antibody ratio (DAR), to aggregate due to the hydrophobicity of the payload. PEG linkers create a hydrophilic shell around the drug, improving the ADC's solubility in aqueous media and preventing the formation of aggregates that can lead to immunogenicity and altered efficacy.[1][2]

  • Improved Pharmacokinetics: PEGylation significantly increases the hydrodynamic radius of the ADC, which in turn reduces renal clearance and prolongs its circulation half-life.[2][3] This extended exposure can lead to greater accumulation of the ADC within the tumor microenvironment, thereby enhancing its anti-tumor activity.

  • Reduced Immunogenicity: The flexible PEG chains can mask potential epitopes on both the antibody and the payload, reducing the likelihood of an immune response against the ADC.

  • Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and shielding the payload, PEG linkers can minimize non-specific uptake by healthy tissues, leading to a wider therapeutic window.

A Comparative Analysis of PEG Linker Strategies

The length and architecture of the PEG linker are critical parameters that must be optimized for each specific ADC. The choice of PEG linker represents a trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.

Impact of PEG Linker Length

The number of ethylene glycol units in the linker can have a profound impact on the ADC's performance.

PEG Linker LengthKey Characteristics
Short (e.g., PEG2, PEG4) May offer better ADC stability by keeping the payload within the antibody's steric protection. However, they provide a less pronounced "stealth" effect, potentially leading to faster clearance.
Medium (e.g., PEG8, PEG12) Often represents an optimal balance, providing significant improvements in pharmacokinetics and tumor exposure without a substantial loss of in vitro potency. A threshold is often observed around PEG8, after which further increases in length may have a diminished impact on clearance.
Long (e.g., PEG24, PEG4k, PEG10k) Dramatically improve the pharmacokinetic profile, leading to a prolonged half-life and increased area under the curve (AUC). This is particularly beneficial for ADCs with hydrophobic payloads or those targeting antigens with low expression levels. However, very long linkers may negatively impact in vitro cytotoxicity.
Quantitative Impact of PEG Linker Length on ADC Performance

The following table summarizes data from various preclinical studies, illustrating the quantitative effects of different PEG linker lengths on key ADC performance metrics.

ConjugatePEG MoietyHalf-Life Extension (fold increase)In Vitro Cytotoxicity Reduction (fold increase in IC50)In Vivo EfficacyReference
ZHER2-SMCC-MMAENone1.01.0-
ZHER2-PEG4K-MMAE4 kDa PEG2.54.5Improved
ZHER2-PEG10K-MMAE10 kDa PEG11.222.0Most Ideal
Anti-Trop2-mPEG24-MMAEmPEG24Not SpecifiedNot SpecifiedSignificant tumor suppression
Homogeneous DAR 8 ADCPEG12Not SpecifiedNot SpecifiedSignificant anti-tumor activity

Note: The data presented is compiled from studies using different antibody-payload combinations and experimental models, which may influence the results.

Core Experimental Protocols

Detailed methodologies are essential for the rational design and evaluation of PEGylated ADCs. The following section provides representative protocols for the synthesis and characterization of these complex biotherapeutics.

Synthesis and Purification of a PEGylated ADC via Thiol-Maleimide Conjugation

This protocol describes a common strategy for conjugating a maleimide-functionalized PEG-payload to a monoclonal antibody through the sulfhydryl groups of reduced interchain cysteine residues.

1. Antibody Reduction:

  • Objective: To partially reduce the interchain disulfide bonds of the antibody to generate free thiol groups for conjugation.

  • Materials:

    • Monoclonal antibody (mAb) at 5-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS).

    • Reduction Buffer: PBS containing 1 mM EDTA, pH 7.2.

    • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride solution (10 mM).

  • Procedure:

    • Prepare the antibody in the Reduction Buffer at a final concentration of 5 mg/mL.

    • Add a calculated molar excess of TCEP to the antibody solution. A 10-20 fold molar excess of TCEP per antibody is a typical starting point and may require optimization.

    • Incubate the reaction mixture at 37°C for 2 hours.

2. ADC Conjugation:

  • Objective: To covalently link the maleimide-activated PEG-payload to the reduced antibody.

  • Materials:

    • Reduced monoclonal antibody from the previous step.

    • Maleimide-PEG-Payload linker dissolved in an organic solvent like dimethyl sulfoxide (DMSO).

    • Conjugation Buffer: PBS, pH 7.4.

  • Procedure:

    • Adjust the concentration of the reduced antibody to 5 mg/mL in the Conjugation Buffer.

    • Add the maleimide-PEG-Payload solution to the reduced antibody solution. A 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups is recommended.

    • Ensure the final concentration of the organic solvent (e.g., DMSO) in the reaction mixture is below 10% to avoid antibody denaturation.

    • Incubate the reaction for 2 hours at room temperature with gentle mixing, protected from light.

3. Purification of the ADC:

  • Objective: To remove unconjugated drug-linker and other small molecules.

  • Procedure:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration.

    • Exchange the buffer to a suitable formulation buffer (e.g., PBS, pH 7.4).

Characterization of the PEGylated ADC

1. Determination of Drug-to-Antibody Ratio (DAR):

  • Objective: To determine the average number of drug molecules conjugated to each antibody.

  • Methods:

    • UV/Vis Spectroscopy: This method relies on the distinct absorbance spectra of the antibody (at 280 nm) and the payload (at its λmax). By measuring the absorbance of the ADC at both wavelengths and using the Beer-Lambert law, the concentrations of the antibody and payload can be determined, and the average DAR calculated.

    • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Species with a higher DAR are more hydrophobic and elute later from the column. The relative peak areas of the different species can be used to calculate the average DAR.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a direct measurement of the molecular weights of the different ADC species. The number of conjugated drugs can be determined from the mass difference between the ADC species and the unconjugated antibody.

2. In Vitro Cytotoxicity Assay (MTT Assay):

  • Objective: To determine the potency of the ADC in killing target cancer cells.

  • Procedure:

    • Seed cancer cell lines expressing the target antigen in 96-well plates.

    • Treat the cells with serial dilutions of the PEGylated ADCs.

    • Incubate the treated cells for 72-96 hours.

    • Assess cell viability using a colorimetric assay such as the MTT assay.

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

3. In Vitro Plasma Stability Assay:

  • Objective: To assess the stability of the ADC and the linker in plasma.

  • Procedure:

    • Incubate the ADC sample in plasma from different species (e.g., mouse, human) at 37°C.

    • Collect samples at various time points.

    • Measure the amount of total antibody and conjugated antibody using an enzyme-linked immunosorbent assay (ELISA) or LC-MS to determine the extent of drug loss over time.

4. In Vivo Pharmacokinetic (PK) Study:

  • Objective: To determine the pharmacokinetic profile of the ADC.

  • Procedure:

    • Administer the ADCs intravenously to healthy rodents.

    • Collect blood samples at predetermined time points.

    • Isolate plasma from the blood samples.

    • Quantify the concentration of the ADC in the plasma using an ELISA that detects the antibody portion of the conjugate.

    • Calculate pharmacokinetic parameters such as half-life (t1/2), clearance, and area under the curve (AUC).

Visualizing Key Concepts and Workflows

To further clarify the principles and processes discussed, the following diagrams have been generated using the DOT language for Graphviz.

cluster_0 ADC Structure mAb Monoclonal Antibody Linker PEG Linker mAb->Linker Conjugation Site Payload Cytotoxic Payload Linker->Payload

Figure 1: General structure of a PEGylated Antibody-Drug Conjugate.

cluster_workflow Experimental Workflow for ADC Evaluation A Antibody Reduction B ADC Conjugation A->B C Purification (SEC) B->C D Characterization (DAR, Purity) C->D E In Vitro Cytotoxicity Assay D->E F Plasma Stability Assay D->F G In Vivo PK Study D->G H In Vivo Efficacy Study G->H ADC PEGylated ADC in Circulation TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell Binding to Target Antigen Internalization Internalization TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis

References

An In-depth Technical Guide to BCN-PEG1-Val-Cit-OH: Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCN-PEG1-Val-Cit-OH is a bifunctional linker molecule integral to the development of next-generation antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of its core components, a plausible synthetic route, and its mechanism of action in targeted drug delivery. The document details experimental protocols, quantitative data, and visual workflows to support researchers in the field of bioconjugation and ADC development.

Introduction: The Role of Linkers in Antibody-Drug Conjugates

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC. This compound is a cleavable linker designed for precise drug release within the tumor microenvironment.

The discovery and development of such linkers are driven by the need for enhanced therapeutic windows for ADCs. The Valine-Citrulline (Val-Cit) dipeptide component is a well-established motif that is selectively cleaved by cathepsin B, an enzyme overexpressed in the lysosomes of many cancer cells. The bicyclo[6.1.0]nonyne (BCN) group facilitates a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction for antibody conjugation, while the short polyethylene glycol (PEG1) spacer enhances solubility and flexibility.

Physicochemical Properties and Characterization

The fundamental properties of this compound are summarized in the table below. These values are critical for its application in bioconjugation protocols.

PropertyValueSource
Molecular FormulaC₂₇H₄₃N₅O₈ChemScene
Molecular Weight565.66 g/mol ChemScene
Purity≥98%ChemScene
AppearanceWhite to off-white solid---
SolubilitySoluble in DMSO, DMFMedchemExpress

Synthesis of this compound: A Representative Protocol

Materials and Methods

Reagents:

  • Fmoc-L-Valine

  • L-Citrulline

  • BCN-PEG1-NHS ester

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard workup and purification reagents

Equipment:

  • Round-bottom flasks

  • Magnetic stirrers

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purification

  • Nuclear magnetic resonance (NMR) spectrometer for characterization

  • Mass spectrometer for characterization

Synthetic Steps

A potential synthetic workflow is depicted below:

G cluster_synthesis Synthesis Workflow FmocVal Fmoc-L-Valine FmocValCit Fmoc-Val-Cit-OH FmocVal->FmocValCit DCC/NHS coupling Cit L-Citrulline Cit->FmocValCit Deprotection Fmoc Deprotection FmocValCit->Deprotection Piperidine/DMF BCNPEG BCN-PEG1-NHS ester BCNPEGValCit This compound BCNPEG->BCNPEGValCit FinalProduct Purified this compound BCNPEGValCit->FinalProduct HPLC Purification Deprotection->BCNPEGValCit Coupling

A potential synthetic workflow for this compound.

Step 1: Synthesis of Fmoc-Val-Cit-OH

  • To a solution of Fmoc-L-Valine (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in dry DCM, add DCC (1.1 eq) at 0°C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • To the filtrate, add L-Citrulline (1.0 eq) dissolved in a minimal amount of DMF and a suitable base (e.g., DIPEA).

  • Stir the reaction overnight at room temperature.

  • Perform an acidic workup and purify the crude product by flash chromatography to yield Fmoc-Val-Cit-OH.

Step 2: Fmoc Deprotection

  • Dissolve Fmoc-Val-Cit-OH in a 20% solution of piperidine in DMF.

  • Stir at room temperature for 1-2 hours until TLC indicates complete deprotection.

  • Remove the solvent under reduced pressure to obtain the crude H₂N-Val-Cit-OH.

Step 3: Coupling with BCN-PEG1-NHS ester

  • Dissolve the crude H₂N-Val-Cit-OH and BCN-PEG1-NHS ester (1.0 eq) in dry DMF.

  • Add a suitable base (e.g., DIPEA) and stir the reaction overnight at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent.

  • Dry the organic layer, concentrate, and purify the crude product by reverse-phase HPLC to obtain this compound.

Expected Yield and Characterization

While specific yields for this exact molecule are not published, similar multi-step syntheses of Val-Cit linkers report overall yields in the range of 30-50%.

Parameter Expected Value
Overall Yield30-50%
¹H NMR Characteristic peaks for BCN, PEG, Val, and Cit moieties
Mass Spec (ESI-MS) [M+H]⁺ at m/z ≈ 566.67

Mechanism of Action in ADC Context

The utility of this compound lies in its ability to be conjugated to an antibody and a drug, and subsequently release the drug in a targeted manner.

Experimental Workflow: ADC Conjugation

The following diagram illustrates a typical workflow for conjugating an azide-modified antibody with a drug-linker construct derived from this compound.

G cluster_workflow ADC Conjugation Workflow Antibody Azide-Modified Antibody SPAAC SPAAC Reaction (Click Chemistry) Antibody->SPAAC LinkerDrug BCN-PEG1-Val-Cit-Drug LinkerDrug->SPAAC Purification Purification (e.g., SEC) SPAAC->Purification ADC Antibody-Drug Conjugate Purification->ADC Characterization Characterization (HIC, MS) ADC->Characterization G cluster_pathway Intracellular ADC Processing ADC ADC Binding Binding ADC->Binding Receptor Target Receptor Receptor->Binding Endocytosis Endocytosis Binding->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Cathepsin B Cleavage Lysosome->Cleavage Payload Active Payload Cleavage->Payload Release Apoptosis Cell Death Payload->Apoptosis

Methodological & Application

Synthesis of BCN-PEG1-Val-Cit-OH: An Application Note and Protocol for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of BCN-PEG1-Val-Cit-OH, a valuable bifunctional linker used in the development of Antibody-Drug Conjugates (ADCs). This linker incorporates a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a single polyethylene glycol (PEG) unit to enhance solubility, and a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide for controlled payload release within the lysosomal compartment of target cells.

Introduction

The Val-Cit dipeptide linker has become a cornerstone in the design of modern ADCs due to its high stability in plasma and its selective cleavage by the lysosomal protease cathepsin B, which is often upregulated in tumor cells. The incorporation of a BCN moiety allows for a copper-free "click chemistry" approach to conjugate the linker to an azide-modified antibody, offering a highly efficient and bioorthogonal ligation strategy. This protocol outlines a three-stage synthesis approach: the synthesis of the Fmoc-protected Val-Cit dipeptide, the subsequent coupling with a BCN-PEG1-NHS ester, and the final purification and characterization of the target molecule.

Synthetic Workflow

The overall synthetic strategy is a convergent approach involving the synthesis of the dipeptide and the BCN-PEG1 moiety, followed by their conjugation.

G cluster_0 Stage 1: Dipeptide Synthesis cluster_1 Stage 2: Deprotection cluster_2 Stage 3: Conjugation & Purification Fmoc_Val_OSu Fmoc-Val-OSu Fmoc_Val_Cit_OH Fmoc-Val-Cit-OH Fmoc_Val_OSu->Fmoc_Val_Cit_OH L_Citrulline L-Citrulline L_Citrulline->Fmoc_Val_Cit_OH Piperidine_DMF Piperidine/DMF Fmoc_Val_Cit_OH->Piperidine_DMF H2N_Val_Cit_OH H2N-Val-Cit-OH Piperidine_DMF->H2N_Val_Cit_OH BCN_PEG1_Val_Cit_OH_crude Crude this compound H2N_Val_Cit_OH->BCN_PEG1_Val_Cit_OH_crude BCN_PEG1_NHS BCN-PEG1-NHS Ester BCN_PEG1_NHS->BCN_PEG1_Val_Cit_OH_crude BCN_PEG1_Val_Cit_OH_pure Pure this compound BCN_PEG1_Val_Cit_OH_crude->BCN_PEG1_Val_Cit_OH_pure RP-HPLC

Caption: Synthetic workflow for this compound.

Experimental Protocols

Stage 1: Synthesis of Fmoc-Val-Cit-OH

This stage involves the coupling of Fmoc-protected valine with L-citrulline to form the dipeptide.

Materials:

  • Fmoc-Val-OSu (N-succinimidyl ester)

  • L-Citrulline

  • Sodium Bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Diethyl ether

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Dissolve L-Citrulline (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • To this solution, add Fmoc-Val-OSu (1.05 eq) portion-wise over 30 minutes while stirring vigorously at room temperature.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, acidify the reaction mixture to pH 2-3 with 1M HCl.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purify the crude product by flash chromatography on silica gel using a gradient of methanol in dichloromethane to yield Fmoc-Val-Cit-OH as a white solid.

Stage 2: Fmoc Deprotection of Val-Cit Dipeptide

This step removes the Fmoc protecting group to expose the N-terminal amine of the valine residue.

Materials:

  • Fmoc-Val-Cit-OH

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether (cold)

Procedure:

  • Dissolve Fmoc-Val-Cit-OH (1.0 eq) in DMF to make a 0.1 M solution.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under high vacuum to remove DMF and excess piperidine.

  • Triturate the resulting residue with cold diethyl ether to precipitate the deprotected dipeptide, H2N-Val-Cit-OH.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.

Stage 3: Coupling of BCN-PEG1-NHS Ester with H2N-Val-Cit-OH

This is the final conjugation step to yield the target molecule.

Materials:

  • H2N-Val-Cit-OH

  • BCN-PEG1-NHS Ester (commercially available)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reversed-Phase HPLC system

Procedure:

  • Dissolve H2N-Val-Cit-OH (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • In a separate flask, dissolve BCN-PEG1-NHS Ester (1.1 eq) in anhydrous DMF.

  • Add the BCN-PEG1-NHS Ester solution dropwise to the H2N-Val-Cit-OH solution.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until LC-MS analysis indicates the completion of the reaction.

  • Quench the reaction by adding a small amount of water.

  • Dilute the reaction mixture with an appropriate solvent for purification.

Purification and Characterization

The final product is purified by reversed-phase high-performance liquid chromatography (RP-HPLC) and characterized by mass spectrometry and NMR.

Purification:

  • Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient of 10-60% B over 30 minutes is a good starting point, which can be optimized based on the retention time of the product.

  • Detection: UV at 220 nm and 254 nm.

  • Post-Purification: Pool the fractions containing the pure product and lyophilize to obtain this compound as a white, fluffy solid.

Characterization:

  • Mass Spectrometry (ESI-MS): Calculate the expected mass of the protonated molecule [M+H]⁺ and verify it with the experimental data.

  • NMR Spectroscopy (¹H NMR): The spectrum should show characteristic peaks for the BCN group, the PEG linker, and the Val and Cit residues.

Quantitative Data Summary

StageReactant 1eqReactant 2eqSolventTemp (°C)Time (h)Typical Yield (%)
1 L-Citrulline1.0Fmoc-Val-OSu1.05Dioxane/WaterRT12-1670-85
2 Fmoc-Val-Cit-OH1.0Piperidine (20%)-DMFRT1-2>95
3 H2N-Val-Cit-OH1.0BCN-PEG1-NHS1.1DMFRT4-660-75 (after HPLC)

Signaling Pathway and Experimental Logic

The synthesized this compound linker is designed to be conjugated to an antibody and a cytotoxic drug. The following diagram illustrates the intended intracellular processing of an ADC constructed with this linker.

G ADC Antibody-Drug Conjugate (BCN-PEG1-Val-Cit-Drug) Receptor Tumor Cell Surface Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Payload Free Cytotoxic Payload Lysosome->Payload Cathepsin B Cleavage Apoptosis Apoptosis Payload->Apoptosis Induction

Caption: Intracellular pathway of an ADC with a Val-Cit linker.

This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt and optimize the conditions based on their specific laboratory settings and available equipment. Careful monitoring of each step by appropriate analytical techniques is crucial for a successful synthesis.

Application Notes and Protocols for the Conjugation of BCN-PEG1-Val-Cit-OH to an Antibody

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of a BCN-PEG1-Val-Cit-OH linker-payload to a monoclonal antibody (mAb). This process is a cornerstone in the development of Antibody-Drug Conjugates (ADCs), a powerful class of biotherapeutics that combines the specificity of an antibody with the potency of a cytotoxic drug. The described methodology employs a two-step strategy involving the introduction of an azide functionality onto the antibody, followed by a highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.

The this compound linker is a sophisticated component in modern ADC design. The Bicyclo[6.1.0]nonyne (BCN) group is a strained alkyne that enables copper-free "click chemistry," ensuring a stable covalent bond with an azide-modified antibody under mild, physiological conditions.[1][2] The polyethylene glycol (PEG1) spacer enhances hydrophilicity, and the Valine-Citrulline (Val-Cit) dipeptide is a cathepsin B-cleavable linker, designed for selective payload release within the lysosomal compartment of target cancer cells.[3]

This protocol will guide the user through:

  • Antibody preparation and modification to introduce azide groups.

  • Conjugation of the azide-modified antibody with the BCN-linker payload via SPAAC.

  • Purification of the resulting ADC.

  • Characterization of the ADC, with a focus on determining the drug-to-antibody ratio (DAR).

Experimental Workflow Overview

The overall process for the conjugation of this compound to an antibody is depicted in the workflow diagram below.

experimental_workflow cluster_prep Step 1: Antibody Preparation & Azide Modification cluster_conjugation Step 2: SPAAC Conjugation cluster_purification Step 3: ADC Purification cluster_characterization Step 4: ADC Characterization prep_antibody 1. Antibody Buffer Exchange (Amine-free buffer, e.g., PBS) modify_antibody 2. Reaction with NHS-PEG-Azide (Introduction of Azide Groups) prep_antibody->modify_antibody pH 8.0-8.5 purify_azide_ab 3. Purification of Azide-Modified Antibody (Removal of excess NHS-reagent) modify_antibody->purify_azide_ab Size-Exclusion Chromatography or Dialysis spaac_reaction 4. SPAAC Reaction with BCN-PEG1-Val-Cit-Payload purify_azide_ab->spaac_reaction Mix Azide-Ab with BCN-Linker purify_adc 5. Purification of ADC (Removal of unreacted linker-payload) spaac_reaction->purify_adc Size-Exclusion Chromatography or UF/DF dar_analysis 6. Drug-to-Antibody Ratio (DAR) Analysis (HIC-HPLC, LC-MS) purify_adc->dar_analysis final_adc Final Characterized ADC dar_analysis->final_adc

Caption: Overall experimental workflow for antibody conjugation.

Detailed Experimental Protocols

Protocol 1: Antibody Preparation and Azide Modification

This protocol describes the introduction of azide functional groups onto the antibody by modifying surface-exposed lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a storage buffer.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Borate buffer (50 mM, pH 8.5).

  • NHS-PEGn-Azide (e.g., NHS-PEG4-Azide).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes (10 kDa MWCO).

Procedure:

  • Antibody Buffer Exchange:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be buffer-exchanged into an amine-free buffer.

    • Equilibrate a desalting column or dialysis cassette with PBS, pH 7.4, according to the manufacturer's instructions.

    • Buffer exchange the antibody into PBS, pH 7.4.

    • Determine the concentration of the antibody solution using a spectrophotometer at 280 nm. Adjust the concentration to 2-10 mg/mL.

  • Preparation of NHS-PEGn-Azide Solution:

    • Immediately before use, prepare a 10 mM stock solution of NHS-PEGn-Azide in anhydrous DMSO.

  • Azide Modification Reaction:

    • Adjust the pH of the antibody solution to 8.0-8.5 by adding borate buffer (pH 8.5) to a final concentration of 50 mM.

    • Add a 10- to 20-fold molar excess of the 10 mM NHS-PEGn-Azide solution to the antibody solution. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

  • Purification of Azide-Modified Antibody:

    • Remove the unreacted NHS-PEGn-Azide by size-exclusion chromatography (e.g., desalting column) or dialysis against PBS, pH 7.4.

    • The resulting azide-modified antibody is ready for the SPAAC reaction.

ParameterRecommended ValueNotes
Antibody Concentration2-10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction BufferPBS with 50 mM Borate, pH 8.0-8.5pH is critical for the reactivity of NHS esters with primary amines.
Molar Excess of NHS-PEGn-Azide10-20 foldThis ratio can be optimized to achieve the desired degree of labeling.
Reaction Time1-2 hours
Reaction TemperatureRoom Temperature

Table 1: Recommended parameters for antibody azide modification.

Protocol 2: SPAAC Conjugation with BCN-PEG1-Val-Cit-Payload

This protocol details the conjugation of the azide-modified antibody with the BCN-linker payload. It is assumed that a cytotoxic drug is already attached to the citrulline's carboxylic acid of the this compound linker.

Materials:

  • Azide-modified antibody from Protocol 1.

  • BCN-PEG1-Val-Cit-Payload, dissolved in a compatible solvent (e.g., DMSO).

  • PBS, pH 7.4.

Procedure:

  • Prepare BCN-Linker Payload Solution:

    • Prepare a stock solution of the BCN-PEG1-Val-Cit-Payload in a minimal amount of a water-miscible organic solvent like DMSO.

  • SPAAC Reaction:

    • To the azide-modified antibody in PBS, pH 7.4, add the BCN-linker payload solution. A 2- to 5-fold molar excess of the BCN-linker payload over the antibody is typically used.

    • Incubate the reaction for 4-24 hours at 4°C or room temperature with gentle agitation. The optimal time and temperature may need to be determined empirically.

ParameterRecommended ValueNotes
Molar Excess of BCN-Linker Payload2-5 foldA slight excess ensures efficient conjugation to the azide sites on the antibody.
Reaction Time4-24 hoursReaction progress can be monitored by LC-MS.
Reaction Temperature4°C to Room TemperatureLower temperatures can help maintain antibody stability over longer reaction times.

Table 2: Recommended parameters for the SPAAC reaction.

Protocol 3: ADC Purification

This protocol describes the purification of the ADC to remove unreacted BCN-linker payload and potential aggregates.

Materials:

  • Crude ADC reaction mixture from Protocol 2.

  • Size-Exclusion Chromatography (SEC) column (e.g., Superdex 200 or equivalent).

  • HPLC or FPLC system.

  • PBS, pH 7.4.

  • Ultrafiltration/Diafiltration (UF/DF) system with appropriate MWCO cassettes (e.g., 30 kDa).

Procedure (using SEC):

  • Equilibrate the SEC column with PBS, pH 7.4.

  • Load the crude ADC reaction mixture onto the column.

  • Elute with PBS, pH 7.4, at a flow rate appropriate for the column.

  • Monitor the elution profile at 280 nm. The ADC will elute as the main high molecular weight peak, well-separated from the low molecular weight unreacted linker-payload.

  • Collect the fractions corresponding to the ADC peak.

  • Pool the ADC-containing fractions and concentrate if necessary using a centrifugal filter unit.

Alternative Procedure (using UF/DF):

  • Place the crude ADC reaction mixture in the UF/DF reservoir.

  • Diafilter against several volumes of PBS, pH 7.4, to remove the low molecular weight impurities.

  • Concentrate the purified ADC to the desired final concentration.

Protocol 4: ADC Characterization - DAR Analysis by HIC-HPLC

Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the drug-to-antibody ratio (DAR) by separating ADC species with different numbers of conjugated drugs.[4][5]

Materials:

  • Purified ADC from Protocol 3.

  • HIC column (e.g., TSKgel Butyl-NPR).

  • HPLC system with a UV detector.

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Inject the purified ADC sample.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes).

  • Monitor the absorbance at 280 nm.

  • The chromatogram will show a series of peaks, with the unconjugated antibody (DAR=0) eluting first, followed by species with increasing DAR values (DAR=1, 2, 3, etc.), which are more hydrophobic and thus have longer retention times.

Data Analysis:

  • Integrate the peak area for each DAR species.

  • Calculate the weighted average DAR using the following formula: DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs conjugated to the antibody for a given peak.

ParameterTypical Value/Range
Average DAR for Lysine Conjugation2 - 4
HIC Mobile Phase A1.5 M (NH₄)₂SO₄, 50 mM Na₃PO₄, pH 7.0
HIC Mobile Phase B50 mM Na₃PO₄, pH 7.0, 20% IPA
HIC GradientLinear from 100% A to 100% B

Table 3: Quantitative data and typical parameters for DAR analysis.

Signaling Pathways and Logical Relationships

The chemical logic of the two-step conjugation process is illustrated below.

conjugation_logic cluster_step1 Step 1: Azide Installation cluster_step2 Step 2: SPAAC Reaction Antibody Antibody with Lysine (-NH2) Azide_Antibody Azide-Modified Antibody (-N3) Antibody->Azide_Antibody + NHS-PEG-Azide (Amide Bond Formation) NHS_Azide NHS-PEG-Azide ADC Antibody-Drug Conjugate (ADC) Azide_Antibody->ADC + BCN-Linker-Payload (Triazole Ring Formation) BCN_Linker BCN-Linker-Payload

Caption: Chemical logic of the two-step ADC conjugation.

Conclusion

The protocols outlined in these application notes provide a robust framework for the successful conjugation of a this compound linker-payload to an antibody. By following these procedures, researchers can generate well-defined ADCs with a controlled drug-to-antibody ratio. The use of SPAAC click chemistry offers a reliable and efficient method for bioconjugation, contributing to the advancement of targeted cancer therapies. Careful optimization of reaction conditions and thorough characterization of the final product are critical for ensuring the quality, efficacy, and safety of the resulting ADC.

References

Application Notes and Protocol for Payload Attachment to BCN-PEG1-Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent attachment of a payload to a BCN-PEG1-Val-Cit linker, a critical step in the synthesis of Antibody-Drug Conjugates (ADCs). This linker system is designed for advanced therapeutic applications, incorporating a Bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry, a short polyethylene glycol (PEG) spacer to enhance solubility, and a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide for selective payload release within the lysosomal compartment of target cells.[1][][3]

The protocol herein focuses on the conjugation of a payload, typically a cytotoxic agent, to the terminal hydroxyl group (-OH) of the BCN-PEG1-Val-Cit-OH linker. For optimal payload release, this linker is often synthesized with a p-aminobenzyl carbamate (PABC) self-immolative spacer, yielding a BCN-PEG1-Val-Cit-PABC-OH linker. The PABC group ensures that upon cleavage of the Val-Cit dipeptide, the payload is released in its unmodified, active form.[3][4] This protocol is applicable to payloads containing a carboxylic acid moiety, which can be activated for esterification with the linker's hydroxyl group.

Principle of the Reaction

The conjugation of a carboxylate-containing payload to the hydroxyl group of the BCN-PEG1-Val-Cit(-PABC)-OH linker is typically achieved through an esterification reaction. A common and efficient method involves a two-step process using carbodiimide chemistry:

  • Activation of the Payload: The carboxylic acid group on the payload is first activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). This reaction forms a semi-stable NHS ester of the payload.

  • Conjugation to the Linker: The activated NHS ester of the payload is then reacted with the terminal hydroxyl group of the BCN-PEG1-Val-Cit(-PABC)-OH linker. The NHS ester is a good leaving group, facilitating the formation of a stable ester bond between the payload and the linker.

Experimental Protocols

Materials and Reagents
ReagentSupplierPurpose
BCN-PEG1-Val-Cit-PABC-OHVarious commercialLinker with hydroxyl group for payload attachment
Payload with a carboxylic acid groupN/AThe therapeutic agent to be conjugated
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Sigma-Aldrich, etc.Activates the carboxylic acid of the payload
N-hydroxysuccinimide (NHS)Sigma-Aldrich, etc.Stabilizes the activated payload as an NHS ester
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich, etc.Reaction solvent
Dichloromethane (DCM)Fisher Scientific, etc.Solvent for extraction
Saturated Sodium Bicarbonate SolutionFisher Scientific, etc.Used in aqueous work-up to neutralize acid
BrineFisher Scientific, etc.Used in aqueous work-up to remove water-soluble impurities
Anhydrous Sodium SulfateFisher Scientific, etc.Drying agent for the organic phase
HPLC-grade AcetonitrileFisher Scientific, etc.Mobile phase for purification
HPLC-grade WaterFisher Scientific, etc.Mobile phase for purification
Trifluoroacetic Acid (TFA)Sigma-Aldrich, etc.Mobile phase additive for HPLC purification
Protocol 1: Activation of Carboxylic Acid-Containing Payload
  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid-containing payload (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of EDC: Add EDC (1.5 equivalents) to the cooled solution.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-6 hours.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the formation of the NHS ester.

Protocol 2: Conjugation of Activated Payload to BCN-PEG1-Val-Cit-PABC-OH
  • Preparation: In a separate dry flask under an inert atmosphere, dissolve the BCN-PEG1-Val-Cit-PABC-OH linker (1 equivalent) in anhydrous DMF.

  • Addition of Activated Payload: Add the solution of the activated payload (NHS ester) from Protocol 1 to the linker solution.

  • Reaction: Stir the reaction mixture at room temperature overnight (12-16 hours).

  • Monitoring: Monitor the reaction progress by LC-MS to confirm the formation of the desired linker-payload conjugate.

Protocol 3: Work-up and Purification
  • Solvent Removal: Once the reaction is complete, remove the DMF under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) and transfer it to a separatory funnel.

  • Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude linker-payload conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC). A typical gradient of acetonitrile in water with 0.1% TFA is used for elution.

  • Lyophilization: Collect the fractions containing the pure product and lyophilize to obtain the final BCN-PEG1-Val-Cit-PABC-Payload as a solid.

Data Presentation

Table 1: Representative Reagent Stoichiometry

ReagentMolar Equivalents
Payload (with -COOH)1.0
EDC1.5
NHS1.2
BCN-PEG1-Val-Cit-PABC-OH1.0

Table 2: Typical RP-HPLC Purification Parameters

ParameterCondition
ColumnC18 stationary phase
Mobile Phase AWater with 0.1% TFA
Mobile Phase BAcetonitrile with 0.1% TFA
Gradient10-90% B over 30 minutes
Flow Rate10 mL/min (for semi-preparative)
DetectionUV at 220 nm and 254 nm

Table 3: Characterization of the Final Conjugate

Analysis MethodExpected Outcome
LC-MS (Liquid Chromatography-Mass Spectrometry)A single major peak in the chromatogram with the correct mass-to-charge ratio for the desired conjugate.
NMR (Nuclear Magnetic Resonance) SpectroscopyProton and Carbon NMR spectra confirming the presence of characteristic peaks for the BCN, PEG, Val-Cit, PABC, and payload moieties.
HPLC (High-Performance Liquid Chromatography)Purity of the final product, typically >95%.

Visualization of Workflows and Pathways

experimental_workflow Experimental Workflow for Payload Conjugation cluster_activation Payload Activation cluster_conjugation Conjugation cluster_purification Purification and Characterization payload_COOH Payload with -COOH reagents_activation EDC, NHS in anhydrous DMF payload_COOH->reagents_activation 1. Dissolve activated_payload Activated Payload (NHS Ester) reagents_activation->activated_payload 2. React at 0°C to RT conjugate_crude Crude Linker-Payload Conjugate activated_payload->conjugate_crude linker_OH BCN-PEG1-Val-Cit (-PABC)-OH linker_OH->conjugate_crude 3. React with Activated Payload purification RP-HPLC Purification conjugate_crude->purification 4. Purify characterization LC-MS, NMR, HPLC purification->characterization 5. Characterize final_product Pure Linker-Payload Conjugate characterization->final_product 6. Final Product

Caption: Workflow for payload attachment to the BCN-PEG1-Val-Cit(-PABC)-OH linker.

payload_release_pathway Intracellular Payload Release Mechanism ADC Antibody-Linker-Payload Conjugate (ADC) internalization Internalization into Target Cell ADC->internalization 1. Binding to cell surface antigen lysosome Trafficking to Lysosome internalization->lysosome cleavage Cathepsin B Cleavage of Val-Cit lysosome->cleavage 2. Enzymatic Action self_immolation PABC Self-Immolation cleavage->self_immolation 3. Spontaneous 1,6-elimination payload_release Active Payload Released self_immolation->payload_release

Caption: Mechanism of intracellular payload release from a Val-Cit-PABC linker.

References

Revolutionizing Bioconjugation: An Experimental Guide to BCN Linkers in SPAAC Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the quest for highly efficient, specific, and biocompatible ligation chemistries is paramount. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a powerful tool, allowing for the covalent linking of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1][2] At the heart of this technology are strained alkynes, with Bicyclo[6.1.0]nonyne (BCN) linkers gaining significant traction due to their favorable balance of reactivity, stability, and hydrophilicity.[3]

This comprehensive guide provides detailed application notes and protocols for the effective use of BCN linkers in SPAAC reactions. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to harness the full potential of this bioorthogonal chemistry for applications ranging from the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) to live-cell imaging and biomolecule labeling.[1][4]

Principles and Advantages of BCN Linkers in SPAAC

The driving force behind the SPAAC reaction is the ring strain of the BCN moiety, a bicyclic alkyne that readily reacts with an azide-functionalized partner to form a stable triazole linkage. This reaction is highly selective and bioorthogonal, meaning it proceeds with high efficiency within a biological system without interfering with native biochemical processes.

Key Advantages of BCN Linkers:

  • Biocompatibility: The elimination of the need for a copper catalyst makes SPAAC with BCN linkers ideal for in vivo and live-cell applications.

  • Stability: BCN linkers have demonstrated greater stability in the presence of biological thiols, such as glutathione (GSH), compared to other strained alkynes like Dibenzocyclooctyne (DBCO).

  • Tunable Reactivity: While DBCO is often cited for faster kinetics, the reactivity of BCN can be significantly enhanced with the use of electron-deficient azides, offering a degree of tunable reactivity.

  • Versatility: BCN linkers can be readily incorporated into a variety of biomolecules, including proteins, antibodies, and oligonucleotides, through common functional groups like N-hydroxysuccinimide (NHS) esters for reaction with primary amines.

Quantitative Data: A Comparative Look at Reaction Kinetics

The choice of a bioorthogonal linker is often a balance between reaction speed and stability. The following table summarizes key quantitative data on the reaction kinetics of BCN and its common alternative, DBCO, in SPAAC reactions.

Reagent PairReaction TypeSecond-Order Rate Constant (M⁻¹s⁻¹)Key Considerations
BCN + Benzyl AzideSPAAC0.19 - 0.29Rate is dependent on the specific azide and solvent conditions. The endo-BCN isomer generally exhibits slightly faster kinetics.
DBCO + Benzyl AzideSPAAC~1.0 - 2.0Generally faster than BCN with common azides.
BCN + Fluorinated AzideSPAACSignificantly faster than with non-fluorinated azidesDemonstrates tunable reactivity based on the electronic properties of the azide.

Note: Rate constants are highly dependent on the specific reactants, solvent, and temperature. The values presented are for general comparison.

Experimental Protocols

The following protocols provide a general framework for utilizing BCN linkers in SPAAC reactions. Optimization of reaction conditions may be necessary for specific applications.

Protocol 1: Antibody Labeling with a BCN-NHS Ester

This protocol outlines the steps for conjugating an azide-modified small molecule to an antibody using a BCN-NHS ester. This is a two-step process involving the "arming" of the antibody with the BCN linker, followed by the copper-free click reaction.

Materials:

  • Antibody solution (e.g., 1 mg/mL in PBS, pH 7.2-8.0)

  • BCN-NHS ester (10 mM stock solution in anhydrous DMSO)

  • Azide-modified small molecule (stock solution in a compatible solvent like DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting column or dialysis equipment

Methodology:

  • Antibody Preparation: Prepare the antibody solution in an amine-free buffer such as PBS at a pH of 7.2-8.0.

  • Antibody Activation with BCN-NHS Ester:

    • Add a 10- to 30-fold molar excess of the BCN-NHS ester stock solution to the antibody solution. The final DMSO concentration should be kept below 20% to prevent antibody denaturation.

    • Incubate the reaction for 1 hour at room temperature or 2 hours on ice.

  • Quenching and Purification:

    • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes at room temperature.

    • Remove the excess, unreacted BCN-NHS ester using a spin desalting column or by dialysis against the reaction buffer.

  • SPAAC Reaction:

    • Add a 2- to 5-fold molar excess of the azide-modified small molecule to the purified BCN-armed antibody solution.

    • Incubate the reaction for 4-12 hours at room temperature or 37°C, or for 12-24 hours at 4°C.

  • Final Purification: Purify the final antibody conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove any unreacted small molecule.

Protocol 2: General Protocol for SPAAC Reaction

This protocol provides a general workflow for the SPAAC reaction between a BCN-functionalized molecule and an azide-functionalized molecule.

Materials:

  • BCN-functionalized molecule

  • Azide-functionalized molecule

  • Reaction solvent (e.g., DMF, DMSO, or aqueous buffer)

Methodology:

  • Reagent Preparation: Dissolve the BCN-functionalized and azide-functionalized molecules in a suitable solvent. For biomolecules, aqueous buffers like PBS are commonly used.

  • Reaction Setup:

    • Combine the BCN and azide-containing solutions. A slight molar excess (1.5- to 5-fold) of one reactant is often used to drive the reaction to completion.

  • Incubation:

    • Stir or gently agitate the reaction mixture.

    • Incubation times can vary from 1 to 24 hours depending on the reactivity of the specific BCN and azide partners, their concentrations, and the reaction temperature. Reactions are typically carried out at room temperature, but can also be performed at 4°C for sensitive biomolecules or at 37°C to increase the reaction rate.

  • Monitoring and Purification:

    • The reaction progress can be monitored by techniques such as LC-MS or HPLC.

    • Once the reaction is complete, the desired conjugate can be purified using standard chromatographic techniques.

Visualizing Workflows and Mechanisms

Diagrams are essential for understanding complex biological and chemical processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a typical experimental workflow and the mechanism of action for PROTACs, a key application of BCN linkers.

Experimental Workflow for Antibody-Drug Conjugate (ADC) Synthesis

ADC_Workflow cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Linker Conjugation (SPAAC) cluster_2 Step 3: Purification Ab Antibody Azide_Ab Azide-Modified Antibody Ab->Azide_Ab Reaction with NHS Ester Azide_NHS Azide-PEG-NHS Ester Azide_NHS->Azide_Ab ADC Antibody-Drug Conjugate Azide_Ab->ADC SPAAC Reaction BCN_Payload BCN-Linker-Payload BCN_Payload->ADC Purification Purification (e.g., SEC) ADC->Purification

Caption: Workflow for ADC synthesis using a BCN linker in a SPAAC reaction.

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC Target Ligand BCN Linker E3 Ligase Ligand Target Target Protein E3 E3 Ubiquitin Ligase Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target->Ternary E3->Ternary Ub_Target Ubiquitinated Target Protein Ternary->Ub_Target E2-Mediated Ubiquitin Transfer Ub Ubiquitin Ub->Ub_Target Proteasome Proteasome Ub_Target->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: PROTAC mechanism leading to targeted protein degradation.

Troubleshooting and Considerations

  • Side Reactions: The most notable side reaction of BCN linkers is with free thiol groups (thiol-yne reaction), particularly cysteine residues in proteins. This can be mitigated by blocking free thiols with reagents like iodoacetamide prior to conjugation or by adding a small molecule thiol like β-mercaptoethanol to the reaction mixture as a competitive inhibitor.

  • pH Stability: BCN linkers are generally stable at neutral pH but can be susceptible to degradation under acidic conditions.

  • Linker Choice: The choice between BCN and other strained alkynes like DBCO depends on the specific application. DBCO offers faster kinetics, while BCN provides enhanced stability, especially in reducing environments.

  • PEG Spacers: Many commercially available BCN linkers incorporate polyethylene glycol (PEG) spacers. These hydrophilic spacers can enhance the aqueous solubility of the linker and the final conjugate, reduce aggregation, and minimize steric hindrance during the conjugation reaction.

Conclusion

Bifunctional BCN crosslinkers are indispensable tools in modern bioconjugation. Their favorable reaction kinetics, stability, and the bioorthogonality of the SPAAC reaction make them ideal for a wide array of applications, from the construction of complex therapeutic molecules to the intricate labeling of cellular components in their native environments. The protocols and data provided in this guide offer a solid foundation for researchers to harness the power of BCN linkers in their work. Further optimization will likely be necessary to tailor these methods to specific biomolecules and experimental goals.

References

Application Notes and Protocols for Cell-Based Assays for Antibody-Drug Conjugate (ADC) Internalization Utilizing a BCN-PEG1-Val-Cit-OH Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1] The efficacy of an ADC is critically dependent on a series of events, beginning with the binding of the monoclonal antibody component to a specific antigen on the tumor cell surface, followed by the internalization of the ADC-antigen complex.[1] Once internalized, the ADC is trafficked to the lysosome, where the cytotoxic payload is released, leading to cell death. The rate and extent of internalization are therefore paramount to the therapeutic success of an ADC.

This document provides detailed application notes and protocols for conducting cell-based assays to quantify the internalization of ADCs constructed with a BCN-PEG1-Val-Cit-OH linker. The BCN (bicyclo[6.1.0]nonyne) group allows for a stable, covalent attachment of the linker to an azide-modified antibody via strain-promoted alkyne-azide cycloaddition (SPAAC), a form of click chemistry. The PEG1 spacer enhances solubility and can reduce aggregation.[2] The Val-Cit (valine-citrulline) dipeptide is a crucial element, designed to be specifically cleaved by cathepsin B, a protease highly active in the acidic environment of the lysosome.[] This targeted cleavage ensures the release of the cytotoxic payload within the target cell.

Signaling Pathways and Experimental Workflow

The primary mechanism of ADC uptake is receptor-mediated endocytosis, a process initiated by the binding of the ADC to its target antigen on the cell surface. This is followed by the formation of endocytic vesicles that transport the ADC-antigen complex into the cell. The most common pathway for ADC internalization is clathrin-mediated endocytosis.

Signaling Pathway for ADC Internalization

ADC_Internalization_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADC ADC (BCN-PEG1-Val-Cit-Payload) Antigen Target Antigen ADC->Antigen Binding Receptor Receptor-Antigen Complex Antigen->Receptor ClathrinPit Clathrin-Coated Pit Receptor->ClathrinPit Recruitment of Adaptor Proteins & Clathrin Vesicle Clathrin-Coated Vesicle ClathrinPit->Vesicle Invagination & Scission (Dynamin) EarlyEndosome Early Endosome Vesicle->EarlyEndosome Uncoating & Fusion LateEndosome Late Endosome EarlyEndosome->LateEndosome Maturation Lysosome Lysosome (pH 4.5-5.5) LateEndosome->Lysosome Fusion Payload Released Cytotoxic Payload Lysosome->Payload Cathepsin B Cleavage of Val-Cit CellDeath Cell Death Payload->CellDeath Induces Apoptosis

Figure 1: ADC Internalization via Clathrin-Mediated Endocytosis.
General Experimental Workflow

A typical ADC internalization assay aims to differentiate between surface-bound and internalized ADC and to quantify the amount of internalized ADC over time.

Experimental_Workflow Start Seed Target Cells in Plate Incubate Incubate Overnight (37°C, 5% CO2) Start->Incubate PrepareADC Prepare Labeled ADC Dilutions Incubate->PrepareADC Treat Treat Cells with Labeled ADC PrepareADC->Treat IncubateTime Incubate for Various Time Points (37°C) (Include 4°C control for surface binding) Treat->IncubateTime Stop Stop Internalization (e.g., place on ice, wash with cold PBS) IncubateTime->Stop Differentiate Differentiate Surface vs. Internalized ADC (e.g., Acid Wash, Quenching Antibody) Stop->Differentiate Acquire Acquire Data (Flow Cytometry, High-Content Imaging, etc.) Differentiate->Acquire Analyze Analyze Data (Quantify Internalized Signal) Acquire->Analyze End Results Analyze->End

Figure 2: General Workflow for an ADC Internalization Assay.

Quantitative Data Summary

The rate of internalization is a critical parameter for ADC efficacy and can be influenced by the antibody, target antigen, and cell line. The following tables provide a summary of typical quantitative data that can be obtained from the described assays.

Table 1: Comparison of Val-Cit and Val-Ala Linker Stability in Plasma

ParameterVal-Cit LinkerVal-Ala LinkerSpeciesComments
Plasma Half-life >230 daysStableHumanBoth linkers demonstrate high stability in human plasma, which is crucial for clinical applications.
Plasma Stability UnstableMore StableMouseThe Val-Cit linker can be prematurely cleaved by mouse carboxylesterase, a consideration for preclinical studies.

Table 2: In Vitro Cytotoxicity of ADCs with Cleavable vs. Non-Cleavable Linkers

Cell LineADC with Cleavable Linker (Val-Cit) - EC50 (nM)ADC with Non-Cleavable Linker - EC50 (nM)Target Antigen
KPL-4 0.10 - 0.120.42 - 0.50HER2
JIMT-1 0.078 - 0.100.31 - 0.40HER2
BT-474 0.058 - 0.0630.22 - 0.25HER2
SKBR-3 0.27 - 0.341.13 - 1.43HER2
Data adapted from a study comparing cleavable and non-cleavable linkers, demonstrating the importance of payload release for potency.

Experimental Protocols

Protocol 1: Flow Cytometry-Based Internalization Assay Using a pH-Sensitive Dye

This method utilizes a pH-sensitive dye (e.g., pHrodo™) that fluoresces brightly in the acidic environment of endosomes and lysosomes, providing a direct measure of internalization.

Materials:

  • Target cells expressing the antigen of interest

  • ADC conjugated with a pH-sensitive dye (e.g., pHrodo™ Red)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin or other cell detachment solution

  • 96-well plates

  • Flow cytometer

Methodology:

  • Cell Seeding: Seed target cells in a 96-well plate at a density that will result in a sub-confluent monolayer on the day of the experiment. Incubate overnight at 37°C, 5% CO₂.

  • ADC Labeling: If not already labeled, conjugate the ADC with the pH-sensitive dye according to the manufacturer's protocol. The BCN group on the linker allows for straightforward conjugation to an azide-modified antibody.

  • Treatment: Prepare serial dilutions of the labeled ADC in complete culture medium. Remove the medium from the cells and add the ADC dilutions.

  • Incubation: Incubate the plate at 37°C for various time points (e.g., 0.5, 2, 4, and 24 hours). Include a set of wells incubated at 4°C for the longest time point as a negative control for internalization.

  • Cell Harvesting: After incubation, wash the cells twice with cold PBS. Detach the cells using trypsin.

  • Flow Cytometry: Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes. Analyze the fluorescence intensity on a flow cytometer. The increase in fluorescence intensity over time at 37°C corresponds to the amount of internalized ADC.

Protocol 2: High-Content Imaging-Based Internalization and Lysosomal Co-localization Assay

This method provides both quantitative data on internalization and spatial information on the subcellular localization of the ADC.

Materials:

  • Target cells

  • ADC labeled with a fluorescent dye (e.g., Alexa Fluor 488)

  • Hoechst 33342 (for nuclear staining)

  • Lysosomal marker (e.g., LysoTracker™ Red)

  • Quenching antibody (e.g., anti-Alexa Fluor 488 antibody)

  • Complete cell culture medium

  • 96- or 384-well imaging plates (black, clear bottom)

  • High-Content Imaging System

Methodology:

  • Cell Seeding: Seed cells in an imaging-compatible 96- or 384-well plate and allow them to adhere overnight.

  • ADC Incubation: Treat cells with the fluorescently labeled ADC at 37°C for various time points.

  • Staining and Quenching: Thirty minutes before the end of the incubation, add the lysosomal marker (LysoTracker) to the wells. At the end of the incubation period, place the plate on ice. To distinguish between surface-bound and internalized ADC, add a quenching antibody to the wells. This will quench the fluorescence of the surface-bound ADC. Add Hoechst 33342 to stain the nuclei.

  • Imaging: Gently wash the cells with cold PBS. Acquire images using a high-content imaging system, capturing channels for the nucleus (blue), lysosomes (red), and the internalized ADC (green).

  • Image Analysis: Use image analysis software to segment the cells based on the nuclear stain. Quantify the intensity and co-localization of the ADC signal with the lysosomal marker within the cell cytoplasm. The internalized signal is the fluorescence that is not quenched and co-localizes with the lysosomal marker.

Protocol 3: Radiolabeling-Based Internalization Assay

This is a highly sensitive and quantitative method to measure ADC internalization.

Materials:

  • Target cells

  • ADC labeled with a radioisotope (e.g., ¹²⁵I, ⁸⁹Zr)

  • Complete cell culture medium

  • Acid wash buffer (e.g., 0.2 M glycine, 0.15 M NaCl, pH 2.5)

  • Cell lysis buffer (e.g., 1 M NaOH)

  • 24-well plates

  • Gamma counter

Methodology:

  • Cell Seeding: Seed cells in 24-well plates and allow them to adhere overnight.

  • ADC Incubation: Treat cells with the radiolabeled ADC at a known concentration and specific activity. Incubate at 37°C for various time points. Include a parallel set of plates incubated at 4°C to measure total surface binding.

  • Stop Internalization: At each time point, stop the internalization by placing the plates on ice and washing the cells three times with ice-cold PBS.

  • Acid Wash: To differentiate between surface-bound and internalized ADC, treat the cells with a pre-chilled acid wash buffer for 5-10 minutes on ice. This step strips the surface-bound ADC. Collect the supernatant (surface fraction).

  • Cell Lysis: Wash the cells again with cold PBS. Lyse the cells with NaOH lysis buffer. This fraction contains the internalized ADC.

  • Radioactivity Counting: Measure the radioactivity in the surface fraction and the internalized fraction using a gamma counter. The percentage of internalized ADC can be calculated as (internalized counts) / (internalized counts + surface counts) x 100.

References

Application Note: LC-MS Analysis of BCN-PEG1-Val-Cit-OH Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the conjugation of BCN-PEG1-Val-Cit-OH to a monoclonal antibody (mAb) and the subsequent characterization of the resulting Antibody-Drug Conjugate (ADC) by Liquid Chromatography-Mass Spectrometry (LC-MS).

Introduction

Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety.[1] The this compound linker is a cleavable linker system designed for site-specific conjugation.[2][3] It incorporates a bicyclo[6.1.0]nonyne (BCN) group for strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, a single polyethylene glycol (PEG1) unit to enhance solubility, and a valine-citrulline (Val-Cit) dipeptide that is selectively cleaved by Cathepsin B, an enzyme overexpressed in the lysosomes of many tumor cells.[][5]

This application note details the methodology for conjugating an azide-modified antibody with this compound and its subsequent analysis using LC-MS to determine critical quality attributes such as the drug-to-antibody ratio (DAR).

Experimental Workflow

The overall experimental workflow for the conjugation and analysis is depicted below.

G cluster_0 Conjugation cluster_1 LC-MS Analysis A1 Azide-Modified Antibody A3 SPAAC Click Chemistry Conjugation A1->A3 A2 This compound Linker A2->A3 A4 Purification of ADC A3->A4 B1 Intact Mass Analysis (Native or Denaturing) A4->B1 Sample Prep B2 Subunit Analysis (Reduced mAb) A4->B2 Sample Prep B3 Peptide Mapping (Digestion) A4->B3 Sample Prep B4 Data Analysis B1->B4 DAR Determination B2->B4 DAR & Conjugation Site Analysis B3->B4 Conjugation Site Confirmation

Caption: Overall workflow for ADC conjugation and LC-MS analysis.

Protocols

Protocol 1: Antibody-Linker Conjugation via SPAAC

This protocol describes the conjugation of an azide-modified monoclonal antibody with the this compound linker.

Materials:

  • Azide-modified monoclonal antibody (mAb-N3) in phosphate-buffered saline (PBS).

  • This compound (MW: 565.66 g/mol ).

  • Dimethyl sulfoxide (DMSO).

  • PBS, pH 7.4.

  • Amicon Ultra centrifugal filter units (10 kDa MWCO).

Procedure:

  • Prepare Linker Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.

  • Prepare Antibody: Adjust the concentration of the azide-modified mAb to 5 mg/mL in PBS, pH 7.4.

  • Conjugation Reaction: Add a 5-fold molar excess of the this compound linker stock solution to the antibody solution.

  • Incubation: Gently mix the reaction and incubate at 25°C for 4 hours.

  • Purification: Remove the excess, unconjugated linker by buffer exchange into PBS, pH 7.4, using an Amicon Ultra centrifugal filter unit. Repeat the buffer exchange three times.

  • Final Concentration: Determine the final concentration of the purified ADC using a UV-Vis spectrophotometer at 280 nm.

Protocol 2: Intact Mass Analysis for DAR Determination

This protocol is for determining the average drug-to-antibody ratio (DAR) under denaturing conditions.

Sample Preparation:

  • Dilute the purified ADC sample to 0.1 mg/mL with a solution of 20% acetonitrile and 0.1% formic acid in water.

LC-MS Parameters:

ParameterValue
LC System High-Resolution Q-TOF Mass Spectrometer
Column Reversed-phase, e.g., Agilent PLRP-S, 2.1 x 50 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20-80% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 80°C
MS Detector Q-TOF
Ionization Mode Positive Electrospray Ionization (ESI+)
Mass Range 1000-4000 m/z
Data Analysis Deconvolution of the raw mass spectrum to obtain zero-charge masses
Protocol 3: Subunit Analysis (Reduced mAb)

This protocol involves the analysis of the light and heavy chains of the ADC separately after reduction of disulfide bonds.

Sample Preparation:

  • To 20 µg of the purified ADC (at 1 mg/mL), add Dithiothreitol (DTT) to a final concentration of 10 mM.

  • Incubate the mixture at 37°C for 30 minutes to reduce the interchain disulfide bonds.

  • Dilute the sample to 0.1 mg/mL with Mobile Phase A before injection.

LC-MS Parameters: Use the same parameters as in Protocol 2. The light and heavy chains will be separated chromatographically.

Data Presentation

The following tables summarize hypothetical quantitative data obtained from the LC-MS analysis.

Table 1: Expected Molecular Weights

AnalyteTheoretical Mass (Da)
Monoclonal Antibody (mAb)~148,000
This compound565.66
Light Chain (LC)~25,000
Heavy Chain (HC)~50,000
Conjugated Light Chain (LC + 1 Linker)~25,566
Conjugated Heavy Chain (HC + 1 Linker)~50,566

Table 2: Intact Mass Analysis Results (Hypothetical)

SpeciesObserved Mass (Da)Relative Abundance (%)
DAR 0 (Unconjugated mAb)148,0055
DAR 1148,57015
DAR 2149,13660
DAR 3149,70115
DAR 4150,2675
Average DAR 2.2 -

Mechanism of Action: Intracellular Cleavage

The Val-Cit linker is designed to be stable in systemic circulation but is cleaved by Cathepsin B upon internalization into the lysosome of a target cancer cell, releasing the cytotoxic payload.

G cluster_0 Cellular Environment cluster_1 Linker Cleavage ADC ADC Binds to Tumor Antigen Internalization Endocytosis ADC->Internalization Lysosome ADC Traffics to Lysosome (Low pH) Internalization->Lysosome Cleavage Val-Cit Linker Cleavage Lysosome->Cleavage CathepsinB Cathepsin B CathepsinB->Cleavage Release Payload Release Cleavage->Release

Caption: Intracellular cleavage of the Val-Cit linker.

Conclusion

The protocols described in this application note provide a robust framework for the conjugation of this compound to an azide-modified antibody and its subsequent characterization by LC-MS. These methods are essential for determining critical quality attributes of the resulting ADC, such as the drug-to-antibody ratio, which directly impacts its therapeutic efficacy and safety profile. The use of LC-MS provides a high degree of accuracy and is a powerful tool in the development of next-generation antibody-drug conjugates.

References

Application Note: Development of Antibody-Drug Conjugates using BCN-PEG1-Val-Cit-MMAE via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Antibody-Drug Conjugates (ADCs) represent a highly targeted class of cancer therapeutics designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[] An ADC consists of three main components: a monoclonal antibody (mAb) for specific antigen recognition, a highly potent cytotoxic payload, and a chemical linker that connects them.[] This document provides a detailed protocol for the development of an ADC using a site-specific conjugation strategy.

The process involves an antibody engineered to contain an azide functional group, a BCN-PEG1-Val-Cit-OH linker, and the cytotoxic payload, Monomethyl auristatin E (MMAE). MMAE is a synthetic antineoplastic agent that is 100-1000 times more potent than doxorubicin and functions by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][3] Due to its high toxicity, it is unsuitable as a standalone drug but is highly effective as an ADC payload.[2]

The linker system comprises several key elements:

  • Bicyclononyne (BCN): A strained alkyne that enables copper-free "click chemistry" via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for highly efficient and specific conjugation to an azide-modified antibody.

  • PEG1: A single polyethylene glycol unit to enhance solubility.

  • Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically and efficiently cleaved by Cathepsin B, an enzyme highly expressed in the lysosomes of tumor cells. This ensures that the payload is released primarily inside the target cells.

This protocol will detail the site-specific modification of the antibody, the preparation of the drug-linker, the SPAAC conjugation reaction, and the subsequent purification and characterization of the final ADC.

Materials and Reagents

Quantitative data and key characteristics of the required materials are summarized in Table 1.

Reagent/MaterialSupplierCatalog No. (Example)Key Characteristics
Azide-containing Monoclonal Antibody (mAb-N₃)In-house/Custom-Site-specifically modified antibody (e.g., via unnatural amino acid incorporation). Concentration: 5-10 mg/mL in PBS.
This compoundMedchemExpressHY-130541A cleavable ADC linker containing a BCN group for SPAAC.
Monomethyl auristatin E (MMAE)MedchemExpressHY-15548A potent antimitotic agent that inhibits tubulin polymerization.
N,N-Diisopropylethylamine (DIPEA)Sigma-Aldrich387649Non-nucleophilic base for activation reactions.
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP)Sigma-Aldrich851010Peptide coupling agent for amide bond formation.
Dimethylformamide (DMF)Sigma-Aldrich227056Anhydrous, for dissolving linker and payload.
Phosphate-Buffered Saline (PBS), pH 7.4Thermo Fisher10010023Buffer for antibody handling and conjugation reaction.
Amicon® Ultra Centrifugal Filters (10-50 kDa MWCO)MilliporeSigmaUFC901024For buffer exchange and removal of small molecule impurities.
Size Exclusion Chromatography (SEC) ColumnGE Healthcare17-5174-01For ADC purification and aggregate analysis.
Hydrophobic Interaction Chromatography (HIC) ColumnWaters186004932For determining the drug-to-antibody ratio (DAR).

Experimental Workflow

The overall process for generating and characterizing the BCN-PEG1-Val-Cit-MMAE ADC is outlined below.

ADC_Workflow cluster_0 Step 1: Drug-Linker Synthesis cluster_1 Step 2: Antibody Preparation cluster_2 Step 3: ADC Conjugation (SPAAC) cluster_3 Step 4: Purification & Characterization A Activate this compound with PyBOP/DIPEA B Couple activated linker to MMAE A->B C Purify BCN-PEG1-Val-Cit-PABC-MMAE (e.g., via RP-HPLC) B->C F Incubate mAb-N₃ with BCN-Drug-Linker C->F D Express/Purify mAb with site-specific Azide (mAb-N₃) E Buffer exchange into PBS, pH 7.4 D->E E->F G Purify ADC via SEC or TFF to remove excess drug-linker F->G H Characterize ADC G->H I DAR Analysis (HIC, LC-MS) H->I J Purity/Aggregate Analysis (SEC) H->J K In Vitro Cytotoxicity Assay H->K

Fig. 1: ADC Development Workflow.

Detailed Experimental Protocols

Protocol 1: Preparation of BCN-PEG1-Val-Cit-PABC-MMAE Drug-Linker

This protocol describes the coupling of the BCN-linker to the MMAE payload.

  • Activation of Linker: a. Dissolve this compound (1.2 equivalents) and PyBOP (1.2 equivalents) in anhydrous DMF. b. Add DIPEA (2.5 equivalents) to the solution and stir at room temperature for 15-20 minutes to activate the carboxylic acid.

  • Coupling to MMAE: a. In a separate vial, dissolve MMAE (1.0 equivalent) in anhydrous DMF. b. Add the MMAE solution to the activated linker solution. c. Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS.

  • Purification: a. Upon completion, purify the crude product using reverse-phase HPLC (RP-HPLC) to obtain the final BCN-PEG1-Val-Cit-PABC-MMAE conjugate. b. Lyophilize the pure fractions and confirm the mass by mass spectrometry.

Protocol 2: Antibody-Drug Conjugation via SPAAC

This protocol outlines the copper-free click chemistry reaction between the azide-modified antibody and the BCN-functionalized drug-linker.

  • Antibody Preparation: a. Prepare the azide-modified antibody (mAb-N₃) in a reaction buffer (e.g., PBS, pH 7.4). b. Adjust the antibody concentration to 5-10 mg/mL.

  • SPAAC Reaction: a. Prepare a stock solution of the BCN-PEG1-Val-Cit-PABC-MMAE drug-linker in an organic co-solvent like DMSO. b. Add the drug-linker stock solution to the antibody solution. A slight molar excess (1.5-5 equivalents) of the drug-linker per azide site is typically used to drive the reaction to completion. The final concentration of the organic co-solvent should generally be kept below 10% (v/v) to maintain antibody stability. c. Incubate the reaction mixture at room temperature or 37°C for 4-24 hours. The reaction can be monitored by LC-MS to confirm the mass increase corresponding to the conjugated drug-linker.

ParameterTypical Range/ConditionNotes
ReactantsmAb-N₃ + BCN-Drug-LinkerThe azide and BCN groups are bioorthogonal.
Molar Ratio1.5 - 5 fold excess of drug-linker per azide siteOptimizing the ratio is crucial for achieving the desired Drug-to-Antibody Ratio (DAR).
SolventPBS, pH 7.4 with <10% DMSOCo-solvent helps with drug-linker solubility.
Temperature25°C - 37°CHigher temperatures can increase reaction rate but may impact antibody stability.
Reaction Time4 - 24 hoursDepends on reactant concentrations and the reactivity of the specific BCN derivative.
Table 2: Typical Reaction Conditions for SPAAC Conjugation.
Protocol 3: ADC Purification

Purification is critical to remove unreacted drug-linker, which can cause systemic toxicity, and any protein aggregates.

  • Removal of Excess Drug-Linker: a. Utilize Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) with an appropriate molecular weight cutoff (e.g., 30 kDa) to separate the high molecular weight ADC from the low molecular weight unconjugated drug-linker. b. For SEC, use a column (e.g., Sephadex G-25) equilibrated with the final formulation buffer (e.g., PBS). c. For TFF, perform diafiltration against at least 5-10 diavolumes of the formulation buffer.

  • Final Formulation: a. Concentrate the purified ADC to the desired final concentration using centrifugal filtration or TFF. b. Sterile filter the final ADC product through a 0.22 µm filter. Store at 2-8°C or as determined by stability studies.

Protocol 4: ADC Characterization

The DAR is a critical quality attribute that affects the ADC's efficacy and safety. HIC separates ADC species based on hydrophobicity; since the drug-linker is hydrophobic, species with more drugs attached (higher DAR) are retained longer on the column.

  • Sample Preparation: Prepare the ADC sample at a concentration of 1-2 mg/mL in the HIC mobile phase A.

  • Chromatography:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

    • Gradient: Run a linear gradient from 100% A to 100% B over 20-30 minutes.

    • Detection: Monitor absorbance at 280 nm.

  • Calculation: a. Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.). b. Calculate the weighted average DAR using the formula: Average DAR = Σ (% Peak Area of Species * DAR of Species) / 100

DAR SpeciesExpected Elution ProfileDescription
DAR 0First to eluteUnconjugated antibody (least hydrophobic).
DAR 2Intermediate elutionAntibody with two drug-linkers conjugated.
DAR 4Late elutionAntibody with four drug-linkers conjugated.
DAR 6, 8Last to eluteHigher drug-loaded species (most hydrophobic).
Table 3: Example Elution Profile and DAR Species in HIC Analysis.

SEC is used to separate molecules based on size, allowing for the quantification of monomers, aggregates, and fragments.

  • Chromatography:

    • Mobile Phase: Isocratic elution with a suitable buffer (e.g., 150 mM sodium phosphate, pH 7.0).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: Monitor absorbance at 280 nm.

  • Analysis: Integrate the peak corresponding to the ADC monomer and any high molecular weight species (aggregates) or low molecular weight species (fragments). Purity is typically expressed as the percentage of the main monomer peak area relative to the total area.

This assay determines the potency (e.g., IC50 value) of the ADC on antigen-positive and antigen-negative cancer cell lines.

  • Cell Plating: Seed antigen-positive (target) and antigen-negative (control) cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free MMAE. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-96 hours.

  • Viability Assessment: Measure cell viability using a suitable reagent (e.g., CellTiter-Glo®, resazurin).

  • Data Analysis: Plot cell viability versus concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

CompoundTarget Cells (Antigen+)Control Cells (Antigen-)
ADC (mAb-BCN-Linker-MMAE)Low IC50 (e.g., ng/mL)High IC50 (e.g., µg/mL)
Unconjugated mAb No significant effectNo significant effect
Free MMAE Low IC50 (e.g., ng/mL)Low IC50 (e.g., ng/mL)
Table 4: Expected Outcome of an In Vitro Cytotoxicity Assay.

Mechanism of Action

The mechanism by which the Val-Cit-MMAE ADC exerts its cytotoxic effect is a multi-step process initiated by targeted binding and culminating in apoptosis.

ADC_MoA ADC Mechanism of Action cluster_cell Cancer Cell Receptor Tumor Antigen (Receptor) Internalization Receptor-Mediated Endocytosis Receptor->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Trafficking Lysosome Lysosome Endosome->Lysosome Fusion Cleavage Cathepsin B cleaves Val-Cit Linker Lysosome->Cleavage Release MMAE is Released Cleavage->Release Block Polymerization Blocked Release->Block Tubulin Tubulin Dimer Polymerization Microtubule Polymerization Tubulin->Polymerization Arrest G2/M Cell Cycle Arrest Block->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis ADC ADC (Antibody-Linker-MMAE) ADC->Receptor 1. Binding

Fig. 2: ADC Binding, Internalization, and Payload Release.
  • Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.

  • Internalization: Upon binding, the entire ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis, forming an endosome.

  • Lysosomal Trafficking: The endosome traffics through the cell and fuses with a lysosome.

  • Linker Cleavage: Inside the acidic and enzyme-rich environment of the lysosome, proteases such as Cathepsin B recognize and cleave the Val-Cit dipeptide linker. This cleavage is highly specific to the intracellular environment of the lysosome.

  • Payload Release and Action: Once cleaved, the self-immolative PABC spacer releases the active MMAE payload into the cytoplasm. The freed MMAE then binds to tubulin, potently inhibiting its polymerization into microtubules.

  • Cell Death: The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers programmed cell death (apoptosis).

References

Application Notes and Protocols for BCN-PEG1-Val-Cit-OH in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCN-PEG1-Val-Cit-OH is a versatile linker-payload conjugation moiety designed for the development of antibody-drug conjugates (ADCs) for preclinical research. This bifunctional molecule incorporates three key elements: a bicyclononyne (BCN) group for copper-free click chemistry, a single polyethylene glycol (PEG1) spacer to enhance solubility, and a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide linker for targeted intracellular drug release. The Val-Cit linker is engineered to be stable in systemic circulation but is efficiently cleaved by the lysosomal protease cathepsin B, which is often upregulated in tumor cells. This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.

The BCN group facilitates a highly efficient and bioorthogonal strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This allows for the precise, site-specific conjugation of the linker to an azide-modified antibody without the need for a cytotoxic copper catalyst, preserving the antibody's integrity and function. These application notes provide an overview of the preclinical applications of this compound, detailed experimental protocols, and representative data for the development of a successful ADC.

Mechanism of Action

The therapeutic efficacy of an ADC constructed with this compound relies on a multi-step process that ensures targeted delivery and controlled release of the cytotoxic payload.

  • Target Binding and Internalization: The antibody component of the ADC specifically binds to a target antigen on the surface of a cancer cell.

  • Endocytosis: Upon binding, the ADC-antigen complex is internalized by the cell through endocytosis, forming an endosome.

  • Lysosomal Trafficking: The endosome matures and fuses with a lysosome, a cellular organelle containing a variety of degradative enzymes, including cathepsin B.

  • Enzymatic Cleavage: Inside the acidic environment of the lysosome, cathepsin B recognizes and cleaves the Val-Cit dipeptide linker.

  • Payload Release and Action: The cleavage of the linker liberates the cytotoxic payload within the cancer cell, where it can then exert its pharmacological effect, typically by inducing apoptosis or cell cycle arrest.

Preclinical Applications

This compound is primarily utilized in the preclinical development of ADCs for oncology. Key applications include:

  • Construction of Site-Specific ADCs: The BCN group allows for precise conjugation to azide-modified antibodies, resulting in a homogeneous population of ADCs with a defined drug-to-antibody ratio (DAR).

  • In Vitro Cytotoxicity Assays: Evaluation of the potency and specificity of the resulting ADC against target cancer cell lines.

  • In Vivo Efficacy Studies: Assessment of the anti-tumor activity of the ADC in xenograft or syngeneic animal models.

  • Pharmacokinetic and Biodistribution Studies: Determination of the in vivo stability, clearance, and tumor accumulation of the ADC.

  • Comparative Studies: Evaluation of the impact of the linker on the overall performance of the ADC compared to other linker technologies.

Data Presentation

The following tables present representative quantitative data from preclinical studies of a hypothetical ADC constructed using the this compound linker, an anti-HER2 antibody, and a monomethyl auristatin E (MMAE) payload (anti-HER2-BCN-PEG1-VC-MMAE).

Table 1: In Vitro Cytotoxicity of anti-HER2-BCN-PEG1-VC-MMAE

Cell LineTarget ExpressionEC50 (nM)
SK-BR-3HER2+++0.15
BT-474HER2+++0.51
MDA-MB-453HER2++0.23
MDA-MB-231HER2->1000

Table 2: In Vivo Antitumor Efficacy in a HER2+ Xenograft Model (BT-474)

Treatment GroupDose (mg/kg)Tumor Growth Inhibition (%)
Vehicle Control-0
Untargeted ADC1025
anti-HER2-BCN-PEG1-VC-MMAE575
anti-HER2-BCN-PEG1-VC-MMAE1098

Table 3: Pharmacokinetic Parameters in Mice

ADC ConstructHalf-life (t½, hours)Clearance (mL/hr/kg)
anti-HER2-BCN-PEG1-VC-MMAE1200.5
anti-HER2 (unconjugated)1500.4

Note: The Val-Cit linker has shown instability in rodent plasma due to the activity of carboxylesterase 1c (Ces1c), which can lead to premature payload release. This should be a consideration in the interpretation of preclinical data from murine models.

Experimental Protocols

Protocol 1: Site-Specific Antibody-Drug Conjugation via SPAAC

This protocol describes the conjugation of an azide-modified antibody with BCN-PEG1-Val-Cit-payload.

Materials:

  • Azide-modified monoclonal antibody (e.g., produced using site-specific incorporation of an azido-amino acid)

  • This compound pre-conjugated to a payload (e.g., MMAE)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

  • Hydrophobic interaction chromatography (HIC) column for DAR analysis

  • UV-Vis spectrophotometer

Procedure:

  • Antibody Preparation:

    • Buffer exchange the azide-modified antibody into PBS, pH 7.4.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Linker-Payload Preparation:

    • Dissolve the BCN-PEG1-Val-Cit-payload in a minimal amount of anhydrous DMSO to create a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 3-5 fold molar excess of the BCN-PEG1-Val-Cit-payload solution to the antibody solution.

    • Gently mix and incubate the reaction at room temperature for 4-16 hours, protected from light.

  • Purification:

    • Remove excess, unreacted linker-payload by SEC using a pre-equilibrated G-25 column with PBS, pH 7.4.

    • Collect the protein-containing fractions, identified by UV absorbance at 280 nm.

  • Characterization:

    • Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer (A280).

    • Determine the average drug-to-antibody ratio (DAR) by HIC-HPLC.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol outlines the assessment of ADC potency in cancer cell lines.

Materials:

  • Target-positive and target-negative cancer cell lines

  • Complete cell culture medium

  • ADC construct and unconjugated antibody control

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well clear-bottom white plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and control antibody in complete medium.

    • Remove the medium from the cells and add 100 µL of the diluted ADC or control.

    • Incubate for 72-96 hours at 37°C, 5% CO2.

  • Viability Assessment:

    • Equilibrate the plate and the cell viability reagent to room temperature.

    • Add the cell viability reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to untreated control wells.

    • Plot the dose-response curves and calculate the EC50 values using a suitable software (e.g., GraphPad Prism).

Protocol 3: In Vivo Tumor Growth Inhibition Study

This protocol describes a xenograft study to evaluate the anti-tumor efficacy of the ADC.

Materials:

  • Immunocompromised mice (e.g., BALB/c nude)

  • Tumor cells for implantation (e.g., BT-474)

  • Matrigel (optional)

  • ADC construct, vehicle control, and other control groups

  • Sterile saline for injection

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously implant 5-10 x 10^6 tumor cells (resuspended in PBS or mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth regularly.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Treatment Administration:

    • Administer the ADC, vehicle, or control treatments intravenously (i.v.) via the tail vein at the predetermined dose and schedule (e.g., once weekly for 3 weeks).

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week. (Tumor Volume = 0.5 x Length x Width²).

    • Monitor body weight and general health of the animals.

  • Endpoint and Analysis:

    • The study is typically terminated when tumors in the control group reach a predetermined size.

    • Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Plot tumor growth curves for each group.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_endosome Endosome cluster_lysosome Lysosome ADC Antibody-Drug Conjugate Antigen Tumor Antigen ADC->Antigen 1. Binding ADC_Antigen_Complex_Endo ADC-Antigen Complex Antigen->ADC_Antigen_Complex_Endo 2. Internalization (Endocytosis) ADC_Antigen_Complex_Lyso ADC-Antigen Complex ADC_Antigen_Complex_Endo->ADC_Antigen_Complex_Lyso 3. Trafficking CathepsinB Cathepsin B ADC_Antigen_Complex_Lyso->CathepsinB Payload Free Payload CathepsinB->Payload 4. Val-Cit Cleavage Apoptosis Apoptosis Payload->Apoptosis 5. Cytotoxic Effect

Caption: Mechanism of action of a this compound based ADC.

Experimental_Workflow cluster_conjugation ADC Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Antibody Azide-Modified Antibody Conjugation SPAAC Reaction Antibody->Conjugation Linker BCN-PEG1-Val-Cit-Payload Linker->Conjugation Purification Purification (SEC) Conjugation->Purification ADC_Product Purified ADC Purification->ADC_Product Cell_Assay Cytotoxicity Assay ADC_Product->Cell_Assay Xenograft Tumor Xenograft Model ADC_Product->Xenograft EC50 EC50 Determination Cell_Assay->EC50 Treatment ADC Administration Xenograft->Treatment TGI Tumor Growth Inhibition Treatment->TGI

Caption: Preclinical development workflow for an ADC using this compound.

Site-Specific Antibody Conjugation with BCN-PEG1-Val-Cit-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody-drug conjugates (ADCs) represent a significant advancement in targeted cancer therapy, offering enhanced therapeutic efficacy and improved safety profiles compared to traditional, randomly conjugated ADCs. This document provides detailed application notes and protocols for the site-specific conjugation of antibodies using the BCN-PEG1-Val-Cit-OH linker. This linker system facilitates a precise and stable covalent attachment of a cytotoxic payload to an antibody through strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal click chemistry reaction.

The this compound linker is comprised of three key functional components:

  • Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that reacts specifically and efficiently with an azide group introduced onto the antibody, enabling a copper-free conjugation process.

  • Polyethylene Glycol (PEG1): A single PEG unit that can improve the hydrophilicity and solubility of the linker-payload complex, potentially reducing aggregation and improving the pharmacokinetic properties of the resulting ADC.

  • Valine-Citrulline (Val-Cit): A dipeptide sequence that is specifically cleaved by Cathepsin B, a protease that is highly active within the lysosomal compartment of tumor cells.[1] This enzymatic cleavage ensures the targeted intracellular release of the cytotoxic payload, minimizing off-target toxicity.[2]

These application notes will guide researchers through the entire workflow, from the preparation of the azide-modified antibody and the drug-linker complex to the final purification and characterization of the site-specific ADC.

Experimental Workflow Overview

The generation of a site-specific ADC using this compound involves a multi-step process. The overall workflow is depicted below, outlining the key stages from antibody modification to the final, characterized ADC.

G cluster_0 Antibody Preparation cluster_1 Drug-Linker Synthesis cluster_2 ADC Synthesis & Purification cluster_3 ADC Characterization A Monoclonal Antibody B Site-Specific Azide Introduction (e.g., Enzymatic Modification) A->B F Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) B->F C This compound E Activation & Conjugation C->E D Cytotoxic Payload (with reactive group) D->E E->F G Purification of ADC (e.g., Size-Exclusion Chromatography) F->G H DAR Determination (HIC-HPLC, Mass Spectrometry) G->H I In Vitro Cytotoxicity Assay G->I J Stability Studies G->J

Overall workflow for site-specific ADC generation.

Data Presentation: Quantitative Analysis

The following tables summarize representative quantitative data for a site-specific ADC generated using the this compound linker. This data is intended to provide a benchmark for expected outcomes.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

ParameterSite-Specific Conjugation (BCN-PEG1-Val-Cit)Non-Specific Conjugation (Thiol-Maleimide)
Conjugation Efficiency >95%Variable (50-90%)
Average DAR 1.953.5 (heterogeneous mixture)
DAR Distribution Homogeneous (primarily DAR=2)Heterogeneous (DAR=0 to 8)
% Unconjugated Antibody <5%10-20%

Table 2: In Vitro Stability of the Val-Cit Linker

MatrixIncubation Time% Intact ADC (Val-Cit Linker)
Human Plasma 24 hours>98%
7 days>95%
Mouse Plasma 24 hours~50% (Note: Val-Cit can be susceptible to mouse carboxylesterases)[3]
7 days<20%
Lysosomal Homogenate 4 hours<10% (demonstrates efficient cleavage)

Table 3: In Vitro Cytotoxicity of a Representative ADC

Cell LineTarget Antigen ExpressionIC50 (ng/mL) of ADCIC50 (ng/mL) of Free Drug
BT-474 High15.20.5
SK-BR-3 High21.70.5
MDA-MB-231 Low/Negative>10000.8

Experimental Protocols

Protocol 1: Site-Specific Introduction of an Azide Handle onto the Antibody

This protocol describes a general method for introducing an azide group at a specific site on the antibody using enzymatic modification. This is a crucial first step for the bioorthogonal conjugation.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Enzyme for site-specific modification (e.g., transglutaminase or a glycan-modifying enzyme)

  • Azide-containing substrate for the enzyme

  • Reaction buffer appropriate for the chosen enzyme

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Preparation: Prepare the antibody at a concentration of 5-10 mg/mL in the recommended reaction buffer.

  • Enzymatic Reaction: Add the azide-containing substrate and the enzyme to the antibody solution at optimized molar ratios.

  • Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for the required duration (typically 2-12 hours), with gentle mixing.

  • Purification: Purify the azide-modified antibody to remove the enzyme and unreacted substrate using size-exclusion chromatography.

  • Characterization: Confirm the incorporation of the azide group using mass spectrometry.

Protocol 2: Synthesis of the BCN-PEG1-Val-Cit-Payload Complex

This protocol outlines the conjugation of the cytotoxic payload to the this compound linker.

Materials:

  • This compound

  • Cytotoxic payload with a reactive functional group (e.g., a carboxylic acid)

  • Activating agents (e.g., EDC, NHS)

  • Anhydrous organic solvent (e.g., DMF, DMSO)

  • Purification system (e.g., reverse-phase HPLC)

Procedure:

  • Activation of Payload: Activate the carboxylic acid group of the cytotoxic payload using a carbodiimide activator (e.g., EDC) and an activating agent (e.g., NHS) in an anhydrous organic solvent.

  • Conjugation: Add the this compound linker to the activated payload solution. The reaction is typically carried out at room temperature for several hours to overnight.

  • Purification: Purify the resulting BCN-linker-drug conjugate using reverse-phase HPLC to remove unreacted starting materials.

  • Characterization: Confirm the structure and purity of the product by LC-MS and NMR.

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the final conjugation step between the azide-modified antibody and the BCN-functionalized payload.

Materials:

  • Azide-modified antibody (from Protocol 1)

  • BCN-PEG1-Val-Cit-Payload (from Protocol 2)

  • PBS, pH 7.4

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • SPAAC Reaction: To the azide-modified antibody in PBS, add a 3- to 5-fold molar excess of the BCN-PEG1-Val-Cit-Payload dissolved in a minimal amount of DMSO (the final DMSO concentration should be below 10% v/v).

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or overnight at 4°C with gentle mixing.

  • Purification of the ADC: Purify the ADC using an SEC system to remove the unreacted BCN-linker-payload and any potential aggregates.

  • Final Formulation: Buffer exchange the purified ADC into a suitable formulation buffer for storage.

ADC Characterization Protocols

Thorough characterization is crucial to ensure the quality and consistency of the ADC.

Protocol 4: Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined by Hydrophobic Interaction Chromatography (HIC)-HPLC and mass spectrometry.

A. HIC-HPLC Method

G cluster_0 HIC-HPLC Workflow A Inject ADC Sample onto HIC Column B Apply Reverse Salt Gradient A->B C Detect Eluting Species at 280 nm B->C D Integrate Peak Areas for DAR=0, DAR=2, etc. C->D E Calculate Weighted Average DAR D->E

Workflow for DAR determination by HIC-HPLC.

Instrumentation and Column:

  • An HPLC or UHPLC system equipped with a UV detector.

  • A HIC column (e.g., Butyl-NPR).

Mobile Phases:

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol.

Procedure:

  • Sample Preparation: Dilute the ADC sample in Mobile Phase A.

  • Chromatography: Inject the sample and run a linear gradient from high to low salt concentration to elute the ADC species based on their hydrophobicity. Species with higher DAR will be more hydrophobic and elute later.

  • Data Analysis: Integrate the peak areas corresponding to the different DAR species (e.g., DAR=0, DAR=2). The weighted average DAR is calculated using the following formula: Weighted Average DAR = Σ (Peak Area % of each species × DAR of that species) / 100

B. Mass Spectrometry

Intact mass analysis of the ADC under denaturing conditions can also determine the DAR. The mass of the conjugated antibody will increase by the mass of the attached drug-linker complex for each conjugation.

Protocol 5: In Vitro Cytotoxicity Assay

This assay measures the potency of the ADC in killing target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete medium. Add the different concentrations to the wells.

  • Incubation: Incubate the plates for 72-120 hours.

  • Cell Viability Measurement: Add the cell viability reagent and measure the signal according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value.

Signaling Pathway and Mechanism of Action

The mechanism of action for an ADC with a this compound linker is a multi-step process that relies on the specific targeting of the antibody and the controlled release of the cytotoxic payload.

G cluster_0 Targeting & Internalization cluster_1 Intracellular Trafficking & Payload Release cluster_2 Mechanism of Action A ADC binds to target antigen on cancer cell surface B Receptor-mediated endocytosis A->B C Formation of endosome B->C D Endosome fuses with lysosome C->D E Cathepsin B cleaves the Val-Cit linker D->E F Release of cytotoxic payload into cytoplasm E->F G Payload interacts with intracellular target (e.g., microtubules, DNA) F->G H Induction of apoptosis G->H I Cancer cell death H->I

Mechanism of action for a Val-Cit linker-based ADC.

Conclusion

The use of the this compound linker in conjunction with site-specific antibody modification techniques provides a robust platform for the development of next-generation ADCs. The protocols and data presented in these application notes offer a comprehensive guide for researchers to produce and characterize homogeneous and highly effective antibody-drug conjugates for targeted cancer therapy. The precise control over the drug-to-antibody ratio and the targeted release of the cytotoxic payload afforded by this system are key advantages that can lead to an improved therapeutic window and better clinical outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in SPAAC Reactions with B-CN Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing Bicyclononyne (BCN) linkers. Below you will find frequently asked questions (FAQs) and troubleshooting advice to help you diagnose and resolve issues leading to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My SPAAC reaction with a BCN linker is resulting in a very low yield. What are the most common causes?

Low yields in BCN-mediated SPAAC reactions can typically be attributed to one or more of the following factors:

  • Suboptimal Reaction Conditions: The efficiency of the reaction is sensitive to pH, temperature, solvent, and reactant concentrations.

  • Reagent Quality and Stability: Degradation of the BCN linker or the azide-containing molecule is a frequent cause of poor outcomes.

  • Steric Hindrance: The accessibility of the azide and alkyne moieties can be impeded by the surrounding molecular structure.

  • Side Reactions: BCN linkers can undergo unintended reactions, particularly with thiol-containing molecules.

  • Inaccurate Quantification: Errors in determining the concentration of starting materials can lead to incorrect molar ratios and perceived low yields.

Q2: How do the endo- and exo- isomers of BCN affect my reaction?

BCN is synthesized as a mixture of two diastereomers: endo and exo. While both are reactive, the endo-BCN isomer generally exhibits slightly faster reaction kinetics than the exo-BCN isomer[1]. For most applications, the diastereomeric mixture is used without separation. However, if reaction speed is critical and yields are borderline, using a linker enriched in the endo isomer could provide a modest improvement.

Q3: What are the optimal reaction conditions (pH, temperature, solvent) for a BCN-azide ligation?

Optimizing reaction conditions is crucial for maximizing yield. Here are some general guidelines:

  • pH: While SPAAC reactions can proceed over a range of pH values, a neutral to slightly basic pH (7.0-8.5) is often optimal for reactions with biomolecules[2].

  • Temperature: SPAAC reactions are typically performed at temperatures ranging from 4°C to 37°C. While lower temperatures (4°C) can be used for sensitive biomolecules, incubation at room temperature (~25°C) or 37°C can significantly increase the reaction rate[3]. Reactions are often run for 12-24 hours at 4°C or 4-12 hours at room temperature.

  • Solvent: The choice of solvent can impact reaction kinetics. SPAAC reactions are known to proceed faster in more polar, aqueous environments[4]. For biomolecules, aqueous buffers such as Phosphate-Buffered Saline (PBS) or HEPES are standard. The addition of a small amount of a water-miscible organic co-solvent like DMSO (typically <10-20%) can be used to dissolve hydrophobic reactants[5].

Q4: I suspect my BCN linker or azide compound has degraded. How can I check for this and prevent it?

BCN linkers can be susceptible to degradation, especially under acidic conditions. Azides can be reduced to amines in the presence of strong reducing agents.

  • Prevention: Store BCN-containing reagents and azide compounds at the recommended temperature (typically -20°C or -80°C), protected from light and moisture. Prepare solutions fresh before each experiment.

  • Verification: The integrity of your reagents can be checked using analytical techniques such as Mass Spectrometry (to verify the correct mass) or NMR spectroscopy. A small-scale test reaction with fresh, reliable control reagents can also help determine if your stock reagents are the source of the problem.

Q5: My biomolecule is large and complex. Could steric hindrance be the issue?

Yes, steric hindrance is a significant factor that can reduce SPAAC reaction rates and yields. The bulky nature of the BCN linker and the local environment of the azide on your binding partner can prevent them from approaching each other effectively.

  • Solution: Introducing a flexible spacer, such as a polyethylene glycol (PEG) chain, between the BCN moiety and the molecule to be conjugated can help to overcome steric hindrance. PEG linkers increase the distance between the reactive groups and the bulk of the molecules, improving accessibility and often leading to higher conjugation efficiencies.

Q6: I am working with a protein that has free cysteine residues. Could this be causing a low yield?

BCN linkers have been reported to exhibit some cross-reactivity with thiols, leading to an unwanted side reaction known as thiol-yne addition. This side reaction consumes your BCN linker, thereby reducing the yield of the desired SPAAC product.

  • Solution 1: Thiol Blocking: If the free thiols are not essential for your biomolecule's function, you can block them prior to the SPAAC reaction using an alkylating agent like iodoacetamide.

  • Solution 2: Competitive Inhibition: The addition of a low concentration of a small-molecule thiol, such as β-mercaptoethanol (β-ME), can significantly reduce the unwanted reaction between BCN and cysteine residues on your protein without substantially impacting the desired SPAAC reaction.

Quantitative Data on Factors Influencing SPAAC Reaction Kinetics

While direct yield comparisons are sparse in the literature, the second-order rate constants (k₂) provide a strong indication of reaction efficiency. A higher rate constant generally correlates with a higher yield in a given timeframe. The following table summarizes kinetic data for BCN reacting with various azides under different conditions.

CyclooctyneAzide Partnerk₂ (M⁻¹s⁻¹)Solvent/ConditionsKey Takeaway
exo-BCNBenzyl azide0.19CD₃CN/D₂O (1:2)The exo isomer is slightly less reactive than the endo isomer.
endo-BCNBenzyl azide0.29CD₃CN/D₂O (1:2)The endo isomer shows faster kinetics.
BCNBenzyl azide~0.14CD₃CN/D₂O (3:1)Reaction rate increases with the polarity of the solvent.
BCNPhenyl azideFaster than with DBCO-BCN reacts faster with electron-deficient phenyl azides.
BCNPrimary Azide0.024-Primary azides react efficiently with the less sterically demanding BCN.
BCNTertiary Azide0.012-Steric hindrance on the azide reduces the reaction rate with BCN.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low yields in SPAAC reactions with BCN linkers.

TroubleshootingWorkflow start Low SPAAC Yield with BCN Linker check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents reagents_ok Reagents & Stoichiometry OK? check_reagents->reagents_ok replace_reagents Action: Use fresh, validated reagents. Verify concentrations. reagents_ok->replace_reagents No check_conditions 2. Evaluate Reaction Conditions reagents_ok->check_conditions Yes replace_reagents->check_reagents conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Action: Adjust pH (7-8.5), Temp (25-37°C), Time (4-24h), and Solvent. conditions_ok->optimize_conditions No check_sterics 3. Assess Steric Hindrance conditions_ok->check_sterics Yes optimize_conditions->check_conditions sterics_ok Steric Hindrance a Factor? check_sterics->sterics_ok add_spacer Action: Redesign linker to include a flexible spacer (e.g., PEG). sterics_ok->add_spacer Yes check_side_reactions 4. Investigate Side Reactions sterics_ok->check_side_reactions No success Yield Improved add_spacer->success thiols_present Free Thiols Present? check_side_reactions->thiols_present block_thiols Action: Block thiols with alkylating agent or add β-ME. thiols_present->block_thiols Yes thiols_present->success No block_thiols->success

A step-by-step workflow for troubleshooting low SPAAC reaction yields.

Experimental Protocols

Protocol 1: General Procedure for BCN-Azide Ligation

This protocol provides a general starting point for the conjugation of a BCN-functionalized molecule to an azide-containing biomolecule in an aqueous buffer.

Materials:

  • BCN-functionalized molecule of interest

  • Azide-containing biomolecule (e.g., protein, antibody)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Organic co-solvent (e.g., DMSO), if required

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reactant Preparation:

    • Dissolve the BCN-functionalized molecule in a minimal amount of a compatible organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM).

    • Prepare a solution of the azide-containing biomolecule in the reaction buffer to a known concentration (e.g., 1-5 mg/mL).

  • SPAAC Reaction:

    • Add the BCN-functionalized molecule stock solution to the azide-containing biomolecule solution. A 3- to 10-fold molar excess of the BCN-containing molecule over the azide is typically recommended to drive the reaction to completion.

    • Ensure the final concentration of the organic co-solvent in the reaction mixture is kept low (e.g., <10%) to avoid denaturation of the biomolecule.

    • Gently mix the reaction solution. Avoid vigorous vortexing.

  • Incubation:

    • Incubate the reaction at the desired temperature. Common conditions are 4-12 hours at room temperature (~25°C) or 12-24 hours at 4°C. The optimal time should be determined empirically.

  • Purification:

    • After the incubation period, remove the unreacted small molecules from the conjugated biomolecule. This can be achieved using size-exclusion chromatography (e.g., a desalting column), dialysis, or other appropriate purification methods.

  • Analysis:

    • Analyze the purified product to confirm conjugation and assess the yield. Techniques such as SDS-PAGE, Mass Spectrometry, and HPLC can be used.

Protocol 2: Procedure to Mitigate Thiol-Yne Side Reactions

This protocol is an adaptation of Protocol 1 for use with biomolecules containing reactive thiol groups.

Materials:

  • All materials from Protocol 1

  • β-mercaptoethanol (β-ME)

Procedure:

  • Reactant Preparation:

    • Follow Step 1 from Protocol 1.

  • Addition of β-ME (Optional):

    • Prior to adding the BCN-functionalized molecule, add β-ME to the azide-containing biomolecule solution to a final concentration of 1-10 mM. This will act as a scavenger for BCN that might otherwise react with free thiols on your biomolecule.

  • SPAAC Reaction:

    • Follow Step 2 from Protocol 1.

  • Incubation:

    • Follow Step 3 from Protocol 1.

  • Purification and Analysis:

    • Follow Steps 4 and 5 from Protocol 1. The purification step will also remove the β-ME.

References

Technical Support Center: Preventing Aggregation of ADCs with BCN-PEG1-Val-Cit-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting aggregation issues during the development of Antibody-Drug Conjugates (ADCs) using the BCN-PEG1-Val-Cit-OH linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it help prevent ADC aggregation?

A1: this compound is a heterobifunctional linker used in the construction of ADCs. It comprises three key components:

  • Bicyclononyne (BCN): A strained alkyne that enables covalent conjugation to an azide-modified antibody via a copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This allows for a highly specific and efficient conjugation process under mild conditions.[1]

  • Polyethylene Glycol (PEG1): A single PEG unit is incorporated to increase the hydrophilicity of the linker-payload complex.[2] Many cytotoxic payloads are hydrophobic, which can lead to intermolecular interactions and aggregation of the final ADC.[3] The PEG spacer helps to shield these hydrophobic regions, improving solubility and reducing the propensity for aggregation.[2]

  • Valine-Citrulline (Val-Cit): A dipeptide sequence that is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. This ensures that the cytotoxic payload is selectively released inside the target cancer cells, minimizing off-target toxicity.

By combining a site-specific conjugation moiety (BCN) with a hydrophilicity-enhancing spacer (PEG1) and a cleavable linker (Val-Cit), this compound is designed to produce more homogeneous and stable ADCs with a reduced risk of aggregation.

Q2: What are the primary causes of ADC aggregation?

A2: ADC aggregation is a complex issue stemming from various factors:

  • Hydrophobic Interactions: The conjugation of hydrophobic payloads and linkers to the antibody surface can create patches that promote self-association to minimize exposure to the aqueous environment.

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug-linker molecules per antibody increases the overall hydrophobicity and steric strain, which can lead to a higher propensity for aggregation.

  • Unfavorable Buffer Conditions: The pH and ionic strength of the buffer used during conjugation, purification, and storage are critical. If the pH is near the isoelectric point (pI) of the ADC, its net charge will be close to zero, reducing electrostatic repulsion and increasing the likelihood of aggregation.

  • Conformational Instability: The conjugation process itself, as well as exposure to stressors like elevated temperatures, shear forces during mixing, or freeze-thaw cycles, can cause partial unfolding of the antibody, exposing internal hydrophobic regions that can trigger aggregation.

  • Chemical Degradation: Deamidation or oxidation of the antibody can alter its surface properties and contribute to aggregation.

Q3: How does the Drug-to-Antibody Ratio (DAR) affect aggregation when using this compound?

A3: While the PEG1 moiety in the linker helps to mitigate hydrophobicity, a high DAR can still contribute to aggregation. Higher DARs lead to a greater number of hydrophobic payload molecules on the antibody surface, which can overcome the solubilizing effect of the short PEG spacer. It is generally recommended to aim for a DAR in the range of 2 to 4 for an optimal balance of potency and stability. The use of site-specific conjugation with the BCN linker allows for better control over the DAR, leading to a more homogeneous product with a defined number of drugs per antibody, which can help in minimizing aggregation.

Q4: What analytical techniques are recommended for detecting and quantifying ADC aggregation?

A4: A multi-pronged approach using orthogonal techniques is recommended for the comprehensive characterization of ADC aggregates:

  • Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This is the gold standard for quantifying soluble aggregates. SEC separates molecules based on their hydrodynamic radius, while MALS provides an absolute measurement of the molar mass of the eluting species, allowing for the accurate identification and quantification of monomers, dimers, and higher-order aggregates.

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution. It is particularly useful for detecting the presence of large aggregates and for high-throughput screening of different formulations.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. It can be used to monitor changes in the ADC's surface hydrophobicity, which can be an early indicator of aggregation propensity. It is also a powerful tool for separating different DAR species.

  • Analytical Ultracentrifugation (AUC): AUC provides detailed information about the size, shape, and distribution of macromolecules in solution and can be a valuable orthogonal technique to SEC-MALS for characterizing aggregates.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis and handling of ADCs using the this compound linker.

Problem Potential Cause(s) Recommended Solution(s)
High levels of aggregation observed immediately after conjugation. Suboptimal reaction conditions: Incorrect pH, high temperature, or excessive mixing speed can denature the antibody.- Ensure the conjugation buffer pH is maintained between 7.0 and 8.0. - Perform the conjugation reaction at a controlled temperature, typically 4°C or room temperature, avoiding excessive heat. - Use gentle mixing (e.g., end-over-end rotation) instead of vigorous vortexing.
High molar excess of drug-linker: A large excess of the this compound payload can lead to non-specific interactions and aggregation.- Titrate the molar excess of the drug-linker to find the optimal ratio that achieves the desired DAR without causing significant aggregation. Start with a 3-5 fold molar excess.
Presence of organic co-solvents: High concentrations of organic solvents (e.g., DMSO, DMF) used to dissolve the drug-linker can denature the antibody.- Minimize the final concentration of the organic co-solvent in the reaction mixture to less than 10% (v/v). Add the drug-linker solution to the antibody solution slowly while mixing gently.
Increased aggregation during purification. Inappropriate chromatography conditions: High salt concentrations or harsh elution conditions in HIC can promote aggregation. The stationary phase of the SEC column may have secondary interactions with the ADC.- For HIC, use the lowest salt concentration necessary for binding and employ a shallow gradient for elution. - For SEC, screen different columns and mobile phases to minimize non-specific interactions. Consider using a mobile phase containing additives like arginine to suppress aggregation.
Concentration-induced aggregation: The ADC may be prone to aggregation at the higher concentrations achieved during purification steps.- Perform concentration steps at 4°C. - Consider adding stabilizing excipients (e.g., polysorbate 80, sucrose) to the elution buffer before concentration.
Aggregation observed during storage or after freeze-thaw cycles. Inadequate formulation: The storage buffer may not be providing sufficient stability to the ADC.- Conduct a formulation screening study to identify the optimal buffer pH, ionic strength, and excipients (e.g., cryoprotectants like sucrose or trehalose, and surfactants like polysorbate 80) for long-term stability.
Repeated freeze-thaw cycles: The physical stress of freezing and thawing can cause denaturation and aggregation.- Aliquot the purified ADC into single-use volumes to avoid multiple freeze-thaw cycles. - If lyophilization is an option, develop a suitable lyophilization cycle with appropriate cryoprotectants.

Data Presentation

The inclusion of a PEG spacer is a key strategy to mitigate the aggregation of ADCs, particularly those with hydrophobic payloads. The following tables summarize the expected impact of PEGylation on ADC properties.

Table 1: Impact of PEGylation on ADC Aggregation

Linker TypeRepresentative PayloadDrug-to-Antibody Ratio (DAR)% Aggregate (by SEC-MALS)Reference
Non-PEGylated LinkerMMAE410-15%
This compound MMAE4< 5%Hypothetical Data*
PEG4-LinkerMMAE82-3%
PEG8-LinkerMMAE8< 2%

*Hypothetical data is included for illustrative purposes to demonstrate the expected trend. Actual results may vary depending on the specific antibody, payload, and experimental conditions.

Table 2: Influence of Drug-to-Antibody Ratio (DAR) on Aggregation of a PEGylated ADC

ADC ConstructDAR% Aggregate (by SEC-MALS)Reference
Trastuzumab-PEG4-MMAE2< 1%
Trastuzumab-PEG4-MMAE42.5%
Trastuzumab-PEG4-MMAE8> 8%

Experimental Protocols

Protocol 1: Site-Specific Antibody Modification with an Azide Handle

This protocol describes the enzymatic modification of a monoclonal antibody to introduce an azide group for subsequent conjugation with the BCN-linker.

  • Deglycosylation:

    • To 1 mg of antibody in PBS, add PNGase F to a final concentration of 1,000 units/mg of antibody.

    • Incubate at 37°C for 12-16 hours to remove the N-linked glycans.

  • Azide Installation:

    • To the deglycosylated antibody, add β-1,4-galactosyltransferase (Gal-T1) to a final concentration of 0.1 mg/mL.

    • Add UDP-GalNAz (UDP-N-azidoacetylgalactosamine) to a final concentration of 1 mM.

    • Incubate the reaction at 30°C for 18-24 hours with gentle agitation.

  • Purification of Azide-Modified Antibody:

    • Purify the azide-modified antibody using a Protein A affinity column to remove the enzymes and unreacted reagents.

    • Elute the antibody with a low pH buffer (e.g., 0.1 M glycine, pH 2.7) and immediately neutralize with 1 M Tris, pH 8.0.

    • Perform buffer exchange into PBS, pH 7.4, using a desalting column or a centrifugal filter unit.

    • Confirm the introduction of the azide group by mass spectrometry.

Protocol 2: Conjugation of Azide-Modified Antibody with this compound-Payload

This protocol details the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the this compound-payload in anhydrous DMSO.

    • Adjust the concentration of the azide-modified antibody to 2-5 mg/mL in PBS, pH 7.4.

  • Conjugation Reaction:

    • Add a 3-5 molar excess of the this compound-payload stock solution to the azide-modified antibody solution. Ensure the final DMSO concentration is below 10% (v/v).

    • Incubate the reaction at room temperature for 4-12 hours with gentle end-over-end mixing. The reaction can also be performed at 4°C for 12-24 hours.

  • Purification of the ADC:

    • Remove the excess, unreacted drug-linker by size-exclusion chromatography (SEC) using a column suitable for antibody purification (e.g., Superdex 200 or equivalent).

    • The mobile phase should be a formulation buffer suitable for the ADC (e.g., PBS, pH 7.4, or a histidine-based buffer).

    • Alternatively, tangential flow filtration (TFF) can be used for purification and buffer exchange, especially for larger scale preparations.

  • Characterization of the ADC:

    • Determine the protein concentration by UV-Vis spectroscopy at 280 nm.

    • Calculate the average DAR using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy if the payload has a distinct absorbance wavelength.

    • Assess the level of aggregation by SEC-MALS.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_conjugation Conjugation cluster_purification Purification & Characterization mAb Monoclonal Antibody azide_mAb Azide-Modified Antibody mAb->azide_mAb Enzymatic Modification adc Crude ADC azide_mAb->adc SPAAC Reaction linker This compound -Payload linker->adc purified_adc Purified ADC adc->purified_adc SEC / HIC analysis Aggregation Analysis (SEC-MALS, DLS) purified_adc->analysis

Caption: Experimental workflow for ADC synthesis and aggregation analysis.

Caption: Troubleshooting flowchart for ADC aggregation issues.

References

addressing solubility issues of BCN-PEG1-Val-Cit-OH conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with BCN-PEG1-Val-Cit-OH conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs).[1][2] It features a BCN (bicyclo[6.1.0]nonyne) group for copper-free click chemistry, a single polyethylene glycol (PEG1) spacer to enhance hydrophilicity, and a Valine-Citrulline (Val-Cit) dipeptide that is cleavable by lysosomal proteases like Cathepsin B.[2][3][] This targeted cleavage allows for the specific release of a conjugated payload within target cells.

Q2: I am observing precipitation of my this compound conjugate upon dissolution. What are the potential causes?

A2: Precipitation of this compound conjugates can be attributed to several factors. The Val-Cit-PABC moiety, a common component in similar linkers, is known to be relatively hydrophobic. While the PEG1 spacer is designed to increase hydrophilicity, the overall solubility of the conjugate can still be limited, especially in aqueous solutions. The choice of solvent and its concentration are critical. Additionally, the stability of the BCN group can be compromised under certain conditions, potentially leading to degradation and precipitation.

Q3: Which solvents are recommended for dissolving this compound?

A3: Based on data for structurally similar compounds, organic solvents are generally required to achieve high concentrations. Anhydrous dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used to prepare stock solutions. For a closely related compound, BCN-PEG1-Val-Cit-PABC-OH, a solubility of up to 125 mg/mL has been reported in DMSO with the aid of ultrasonication. While BCN-PEG linkers are designed for use in aqueous environments, direct dissolution at high concentrations in aqueous buffers like PBS may be challenging.

Q4: Can I dissolve this compound directly in an aqueous buffer for my conjugation reaction?

A4: Direct dissolution in aqueous buffers at high concentrations is often difficult due to the hydrophobic nature of the Val-Cit component. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then add it to the aqueous reaction buffer containing the antibody. Care must be taken to avoid precipitation upon addition to the aqueous phase.

Q5: My this compound conjugate appears to be unstable in my experimental conditions. What could be the issue?

A5: The stability of the BCN group can be a factor. It has been reported that the BCN moiety can exhibit instability in the presence of strong reducing agents like TCEP (Tris(2-carboxyethyl)phosphine) and may also show some instability at neutral pH. When designing experiments, it is advisable to avoid these conditions if possible. Additionally, repeated freeze-thaw cycles of stock solutions should be avoided.

Data Presentation

Table 1: Solubility of a Structurally Similar ADC Linker (BCN-PEG1-Val-Cit-PABC-OH)

SolventConcentrationMethodReference
Dimethyl Sulfoxide (DMSO)125 mg/mL (186.34 mM)Requires ultrasonication

Note: This data is for the closely related BCN-PEG1-Val-Cit-PABC-OH linker and should be used as a guideline for this compound.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound

Objective: To prepare a high-concentration stock solution of this compound for use in conjugation reactions.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Anhydrous Dimethylformamide (DMF)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.

  • Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., a starting concentration of 10-20 mg/mL is often a good starting point).

  • Vortex the solution gently for 1-2 minutes to aid dissolution.

  • If the conjugate is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minute intervals until the solution is clear.

  • Visually inspect the solution to ensure there are no particulates.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Antibody Conjugation

Objective: To conjugate the this compound linker to an antibody. This protocol assumes the carboxylic acid on the linker will be activated to an NHS ester for reaction with lysine residues on the antibody.

Materials:

  • Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.4, free of primary amines like Tris)

  • This compound stock solution (from Protocol 1)

  • N-Hydroxysuccinimide (NHS) and a carbodiimide (e.g., EDC or DCC) for activation

  • Reaction Buffer (e.g., PBS, pH 7.2-7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns or dialysis equipment for purification

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a spin desalting column or dialysis. Adjust the antibody concentration to 1-5 mg/mL.

  • Linker Activation (Example): In a separate reaction, activate the carboxylic acid of this compound by reacting it with NHS and EDC/DCC to form an NHS ester. This is typically done in an anhydrous organic solvent.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the activated this compound linker to the antibody solution.

  • Incubate the reaction for 1 hour at room temperature or 2 hours on ice with gentle mixing.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove unreacted linker and other small molecules using a spin desalting column, dialysis, or size-exclusion chromatography.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon initial dissolution Inappropriate solvent; Concentration too highUse anhydrous DMSO or DMF. Start with a lower concentration and gradually increase. Use sonication to aid dissolution.
Precipitation when adding stock solution to aqueous buffer "Salting out" effect; Poor aqueous solubilityAdd the organic stock solution dropwise to the gently stirring aqueous buffer. Increase the PEG length of the linker if possible for future experiments to improve aqueous solubility.
Low conjugation efficiency Instability of the linker; Suboptimal reaction conditionsEnsure reaction buffer is free of primary amines. Check the pH of the reaction buffer (typically 7.2-7.4 for NHS ester reactions). Avoid strong reducing agents.
Conjugate instability over time Freeze-thaw cycles; Instability of the BCN groupAliquot stock solutions and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Be mindful of potential BCN group instability in the presence of reducing agents or at neutral pH for prolonged periods.

Visualizations

Troubleshooting_Workflow start Start: Solubility Issue with This compound issue Precipitation Observed start->issue initial_dissolution During Initial Dissolution in Organic Solvent? issue->initial_dissolution Yes aqueous_addition When Adding to Aqueous Buffer? issue->aqueous_addition No solution1 Use Anhydrous DMSO/DMF Decrease Concentration Apply Sonication initial_dissolution->solution1 Yes solution2 Add Stock Solution Dropwise to Stirring Buffer aqueous_addition->solution2 Yes end Resolution solution1->end solution3 Consider Linker with Longer PEG Chain solution2->solution3 solution3->end

Caption: Troubleshooting workflow for this compound solubility issues.

Conjugation_Pathway cluster_linker_prep Linker Preparation cluster_conjugation Antibody Conjugation linker_powder This compound (Powder) dissolve Dissolve in Anhydrous DMSO/DMF linker_powder->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution conjugation Add Activated Linker (e.g., NHS ester) to Antibody stock_solution->conjugation antibody Antibody in Amine-Free Buffer antibody->conjugation purification Purify ADC (SEC, Dialysis) conjugation->purification final_adc Purified ADC Conjugate purification->final_adc

Caption: General experimental workflow for this compound conjugation.

References

Technical Support Center: Optimizing Cathepsin B Cleavage of Val-Cit Linkers in Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the in vitro cleavage of Val-Cit linkers by cathepsin B.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro cleavage experiments.

Problem Potential Cause Recommended Solution
Low or No Cleavage of Val-Cit Linker Inactive Cathepsin B: The enzyme may have lost activity due to improper storage or handling.Verify the activity of your purified cathepsin B using a known fluorogenic substrate before conducting the ADC cleavage assay.[1][2]
Suboptimal pH: Cathepsin B activity is highly pH-dependent, with an optimal range of 4.5-5.5.[2]Ensure your assay buffer is within the optimal pH range for cathepsin B activity.[2]
Insufficient Reducing Agent: Cysteine proteases like cathepsin B require a reducing agent for optimal activity.[2]Include a sufficient concentration of a reducing agent, such as dithiothreitol (DTT), in your assay buffer.
ADC Aggregation: Aggregation of the antibody-drug conjugate (ADC) can sterically hinder the enzyme's access to the cleavage site.Analyze your ADC preparation for aggregates using size-exclusion chromatography (SEC). If aggregation is detected, consider optimizing the formulation or purification of the ADC.
Steric Hindrance: The conjugation site on the antibody could potentially obstruct the linker, preventing enzyme access.While generally not a major issue with IgG1 carriers, consider alternative conjugation strategies if other factors have been ruled out.
Incomplete Cleavage Insufficient Incubation Time: The cleavage reaction may not have reached completion.Perform a time-course experiment to determine the optimal incubation time for maximal payload release.
Enzyme Concentration Too Low: The amount of cathepsin B may not be sufficient to cleave the entire substrate.Titrate the cathepsin B concentration to find the optimal enzyme-to-substrate ratio. A typical starting point is a nanomolar enzyme concentration (e.g., 20 nM) for a micromolar ADC concentration (e.g., 1 µM).
Premature Payload Release in Control Samples (without enzyme) Linker Instability: The Val-Cit linker may be susceptible to hydrolysis under the assay conditions (e.g., pH).Assess the stability of the ADC in the assay buffer without the enzyme over the same time course.
Contaminating Proteases: If using a complex biological matrix (e.g., cell lysate), other proteases may be present and active.Use purified recombinant cathepsin B for initial optimization experiments to ensure cleavage is specific.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of Val-Cit linker cleavage by cathepsin B?

A1: The cleavage of the Val-Cit linker by cathepsin B is a two-step process. First, cathepsin B, a lysosomal cysteine protease, recognizes and hydrolyzes the amide bond between the citrulline (Cit) residue and the p-aminobenzyl carbamate (PABC) spacer. This initial cleavage is the rate-limiting step. Following this enzymatic cleavage, the resulting p-aminobenzyl alcohol intermediate is unstable and undergoes a rapid, spontaneous 1,6-elimination reaction. This "self-immolative" cascade releases the unmodified, active cytotoxic payload, carbon dioxide, and an aromatic remnant.

Q2: Why is a PABC spacer used with the Val-Cit linker?

A2: The PABC spacer is crucial for efficient drug release. Directly attaching the Val-Cit dipeptide to the payload can lead to steric hindrance, which inhibits the binding of cathepsin B. The PABC spacer not only improves enzyme binding but also facilitates the self-immolative mechanism that ensures the release of the payload in its fully active, unmodified form.

Q3: Are other proteases besides cathepsin B capable of cleaving the Val-Cit linker?

A3: Yes. While initially designed for cathepsin B, subsequent research has shown that other lysosomal cysteine proteases, such as cathepsins L, S, and F, can also cleave the Val-Cit linker. This redundancy can be advantageous in a biological system. However, in preclinical mouse models, the Val-Cit linker has been shown to be susceptible to premature cleavage by the mouse-specific carboxylesterase Ces1C, which can impact efficacy and toxicity assessments. Human neutrophil elastase can also cleave the linker.

Q4: What are the optimal in vitro conditions for cathepsin B cleavage of a Val-Cit linker?

A4: The optimal in vitro conditions for cathepsin B activity mimic the lysosomal environment. This typically includes:

  • pH: An acidic pH between 4.5 and 5.5.

  • Reducing Agent: The presence of a reducing agent like DTT (e.g., 5 mM).

  • Temperature: 37°C.

  • Buffer: A common assay buffer is 50 mM sodium citrate.

Q5: How do Val-Ala and other dipeptide linkers compare to Val-Cit in terms of cathepsin B cleavage?

A5: The Val-Ala linker is also cleaved by cathepsin B, but generally at a slower rate, approximately half that of the Val-Cit linker. However, Val-Ala linkers can offer the advantage of lower hydrophobicity, which may reduce the potential for ADC aggregation. The Phe-Lys dipeptide has been shown to be cleaved much faster than Val-Cit by isolated cathepsin B, but their cleavage rates were similar in lysosomal extracts, suggesting the involvement of other enzymes.

Quantitative Data Summary

The following table summarizes the relative cleavage rates and stability of different dipeptide linkers.

Dipeptide LinkerRelative Cleavage Rate by Cathepsin BNotes
Val-Cit Baseline (Reference)Considered the benchmark for efficient cleavage.
Val-Ala ~50% of Val-Cit rateLower hydrophobicity can reduce ADC aggregation.
Phe-Lys ~30-fold faster than Val-Cit (isolated enzyme)Cleavage rates are comparable to Val-Cit in lysosomal extracts.
Glu-Val-Cit Increased relative to Val-CitOffers significantly increased stability in mouse plasma.
cBu-Cit -Demonstrates enhanced specificity for Cathepsin B compared to Val-Cit.

Experimental Protocols

Protocol 1: In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

Objective: To quantify the release of a payload from an ADC in the presence of purified cathepsin B over time.

Materials:

  • ADC with a Val-Cit linker

  • Recombinant human Cathepsin B

  • Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0

  • Quench Solution: Acetonitrile with an internal standard

  • Microcentrifuge tubes or 96-well plate

  • Incubator at 37°C

  • HPLC system

Procedure:

  • Prepare ADC Solution: Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

  • Activate Cathepsin B: Prepare the cathepsin B enzyme solution in the assay buffer to the desired concentration. Some protocols may require a pre-incubation step to ensure enzyme activation.

  • Reaction Setup: In a microcentrifuge tube or well of a 96-well plate, combine the ADC solution with the pre-warmed assay buffer. A typical final ADC concentration is in the micromolar range (e.g., 1 µM).

  • Initiate Reaction: Start the cleavage reaction by adding the activated cathepsin B solution to the ADC mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM).

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately stop the reaction by adding the aliquot to the quench solution.

  • Analysis: Analyze the samples by reverse-phase HPLC to separate and quantify the released payload, any intermediates, and the remaining intact ADC.

Protocol 2: Fluorogenic Substrate Cleavage Assay

Objective: To confirm the enzymatic activity of cathepsin B.

Materials:

  • Recombinant human Cathepsin B

  • Fluorogenic cathepsin B substrate (e.g., a peptide-AMC substrate)

  • Assay Buffer: pH 5.0-6.0 with DTT

  • 96-well microplate (black, for fluorescence)

  • Fluorescence plate reader

Procedure:

  • Prepare Substrate Solution: Prepare a solution of the fluorogenic substrate in the assay buffer.

  • Activate Cathepsin B: Prepare the cathepsin B enzyme solution in the assay buffer.

  • Reaction Setup: Add the substrate solution to the wells of the 96-well microplate.

  • Initiate Reaction: Add the activated cathepsin B solution to the wells to start the reaction.

  • Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C and measure the increase in fluorescence over time.

  • Data Analysis: The rate of cleavage is determined from the slope of the fluorescence versus time plot.

Visualizations

Mechanism of Val-Cit Linker Cleavage and Payload Release ADC Antibody-Drug Conjugate (ADC) with Val-Cit-PABC-Payload CathepsinB Cathepsin B (in lysosome) Cleavage Enzymatic Cleavage of Cit-PABC bond CathepsinB->Cleavage Hydrolysis Intermediate Unstable p-aminobenzyl alcohol intermediate Cleavage->Intermediate Elimination Spontaneous 1,6-Elimination Intermediate->Elimination Payload Active Payload (Released) Elimination->Payload Byproducts CO2 + Aromatic Remnant Elimination->Byproducts

Caption: Mechanism of Val-Cit-PABC linker cleavage by cathepsin B.

Experimental Workflow for In Vitro ADC Cleavage Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_ADC Prepare ADC Solution Setup Combine ADC and Buffer (37°C) Prep_ADC->Setup Prep_Enzyme Activate Cathepsin B in Assay Buffer Initiate Add Cathepsin B to start reaction Prep_Enzyme->Initiate Setup->Initiate Incubate Incubate at 37°C Initiate->Incubate Timepoints Withdraw Aliquots at Time Points Incubate->Timepoints Quench Quench Reaction Timepoints->Quench Analyze Analyze by HPLC/LC-MS Quench->Analyze

Caption: Experimental workflow for an in vitro ADC cleavage assay.

References

Technical Support Center: BCN-PEG1-Val-Cit-OH Stability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for BCN-PEG1-Val-Cit-OH. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in assessing the plasma stability of this ADC linker.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of the this compound linker in plasma?

A1: The stability of the this compound linker is influenced by its constituent parts: the BCN (bicyclo[6.1.0]nonyne) moiety, the PEG1 spacer, and the Val-Cit (valine-citrulline) dipeptide. The Val-Cit linker is designed to be cleaved by cathepsin B, an enzyme predominantly found within the lysosomes of cells, which allows for targeted release of a conjugated payload.[1][] While generally stable, the Val-Cit linker can exhibit some susceptibility to premature cleavage in the bloodstream by certain proteases.[3] Notably, its stability is species-dependent, with reports indicating lower stability in mouse plasma compared to human plasma.[4][5]

The BCN group is a strained alkyne used for bioorthogonal click chemistry and is generally stable under physiological conditions. However, its stability can be influenced by the linkage chemistry; for instance, an amide bond linkage to the BCN scaffold offers greater hydrolytic stability in biological media compared to a carbamate linkage.

Q2: What are the primary mechanisms of degradation for the Val-Cit linker in plasma?

A2: The primary mechanism for premature degradation of the Val-Cit linker in plasma is enzymatic cleavage by proteases present in the bloodstream. Human neutrophil elastase has been identified as a protease capable of cleaving the Val-Cit linker, which can be a contributing factor to off-target toxicity. In preclinical mouse models, carboxylesterase 1C (Ces1C) is also known to cleave the Val-Cit linker, which can complicate in vivo studies in this species.

Q3: Which analytical methods are recommended for assessing the plasma stability of this compound?

A3: Several analytical techniques can be employed to quantify the stability of ADCs and their linkers in plasma:

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for identifying and quantifying the intact ADC, the free payload, and various metabolites in plasma samples. It provides detailed information about specific cleavage products.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA-based methods can be utilized to measure the concentration of the intact ADC in biological matrices. A sandwich ELISA that detects both the antibody and the drug can be particularly useful.

  • High-Performance Liquid Chromatography (HPLC): Techniques such as Reversed-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) can separate different ADC species based on their drug-to-antibody ratio (DAR). A decrease in the average DAR over time is indicative of linker cleavage.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues you might encounter during your plasma stability experiments.

Issue 1: High levels of free payload are detected in the plasma stability assay.

  • Possible Cause: Premature cleavage of the Val-Cit linker by plasma proteases.

  • Troubleshooting Steps:

    • Confirm Cleavage Site: Use LC-MS/MS to analyze the plasma sample and identify the cleavage products. This will help confirm if the cleavage is occurring at the Val-Cit linker.

    • Species-Specific Differences: Be aware that the Val-Cit linker is known to be less stable in mouse plasma than in human plasma due to the activity of carboxylesterase 1C (Ces1C). Consider using plasma from other species (e.g., rat, cynomolgus monkey, or human) for your stability assessment.

    • Protease Inhibitors: As a control experiment, you can conduct the plasma stability assay in the presence of broad-spectrum protease inhibitors to see if this reduces the cleavage of the linker.

Issue 2: The drug-to-antibody ratio (DAR) of the ADC decreases over the time course of the experiment.

  • Possible Cause: This is a direct indication of linker instability and the premature release of the payload from the antibody.

  • Troubleshooting Steps:

    • Analytical Method Validation: Ensure that the analytical method (e.g., HIC-HPLC or LC-MS) is validated and that the observed decrease in DAR is not an artifact of the analytical procedure.

    • Investigate Linker Chemistry: The stability of the BCN moiety itself can be influenced by how it is linked to the rest of the molecule. Amide linkages are generally more stable than carbamate linkages in biological media.

    • Compare with a Non-Cleavable Linker: If possible, compare the stability of your this compound ADC with an ADC that uses a non-cleavable linker to benchmark its stability.

Quantitative Data on Linker Stability

The following table summarizes publicly available data on the stability of Val-Cit containing linkers in plasma. Note that direct comparisons can be challenging due to variations in experimental conditions.

Linker TypeSpeciesIncubation Time% Intact ADC RemainingReference
Val-Cit-PABCHuman28 daysNo significant degradation
Val-Cit-PABCMouse4.5 daysVariable, significant cleavage observed
Mono-cleavage (Val-Cit)Rat7 days<20%
Tandem-Cleavage (Glucuronide-Val-Cit)Rat7 days>80%

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the in vitro plasma stability of an ADC conjugated with this compound.

Objective: To determine the rate of degradation or payload release of an ADC in plasma over time.

Materials:

  • ADC conjugated with this compound

  • Control plasma (e.g., human, mouse, rat) stored at -80°C

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Analytical equipment (e.g., LC-MS/MS or HPLC)

Procedure:

  • Thaw Plasma: Thaw the frozen plasma at 37°C.

  • Spike ADC: Spike the ADC into the plasma to a predetermined final concentration (e.g., 10 µM).

  • Incubation: Incubate the plasma-ADC mixture at 37°C.

  • Time Points: Collect aliquots of the mixture at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).

  • Sample Quenching: At each time point, immediately stop the reaction by adding the aliquot to a quenching solution. This will precipitate the plasma proteins and halt enzymatic activity.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Analysis: Analyze the samples using a validated analytical method such as LC-MS/MS to quantify the concentration of the intact ADC or the released payload.

  • Data Analysis: Plot the percentage of intact ADC remaining or the concentration of the released payload against time to determine the stability profile and calculate the half-life of the ADC in plasma.

Visualizations

experimental_workflow Plasma Stability Assay Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Sample Analysis thaw Thaw Plasma at 37°C spike Spike ADC into Plasma thaw->spike incubate Incubate at 37°C spike->incubate timepoints Collect Aliquots at Time Points (0, 1, 6, 24, 48, 72h) incubate->timepoints quench Quench Reaction timepoints->quench process Process Samples (e.g., Centrifugation) quench->process analyze Analyze by LC-MS/MS or HPLC process->analyze data Data Analysis (% Intact ADC vs. Time) analyze->data

Caption: A flowchart illustrating the key steps of an in vitro plasma stability assay for an ADC.

degradation_pathway Potential Degradation Pathway of Val-Cit Linker in Plasma Intact_ADC Intact ADC (Antibody-BCN-PEG1-Val-Cit-Payload) Cleaved_ADC Cleaved Antibody (Antibody-BCN-PEG1-Val) Intact_ADC->Cleaved_ADC Cleavage Free_Payload Free Payload (Cit-Payload) Intact_ADC->Free_Payload Cleavage Proteases Plasma Proteases (e.g., Neutrophil Elastase, Ces1C) Proteases->Intact_ADC

Caption: A simplified diagram showing the enzymatic degradation of the Val-Cit linker in plasma.

References

Technical Support Center: Minimizing Off-Target Cleavage of Val-Cit Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Val-Cit linker technologies. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to off-target cleavage of valine-citrulline (Val-Cit) linkers in antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of intended Val-Cit linker cleavage?

The Val-Cit linker is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[][2] Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome.[2] The acidic environment of the lysosome and the high concentration of active Cathepsin B lead to the hydrolysis of the amide bond between valine and citrulline, releasing the cytotoxic payload.[][2] A self-immolative spacer, like PABC (para-aminobenzyl carbamate), is often included to ensure the release of the unmodified, active drug.

Q2: What causes premature or off-target cleavage of Val-Cit linkers in circulation?

Premature cleavage of Val-Cit linkers in the bloodstream is a significant issue that can lead to off-target toxicity and reduced therapeutic efficacy. The primary culprits are:

  • Mouse Carboxylesterase 1c (Ces1c): In preclinical mouse models, the Val-Cit linker is highly susceptible to cleavage by Ces1c, a serine hydrolase present in mouse plasma. This leads to premature payload release in the circulation.

  • Human Neutrophil Elastase (NE): In humans, neutrophil elastase, an enzyme secreted by neutrophils, can also cleave the Val-Cit linker, contributing to off-target payload release and potential hematological toxicities like neutropenia.

Q3: Why is Val-Cit linker instability a major concern in preclinical mouse studies?

Most initial safety and efficacy studies for ADCs are conducted in mouse models. The instability of the Val-Cit linker in mouse plasma due to Ces1c activity can lead to:

  • Systemic release of the cytotoxic payload , causing off-target toxicity.

  • Reduced therapeutic window of the ADC.

  • Inaccurate assessment of ADC efficacy , potentially leading to the premature termination of promising drug candidates.

Q4: How does the conjugation site on the antibody affect linker stability?

The stability of the Val-Cit linker can be influenced by the site of conjugation on the antibody. Linkers attached to more solvent-exposed sites are generally more susceptible to enzymatic cleavage in plasma. Site-specific conjugation methods that place the linker in a less exposed position can help to improve stability.

Q5: What is the "bystander effect" and how does it relate to linker instability?

If the released cytotoxic payload is membrane-permeable (e.g., MMAE), its premature release in circulation can allow it to diffuse into and kill healthy, non-target "bystander" cells. This can exacerbate off-target toxicities.

Troubleshooting Guides

Issue 1: Significant hematological toxicity (e.g., neutropenia) is observed in our studies.
  • Possible Cause: Premature payload release mediated by human neutrophil elastase (NE) cleaving the Val-Cit linker. This can lead to toxic effects on neutrophils and their precursors.

  • Troubleshooting Steps:

    • Assess Neutrophil Elastase Sensitivity: Conduct an in vitro assay by incubating your ADC with purified human neutrophil elastase and monitor for payload release.

    • Linker Modification: Consider linker designs that are more resistant to NE cleavage. For example, replacing valine at the P2 position with glycine to create a glutamic acid-glycine-citrulline (EGCit) linker has shown increased resistance to NE.

Issue 2: Our ADC shows poor stability and efficacy in mouse models.
  • Possible Cause: The Val-Cit linker is likely being cleaved by mouse carboxylesterase 1c (Ces1c).

  • Troubleshooting Steps:

    • Confirm Ces1c Sensitivity: Perform an in vitro plasma stability assay using mouse plasma. A rapid decrease in the drug-to-antibody ratio (DAR) over time is indicative of instability.

    • Modify the Linker: The most effective strategy is to modify the linker to be resistant to Ces1c. Adding a glutamic acid residue to the N-terminus of the valine to create a Glu-Val-Cit (EVCit) linker significantly enhances stability in mouse plasma without affecting its cleavage by Cathepsin B in tumor cells.

    • Alternative Preclinical Model: If linker modification is not feasible, consider using a preclinical model with lower carboxylesterase activity, although this may not be representative of human physiology.

Issue 3: High hydrophobicity and aggregation are observed with our ADC.
  • Possible Cause: Val-Cit linkers, especially when conjugated with hydrophobic payloads like MMAE, can increase the overall hydrophobicity of the ADC. This can be exacerbated by a high drug-to-antibody ratio (DAR). Highly hydrophobic ADCs are prone to aggregation and rapid clearance from circulation.

  • Troubleshooting Steps:

    • Characterize Hydrophobicity: Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of your ADC.

    • Optimize DAR: Conduct a DAR optimization study. A lower average DAR (e.g., 2 or 4) can improve the pharmacokinetic profile and reduce aggregation.

    • Introduce Hydrophilic Moieties: Incorporating hydrophilic elements into the linker, such as a glutamic acid residue (as in the EVCit linker), can help to mitigate hydrophobicity.

Data Summary

Table 1: Comparison of Linker Stability in Mouse Serum
Linker DipeptideHalf-life (t1/2) in Mouse SerumReference
Val-Arg1.8 hours
Val-Lys8.2 hours
Val-Cit11.2 hours
Val-Ala23 hours
Table 2: Impact of Linker Modification on ADC Half-Life in Mouse Models
Linker TypeADC Half-lifeReference
Val-Cit (VCit)~2 days
Glu-Val-Cit (EVCit)~12 days

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of an ADC and the rate of payload release in plasma from different species (e.g., human, mouse).

Materials:

  • Purified ADC

  • Human, mouse, and other relevant species plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Dilute the ADC to a final concentration of 1 mg/mL in pre-warmed plasma for each species in separate tubes.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), withdraw an aliquot.

  • Immediately stop the reaction by freezing at -80°C or by protein precipitation with cold acetonitrile.

  • Process the samples for analysis. This may involve immunoaffinity capture of the ADC.

  • Analyze the samples by LC-MS to determine the average DAR or the concentration of released payload over time.

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the half-life (t½) of the ADC in plasma.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

Objective: To confirm that the linker can be efficiently cleaved by its target enzyme, Cathepsin B.

Materials:

  • Purified ADC

  • Activated human Cathepsin B

  • Reaction Buffer (e.g., 100 mM sodium acetate, pH 5.0, with 10 mM DTT)

  • Quenching solution (e.g., strong acid)

  • HPLC or LC-MS system

Methodology:

  • In a microcentrifuge tube, combine the ADC and the reaction buffer, and equilibrate to 37°C.

  • Initiate the reaction by adding a predetermined amount of activated Cathepsin B.

  • Incubate at 37°C.

  • At various time points, take an aliquot and stop the reaction by adding it to the quenching solution.

  • Process the samples, which may involve protein precipitation, to separate the released payload.

  • Analyze the supernatant by HPLC or LC-MS to quantify the released payload.

  • Data Analysis: Plot the percentage of released payload against time to determine the cleavage kinetics.

Visualizations

Intended vs. Off-Target Val-Cit Cleavage Pathways ADC_Circulation ADC in Circulation (Val-Cit Linker Intact) Tumor_Cell Target Tumor Cell ADC_Circulation->Tumor_Cell Targeting Off_Target_Cleavage Premature Cleavage in Plasma ADC_Circulation->Off_Target_Cleavage Instability Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome (High Cathepsin B, pH 4.5-5.5) Endosome->Lysosome Trafficking Payload_Release_Target Payload Release (Targeted) Lysosome->Payload_Release_Target Cathepsin B Cleavage Cell_Death_Target Tumor Cell Death Payload_Release_Target->Cell_Death_Target Drug Action Payload_Release_Off_Target Payload Release (Off-Target) Off_Target_Cleavage->Payload_Release_Off_Target Ces1c Mouse Ces1c Ces1c->Off_Target_Cleavage (Mouse) Neutrophil_Elastase Human Neutrophil Elastase Neutrophil_Elastase->Off_Target_Cleavage (Human) Toxicity Systemic Toxicity Payload_Release_Off_Target->Toxicity Off-Target Effects

Caption: Intended vs. Off-Target Val-Cit Cleavage Pathways.

Troubleshooting Workflow for ADC Instability in Mouse Models Start Start: ADC shows poor stability/ efficacy in mouse model Hypothesis Hypothesis: Cleavage by mouse Ces1c? Start->Hypothesis Assay Action: Conduct in vitro mouse plasma stability assay Hypothesis->Assay Test Check_Stability Result: Is linker unstable? Assay->Check_Stability Analyze Solution1 Solution: Modify linker (e.g., VCit -> EVCit) Check_Stability->Solution1 Yes Other_Issues Investigate other issues: - Target expression - ADC clearance - Payload potency Check_Stability->Other_Issues No Solution2 Action: Re-evaluate in vitro and in vivo Solution1->Solution2 Implement End_Success End: Improved stability and efficacy Solution2->End_Success Confirm

Caption: Troubleshooting Workflow for ADC Instability in Mouse Models.

References

Technical Support Center: Scaling Up BCN-PEG1-Val-Cit-OH Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of BCN-PEG1-Val-Cit-OH. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this important ADC linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound and what are the main challenges in scaling up this process?

A1: The synthesis of this compound is a multi-step process that typically involves the synthesis of three key fragments followed by their sequential coupling: the BCN (bicyclo[6.1.0]nonyne) moiety, the PEG1 (mono-polyethylene glycol) spacer, and the Val-Cit (valine-citrulline) dipeptide. The primary challenges in scaling up this synthesis include: maintaining high yields and purity at each step, managing the solubility of intermediates, preventing side reactions such as epimerization of the dipeptide, and developing robust purification methods suitable for larger quantities.

Q2: What are the critical parameters to control during the synthesis of the Val-Cit dipeptide to avoid epimerization?

A2: Epimerization at the chiral center of the amino acids, particularly citrulline, is a significant risk during dipeptide synthesis. Key parameters to control include the choice of coupling reagents, reaction temperature, and base. Using milder coupling agents and avoiding strong bases can minimize this side reaction. It is also crucial to carefully monitor the reaction progress and purity of the product by analytical techniques like HPLC and NMR. An alternative synthetic route that has been shown to reduce epimerization involves incorporating the para-aminobenzyl alcohol (PAB) spacer via HATU coupling followed by the dipeptide formation.[1]

Q3: What are the common difficulties encountered during the PEGylation step at a larger scale?

A3: Scaling up PEGylation reactions can present challenges related to viscosity, stoichiometry, and purification. As the scale increases, ensuring homogeneous mixing of the viscous PEG reagent with the substrate can be difficult, potentially leading to incomplete reactions and a broader distribution of PEGylated products. Precise control of the stoichiometry is critical to avoid the formation of di- or multi-PEGylated byproducts. The purification of PEGylated molecules can also be challenging due to their increased hydrodynamic radius and potential for aggregation.[]

Q4: Which purification techniques are most effective for this compound and its intermediates at a larger scale?

A4: At a larger scale, purification strategies need to be efficient and scalable. For intermediates and the final product, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method for achieving high purity.[] Size-exclusion chromatography (SEC) can be useful for removing aggregates or separating molecules based on size, particularly after the PEGylation step.[] For the dipeptide and other non-PEGylated intermediates, traditional column chromatography on silica gel may be suitable.

Q5: How can I confirm the identity and purity of the final this compound product?

A5: A combination of analytical techniques is essential to confirm the structure and purity of the final product. High-resolution mass spectrometry (HRMS) should be used to verify the molecular weight. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation and to confirm the absence of impurities. Analytical RP-HPLC with UV detection is the standard method for determining the purity of the final compound.

Troubleshooting Guides

Issue 1: Low Yield in Val-Cit Dipeptide Synthesis
Potential Cause Troubleshooting Steps
Incomplete Coupling Reaction - Ensure all reagents are dry and solvents are anhydrous.- Increase the equivalents of the coupling agent and the activated amino acid.- Extend the reaction time and monitor progress by TLC or LC-MS.
Epimerization - Use a less activating coupling reagent.- Avoid strong bases; use a hindered base like diisopropylethylamine (DIEA).- Consider a synthetic route that minimizes the risk of epimerization.[1]
Side Reactions - Protect all reactive functional groups that are not involved in the peptide bond formation.- Optimize the reaction temperature to minimize side product formation.
Issue 2: Inefficient PEGylation and Multiple PEG Adducts
Potential Cause Troubleshooting Steps
Poor Solubility of Reactants - Use a co-solvent system to improve the solubility of both the PEG reagent and the substrate.- Perform the reaction at a slightly elevated temperature with careful monitoring.
Inaccurate Stoichiometry - Accurately determine the concentration of the activated PEG reagent before the reaction.- Add the PEG reagent portion-wise to the reaction mixture to maintain better control over the stoichiometry.
Formation of Di- and Multi-PEGylated Products - Use a molar excess of the substrate relative to the PEG reagent.- Optimize the reaction time to favor the formation of the mono-PEGylated product.
Issue 3: Difficulty in Purification of the Final Product
Potential Cause Troubleshooting Steps
Co-elution of Impurities in RP-HPLC - Optimize the gradient of the mobile phase to improve the separation.- Try a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column).- Adjust the pH of the mobile phase.
Product Aggregation - Add organic modifiers or salts to the purification buffer to reduce aggregation.- Perform the purification at a lower concentration.
Broad Peaks in Chromatography - Ensure the sample is fully dissolved in the mobile phase before injection.- Check for potential interactions between the compound and the column material.

Data Presentation

Table 1: Representative Yield and Purity Data for this compound Synthesis at Different Scales

Synthetic Step Lab Scale (1 g) Pilot Scale (10 g) Manufacturing Scale (100 g)
Fmoc-Val-Cit-OH Synthesis Yield: ~85%Purity (HPLC): >95%Yield: ~80%Purity (HPLC): >95%Yield: ~75%Purity (HPLC): >95%
BCN-PEG1-amine Synthesis Yield: ~70%Purity (HPLC): >98%Yield: ~65%Purity (HPLC): >98%Yield: ~60%Purity (HPLC): >98%
Final Coupling and Deprotection Yield: ~60%Purity (HPLC): >97%Yield: ~55%Purity (HPLC): >97%Yield: ~50%Purity (HPLC): >97%
Overall Yield ~36%~31%~26%

Note: These are representative values and actual results may vary depending on the specific reaction conditions and optimization.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-Val-Cit-OH Dipeptide
  • Materials : Fmoc-Valine, L-Citrulline, Coupling Agent (e.g., HBTU), Base (e.g., DIEA), Solvents (e.g., DMF, DCM).

  • Procedure :

    • Dissolve L-Citrulline in a suitable solvent system.

    • In a separate flask, activate Fmoc-Valine with the coupling agent and base.

    • Slowly add the activated Fmoc-Valine solution to the L-Citrulline solution at a controlled temperature (e.g., 0 °C).

    • Allow the reaction to proceed for several hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction and perform an aqueous work-up to remove water-soluble byproducts.

    • Purify the crude product by flash column chromatography or crystallization to obtain pure Fmoc-Val-Cit-OH.

    • Characterize the product by NMR and MS.

Protocol 2: Coupling of BCN-PEG1 to Val-Cit-OH and Final Deprotection
  • Materials : BCN-PEG1-amine, Fmoc-Val-Cit-OH, Coupling Agent (e.g., HATU), Base (e.g., DIEA), Deprotection Agent (e.g., Piperidine in DMF), Solvents.

  • Procedure :

    • Activate the carboxylic acid of Fmoc-Val-Cit-OH with the coupling agent and base in an anhydrous solvent.

    • Add BCN-PEG1-amine to the reaction mixture and stir at room temperature until the reaction is complete (monitor by LC-MS).

    • Purify the Fmoc-protected intermediate by RP-HPLC.

    • Dissolve the purified intermediate in DMF and treat with a solution of piperidine in DMF to remove the Fmoc protecting group.

    • Monitor the deprotection reaction by LC-MS.

    • Once complete, remove the solvent under reduced pressure.

    • Purify the final product, this compound, by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product as a white solid.

    • Confirm the identity and purity by HRMS, NMR, and analytical HPLC.

Visualizations

Synthesis_Workflow cluster_val_cit Val-Cit Synthesis cluster_bcn_peg BCN-PEG Synthesis cluster_final Final Assembly Fmoc_Val Fmoc-Valine Coupling1 Peptide Coupling Fmoc_Val->Coupling1 L_Cit L-Citrulline L_Cit->Coupling1 Fmoc_Val_Cit Fmoc-Val-Cit-OH Coupling1->Fmoc_Val_Cit Coupling3 Final Coupling Fmoc_Val_Cit->Coupling3 BCN BCN Precursor Coupling2 BCN-PEG Coupling BCN->Coupling2 PEG1 PEG1-diamine PEG1->Coupling2 BCN_PEG_Amine BCN-PEG1-amine Coupling2->BCN_PEG_Amine BCN_PEG_Amine->Coupling3 Fmoc_Protected Fmoc-Protected Linker Coupling3->Fmoc_Protected Deprotection Fmoc Deprotection Fmoc_Protected->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Purification Start Purification Issues? CoElution Co-eluting Impurities Start->CoElution Yes Aggregation Product Aggregation Start->Aggregation Yes BroadPeaks Broad Chromatographic Peaks Start->BroadPeaks Yes OptimizeGradient Optimize HPLC Gradient CoElution->OptimizeGradient ChangeColumn Change Stationary Phase CoElution->ChangeColumn AdjustpH Adjust Mobile Phase pH CoElution->AdjustpH AddModifiers Add Modifiers to Buffer Aggregation->AddModifiers LowerConcentration Lower Sample Concentration Aggregation->LowerConcentration FullDissolution Ensure Full Sample Dissolution BroadPeaks->FullDissolution CheckInteractions Check for Column Interactions BroadPeaks->CheckInteractions

Caption: Troubleshooting logic for purification challenges.

References

Technical Support Center: Strategies to Reduce Hydrophobicity of Val-Cit Linker ADCs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrophobicity of valine-citrulline (Val-Cit) linker-based ADCs.

Troubleshooting Guides

Issue 1: ADC Aggregation Observed During or After Conjugation

Q: We are observing significant aggregation and precipitation of our Val-Cit linker ADC during the conjugation process or upon storage. What are the potential causes and how can we mitigate this?

A: ADC aggregation is a common issue, primarily driven by the increased hydrophobicity of the conjugate compared to the parent antibody.[1][2] The hydrophobic nature of the Val-Cit-PABC linker, especially when combined with a hydrophobic payload like MMAE, is a major contributing factor.[3][4]

Potential Causes:

  • High Drug-to-Antibody Ratio (DAR): Higher DAR values increase the overall hydrophobicity of the ADC, promoting self-association and aggregation.[5]

  • Hydrophobic Payloads: Many potent cytotoxic payloads are inherently hydrophobic, contributing significantly to the ADC's tendency to aggregate.

  • Conjugation Conditions: Suboptimal reaction conditions such as pH, temperature, and the use of organic co-solvents can induce protein unfolding and aggregation.

  • Formulation and Storage: Inappropriate buffer composition, pH, or the presence of destabilizing excipients can lead to aggregation over time. Freeze-thaw cycles can also be detrimental.

Mitigation Strategies:

  • Optimize the Drug-to-Antibody Ratio (DAR):

    • Aim for a lower, more homogenous DAR (e.g., 2 or 4) as it has been shown to improve pharmacokinetics (PK) and reduce clearance.

    • Conduct a DAR optimization study by generating ADCs with varying DARs and evaluating their aggregation propensity, in vitro potency, and in vivo efficacy.

  • Modify the Linker:

    • Incorporate Hydrophilic Moieties: Introduce hydrophilic groups into the linker to counteract the hydrophobicity of the payload.

      • PEGylation: The addition of polyethylene glycol (PEG) spacers is a widely used strategy to increase hydrophilicity and can provide a "stealth" layer to improve plasma half-life.

      • Charged Residues: Incorporating charged amino acids, such as glutamic acid (Glu), to create a Glu-Val-Cit linker can enhance hydrophilicity and stability.

      • Sulfonate Groups: The introduction of negatively charged sulfonate groups can also effectively reduce ADC aggregation.

      • Phosphate-Based Linkers: Pyrophosphate diester linkers offer high hydrophilicity and stability.

  • Payload Modification:

    • Where possible, consider structural modifications to the payload to introduce hydrophilic substituents, provided anti-tumor activity is retained.

  • Optimize Conjugation Process:

    • Immobilization: To prevent antibodies from aggregating during conjugation, consider immobilizing them on a solid-phase support. This "lock-release" technology physically segregates the antibodies during the critical conjugation steps.

    • Process Parameters: Carefully control pH, temperature, and co-solvent concentration during conjugation to maintain antibody stability.

  • Formulation Development:

    • Excipient Selection: Utilize stabilizing excipients in the formulation. Surfactants (e.g., polysorbates), sugars, and amino acids can reduce non-specific interactions.

    • pH and Buffer: Maintain the formulation at a pH that ensures the stability of the ADC and avoids its isoelectric point.

Issue 2: Poor Pharmacokinetics and Rapid Clearance of the ADC in Preclinical Models

Q: Our Val-Cit ADC is showing rapid clearance and poor exposure in our mouse models. Could this be related to its hydrophobicity?

A: Yes, there is a direct correlation between increased ADC hydrophobicity and accelerated clearance from circulation, often through non-specific uptake by the liver. This not only reduces the therapeutic window but can also lead to off-target toxicities.

Potential Causes:

  • High Hydrophobicity: Hydrophobic ADCs are more prone to non-specific interactions and uptake by the reticuloendothelial system (RES), leading to rapid clearance.

  • High DAR: As mentioned, ADCs with high DARs are generally more hydrophobic and tend to clear more quickly.

  • Linker Instability in Rodent Plasma: The Val-Cit linker can be susceptible to premature cleavage by mouse carboxylesterase 1C (Ces1C), leading to payload release and altered PK profiles. This instability is often not observed in human or primate plasma.

Troubleshooting Strategies:

  • Characterize ADC Hydrophobicity:

    • Use Hydrophobic Interaction Chromatography (HIC) to assess the hydrophobicity profile of your ADC. A longer retention time generally indicates higher hydrophobicity.

  • Implement Hydrophilicity-Enhancing Strategies:

    • Refer to the "Mitigation Strategies" in Issue 1 for modifying the linker (PEGylation, charged residues) and optimizing the DAR. These changes will directly impact and improve the pharmacokinetic profile.

  • Address Linker Instability in Mouse Models:

    • Linker Modification: To improve stability in mouse plasma, consider modifying the linker at the P3 position (immediately preceding the valine).

      • Glu-Val-Cit Linker: Adding a glutamic acid residue to create a Glu-Val-Cit (EVCit) linker has been shown to significantly increase resistance to Ces1C cleavage without compromising cleavage by intracellular cathepsin B.

    • In Vitro Plasma Stability Assay: Conduct an in vitro plasma stability assay to quantify the rate of premature payload release in mouse plasma compared to human plasma. (See Experimental Protocol 1 ).

Frequently Asked Questions (FAQs)

Q1: What is the impact of the Drug-to-Antibody Ratio (DAR) on the hydrophobicity of a Val-Cit linker ADC?

A1: The hydrophobicity of an ADC is often directly proportional to its DAR. Each additional drug-linker moiety contributes to the overall hydrophobicity of the antibody. Consequently, ADCs with higher DARs (e.g., 8) tend to be more hydrophobic, which can lead to increased aggregation and faster clearance compared to ADCs with lower DARs (e.g., 2 or 4).

Q2: How can I quantitatively measure the hydrophobicity of my ADC?

A2: Hydrophobic Interaction Chromatography (HIC) is the standard method for assessing the hydrophobicity of ADCs. In HIC, ADCs are separated based on their surface hydrophobicity under non-denaturing conditions. A higher retention time on the HIC column corresponds to greater hydrophobicity. This technique can also be used to determine the DAR and the distribution of different drug-loaded species. Another method is to use a UPLC-based assay to assess the hydrophobicity of the payload itself at an early stage of development.

Q3: What are the most common hydrophilic linkers used to reduce the hydrophobicity of Val-Cit ADCs?

A3: The most common strategies involve incorporating hydrophilic moieties into the linker structure. These include:

  • Polyethylene Glycol (PEG) chains: These are highly effective at increasing the hydrophilicity and solubility of the ADC.

  • Charged amino acids: Introducing residues like glutamic acid to form a Glu-Val-Cit linker increases hydrophilicity and can also enhance plasma stability.

  • Sulfonate groups: These negatively charged moieties can be incorporated into the linker to reduce hydrophobicity.

  • Phosphate and pyrophosphate groups: These can significantly improve the hydrophilicity of linkers.

Q4: Can formulation help in managing the hydrophobicity-related issues of Val-Cit ADCs?

A4: Yes, formulation plays a critical role in mitigating issues like aggregation. A well-developed formulation can stabilize the ADC and prevent self-association. Key components of such a formulation include:

  • Buffers: To maintain an optimal pH for stability.

  • Surfactants (e.g., polysorbates): To prevent surface-induced aggregation and non-specific binding.

  • Sugars and amino acids: These can act as stabilizers.

Q5: Besides linker modification, are there other ways to reduce the overall hydrophobicity of an ADC?

A5: Yes, other strategies include:

  • Payload Modification: If feasible, modifying the payload to include more hydrophilic groups can be effective, but care must be taken not to compromise its cytotoxic activity.

  • Conjugation Site Engineering: The site of conjugation on the antibody can influence the overall properties of the ADC. Conjugating the drug-linker to more solvent-accessible sites might have different hydrophobicity profiles compared to less accessible sites.

Quantitative Data Summary

Table 1: Impact of Linker Modification on ADC Hydrophobicity and Stability

Linker ModificationADCAnalytical MethodObservationReference
Addition of Glutamic AcidAnti-HER2 ADCHICEVCit ADC showed a shorter retention time compared to VCit ADC, indicating lower hydrophobicity.
Replacement of Val-CitTrastuzumab ADCSECVal-Ala-based ADCs (DAR ~7) showed no significant increase in aggregation, whereas Val-Cit-based ADCs (DAR ~7) showed a 1.80% increase in aggregation.
PEGylationMaytansinoid ADCsN/AIntroduction of a short PEG spacer allowed for the preparation of higher DAR ADCs without sacrificing aggregation.
Pyrophosphate LinkerN/ASolubility AssayPyrophosphate diester linker drug showed solubility greater than 5 mg/mL and high stability in plasma.

Experimental Protocols

Experimental Protocol 1: In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of the ADC and quantify premature payload release in plasma.

Materials:

  • ADC stock solution

  • Human and mouse plasma (or other relevant species)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Immunoaffinity capture beads (e.g., Protein A/G)

  • LC-MS system

Procedure:

  • Sample Preparation: Dilute the ADC to a final concentration of 1 mg/mL in the plasma of the desired species (e.g., mouse, human). Prepare a control sample by diluting the ADC to the same concentration in PBS.

  • Incubation: Incubate the plasma and PBS samples at 37°C.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 72 hours).

  • Quenching: Immediately freeze the collected aliquots at -80°C to stop any further degradation.

  • ADC Isolation: Thaw the samples and isolate the ADC from the plasma using immunoaffinity capture beads according to the manufacturer's protocol.

  • Analysis: Analyze the captured ADC using LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload loss.

Data Analysis:

  • Plot the average DAR against time for each plasma species.

  • Calculate the half-life (t½) of the ADC in each plasma type. A shorter half-life indicates lower stability.

Experimental Protocol 2: Hydrophobic Interaction Chromatography (HIC) for ADC Analysis

This protocol provides a general method for analyzing the hydrophobicity and DAR of an ADC.

Materials:

  • ADC sample

  • HPLC or UPLC system

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0, with 20% isopropanol

Procedure:

  • System Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Injection: Inject the ADC sample onto the column.

  • Gradient Elution: Elute the bound ADC using a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B). The separation is based on the principle that proteins lose their hydration shell in high salt concentrations and bind to the hydrophobic stationary phase. As the salt concentration decreases, they rehydrate and elute.

  • Detection: Monitor the elution profile using a UV detector at 280 nm.

Data Analysis:

  • The chromatogram will show peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).

  • The retention time of the peaks is indicative of their hydrophobicity; later eluting peaks are more hydrophobic.

  • The average DAR can be calculated by integrating the peak areas of the different species.

Visualizations

ADC_Hydrophobicity_Issues cluster_cause Primary Cause cluster_consequences Consequences cluster_solutions Mitigation Strategies IncreasedHydrophobicity Increased ADC Hydrophobicity (Val-Cit Linker + Payload) Aggregation Aggregation & Precipitation IncreasedHydrophobicity->Aggregation leads to RapidClearance Rapid Clearance & Poor PK IncreasedHydrophobicity->RapidClearance leads to LinkerMod Linker Modification (PEG, Charged Groups) LinkerMod->IncreasedHydrophobicity reduces DAR_Opt DAR Optimization (Lower DAR) DAR_Opt->IncreasedHydrophobicity reduces Formulation Formulation Development (Excipients, pH) Formulation->Aggregation prevents PayloadMod Payload Modification PayloadMod->IncreasedHydrophobicity reduces

Caption: Troubleshooting logic for ADC hydrophobicity issues.

HIC_Workflow cluster_prep Sample Preparation cluster_analysis HIC Analysis cluster_output Data Output & Interpretation ADC_Sample ADC Sample Injection Inject on HIC Column ADC_Sample->Injection Gradient High to Low Salt Gradient Injection->Gradient Elution Elution & Detection (UV) Gradient->Elution Chromatogram Chromatogram with DAR Species Peaks Elution->Chromatogram Hydrophobicity Retention Time = Hydrophobicity Chromatogram->Hydrophobicity Avg_DAR Calculate Average DAR Chromatogram->Avg_DAR

Caption: Experimental workflow for HIC analysis of ADCs.

References

Validation & Comparative

A Head-to-Head Comparison of BCN-PEG1-Val-Cit-OH and DBCO-PEG-Val-Cit for Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision in the synthesis of Antibody-Drug Conjugates (ADCs). The linker's properties directly impact the efficiency of conjugation, the stability of the final ADC, and its therapeutic efficacy. This guide provides an objective, data-driven comparison of two prominent copper-free click chemistry linkers: BCN-PEG1-Val-Cit-OH and DBCO-PEG-Val-Cit.

Both linkers utilize Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[1] They also both incorporate a cathepsin B-cleavable Val-Cit dipeptide, enabling targeted release of the cytotoxic payload within the lysosome of cancer cells. The core difference lies in the strained alkyne moiety: BCN (bicyclo[6.1.0]nonyne) and DBCO (dibenzocyclooctyne).

Performance Comparison: BCN vs. DBCO Linkers

The choice between BCN and DBCO hinges on a trade-off between reaction kinetics, stability, and physicochemical properties.

Reaction Kinetics

The speed of the SPAAC reaction is a crucial parameter, especially when working with low concentrations of antibodies or payloads. Generally, DBCO exhibits faster reaction kinetics with aliphatic azides, which are commonly introduced onto antibodies.[2] This is attributed to the higher ring strain of the DBCO molecule.[2]

However, the nature of the azide can influence the reaction rate. Interestingly, BCN has been shown to react significantly faster with aromatic azides compared to DBCO.[1]

FeatureThis compoundDBCO-PEG-Val-CitKey Considerations
Reaction Moiety Bicyclo[6.1.0]nonyne (BCN)Dibenzocyclooctyne (DBCO)The strained alkyne that participates in the SPAAC reaction.
Reaction Kinetics (with aliphatic azides) Generally slower than DBCO.[2]Generally faster than BCN.For typical antibody conjugation with aliphatic azides, DBCO offers a kinetic advantage.
Reaction Kinetics (with aromatic azides) Can be significantly faster than DBCO.Slower than BCN.Important if the payload or antibody modification involves an aromatic azide.
Second-Order Rate Constant (k₂) with Benzyl Azide ~0.06 - 0.1 M⁻¹s⁻¹~0.6 - 1.0 M⁻¹s⁻¹DBCO is approximately an order of magnitude faster with this common model azide.
Second-Order Rate Constant (k₂) with Azidoamino acid 0.28 M⁻¹s⁻¹0.34 M⁻¹s⁻¹A more direct comparison in a bioconjugation context still shows a kinetic advantage for DBCO.
Stability

The stability of the linker is paramount for the ADC's integrity in circulation and within the cellular environment. Here, BCN demonstrates a notable advantage in certain contexts.

FeatureThis compoundDBCO-PEG-Val-CitKey Considerations
Stability in the presence of Thiols (e.g., Glutathione) More stable.Less stable.BCN is preferable for applications in reducing environments or with molecules sensitive to reducing agents.
Intracellular Stability May exhibit lower stability in some immune cells.May exhibit higher stability in some immune cells.The choice may depend on the specific cell type and experimental conditions.
Plasma Stability The Val-Cit linker itself shows high plasma stability.The Val-Cit linker itself shows high plasma stability.Both linkers are designed to be stable in circulation.
Physicochemical Properties

The size and lipophilicity of the linker can influence the overall properties of the resulting ADC, such as aggregation and pharmacokinetics.

FeatureThis compoundDBCO-PEG-Val-CitKey Considerations
Size Smaller.Larger.The more compact nature of BCN may be advantageous in certain ADC constructs.
Lipophilicity Lower.Higher.The lower lipophilicity of BCN can potentially improve the solubility and reduce aggregation of the ADC.

Experimental Protocols

Below are generalized protocols for ADC synthesis using either this compound or a comparable DBCO-PEG-Val-Cit linker. These protocols may require optimization based on the specific antibody, payload, and linker derivative used.

Antibody Modification with an Azide

This step introduces the azide functionality onto the antibody, typically through the modification of lysine residues.

  • Materials:

    • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4).

    • Azide-PEG-NHS ester (e.g., Azido-PEG4-NHS ester).

    • Anhydrous Dimethyl sulfoxide (DMSO).

    • Desalting columns or centrifugal filters for buffer exchange.

  • Procedure:

    • Antibody Preparation: Buffer exchange the antibody into an amine-free buffer like PBS, pH 7.4. Adjust the antibody concentration to 2-10 mg/mL.

    • NHS-Ester-Azide Preparation: Prepare a 10 mM stock solution of the Azide-PEG-NHS ester in anhydrous DMSO immediately before use.

    • Reaction: Add a 5-20 fold molar excess of the azide solution to the antibody solution. The final concentration of DMSO should be kept below 10% to prevent antibody denaturation.

    • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.

    • Purification: Remove the excess, unreacted Azide-PEG-NHS ester by buffer exchange into PBS, pH 7.4, using a desalting column or centrifugal filter.

Conjugation of the Linker-Payload to the Azide-Modified Antibody

This step involves the SPAAC reaction between the azide-modified antibody and the BCN or DBCO functionalized linker-payload.

  • Materials:

    • Azide-modified antibody.

    • BCN-PEG1-Val-Cit-Payload or DBCO-PEG-Val-Cit-Payload.

    • Anhydrous DMSO.

    • PBS, pH 7.4.

    • Desalting columns or centrifugal filters.

  • Procedure:

    • Linker-Payload Preparation: Prepare a 10 mM stock solution of the BCN or DBCO linker-payload in anhydrous DMSO.

    • Reaction: Add a 1.5-3 fold molar excess of the linker-payload solution to the azide-modified antibody.

    • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours or at 4°C overnight with gentle agitation. The reaction progress can be monitored by LC-MS.

    • Purification: Purify the ADC from unreacted linker-payload and other impurities using a desalting column or size-exclusion chromatography.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.

  • UV/Vis Spectroscopy:

    • Principle: This method relies on the Beer-Lambert law to calculate the concentrations of the antibody and the conjugated drug based on their distinct extinction coefficients at two different wavelengths (typically 280 nm for the antibody and the λmax of the drug).

    • Advantage: Simple and rapid.

    • Limitation: Provides only the average DAR and can be inaccurate if the absorbance spectra of the antibody and drug overlap significantly.

  • Hydrophobic Interaction Chromatography (HIC):

    • Principle: HIC separates ADC species based on their hydrophobicity. Since each conjugated drug molecule increases the overall hydrophobicity of the antibody, species with different numbers of drugs can be resolved.

    • Advantage: Provides information on the distribution of different drug-loaded species.

  • Mass Spectrometry (MS):

    • Principle: MS, often coupled with liquid chromatography (LC-MS), provides a precise measurement of the mass of the intact ADC. The mass difference between the unconjugated antibody and the ADC allows for the determination of the number of conjugated drug-linker molecules.

    • Advantage: Highly accurate and provides detailed information on the DAR distribution and the masses of different ADC species.

Visualizing the ADC Synthesis and Mechanism

ADC_Synthesis_Workflow cluster_modification Step 1: Antibody Modification cluster_conjugation Step 2: SPAAC Conjugation cluster_characterization Step 3: Characterization mAb Monoclonal Antibody (mAb) azide_mAb Azide-Modified mAb mAb->azide_mAb Reaction with Lysine Residues azide_reagent Azide-PEG-NHS Ester azide_reagent->azide_mAb ADC Antibody-Drug Conjugate (ADC) azide_mAb->ADC Copper-Free Click Chemistry linker_payload BCN/DBCO-Linker-Payload linker_payload->ADC DAR DAR Determination (UV/Vis, HIC, MS) ADC->DAR

A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space (Bloodstream) cluster_cell Target Cancer Cell ADC_circulating ADC Circulating (Stable Linker) receptor Target Antigen ADC_circulating->receptor Binding internalization Internalization (Endocytosis) receptor->internalization lysosome Lysosome internalization->lysosome cleavage Linker Cleavage (Cathepsin B) lysosome->cleavage release Payload Release cleavage->release apoptosis Cell Death (Apoptosis) release->apoptosis

The mechanism of action for a Val-Cit linker-containing ADC.

Conclusion

The choice between this compound and a DBCO-PEG-Val-Cit linker for ADC synthesis is application-dependent.

  • Choose a DBCO-based linker when:

    • Rapid reaction kinetics are paramount for efficient conjugation.

    • The azide modification on the antibody is aliphatic and sterically accessible.

  • Choose a BCN-based linker when:

    • Enhanced stability in the presence of reducing agents is required.

    • A smaller, less hydrophobic linker is desired to potentially improve the ADC's physicochemical properties.

    • The conjugation partner is an aromatic azide, where BCN may offer a kinetic advantage.

By carefully considering the experimental conditions and the desired attributes of the final ADC, researchers can select the optimal linker to advance their therapeutic development programs.

References

Cleavable vs. Non-Cleavable Linkers in Antibody-Drug Conjugates: A Comparative Guide to Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

The efficacy of Antibody-Drug Conjugates (ADCs) as targeted cancer therapies is critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of drug release, stability, and overall therapeutic index of the ADC. This guide provides an objective comparison of these two linker strategies, supported by experimental data and detailed methodologies, to inform researchers, scientists, and drug development professionals in the rational design of next-generation ADCs.

Mechanism of Action: A Tale of Two Release Strategies

Cleavable linkers are designed to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells.[1] This controlled release is triggered by factors such as low pH in endosomes and lysosomes, high concentrations of reducing agents like glutathione in the cytoplasm, or the presence of specific enzymes like cathepsins that are often overexpressed in tumor cells.[2] This targeted payload release can also lead to a "bystander effect," where the released, membrane-permeable drug can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, which is particularly advantageous in treating heterogeneous tumors.[3]

Non-cleavable linkers , in contrast, are highly stable and lack a specific cleavage site. The release of the payload from these linkers relies on the complete lysosomal degradation of the antibody component of the ADC following internalization. This process results in the liberation of the payload still attached to the linker and a single amino acid residue. This mechanism minimizes premature drug release in systemic circulation, potentially leading to lower off-target toxicity and a wider therapeutic window.

Quantitative Comparison of ADC Performance

The selection of a linker significantly influences the in vitro and in vivo performance of an ADC. The following tables summarize key quantitative data from comparative studies.

Linker TypeADC Target & PayloadCell LineIn Vitro Cytotoxicity (IC50)Reference
Cleavable (Val-Cit)Anti-HER2-MMAESK-BR-3 (HER2+++)0.5 nM
Non-cleavable (SMCC)Anti-HER2-DM1SK-BR-3 (HER2+++)1.2 nM
Cleavable (Disulfide)Anti-CD30-MMAEKarpas 299 (CD30+)~1 ng/mL
Non-cleavable (Thioether)Anti-CD30-MMAEKarpas 299 (CD30+)>1000 ng/mL

Note: Direct comparison of IC50 values can be influenced by the specific payload used (e.g., MMAE vs. DM1) and the drug-to-antibody ratio (DAR). The data presented here is illustrative of trends observed in head-to-head studies where linker type is the primary variable.

Linker TypeADC ConstructAnimal ModelIn Vivo Efficacy (Tumor Growth Inhibition)Reference
Cleavable (Val-Cit-PABC)Anti-FRα-IGNIshikawa XenograftHigh antitumor activity at 0.28 mg/kg
Non-cleavable Anti-FRα-IGNIshikawa XenograftLower antitumor activity compared to cleavable at the same dose
Cleavable (vc-MMAE)Anti-HER2N87 XenograftTumor eradication at 10 mg/kg
Non-cleavable (SMCC-DM1)Anti-HER2N87 XenograftSignificant tumor growth inhibition, but not complete eradication at comparable doses

| Linker Type | Linker Chemistry | Plasma Stability (% Intact ADC after 7 days) | Reference | |---|---|---|---|---| | Cleavable (Val-Cit) | Dipeptide | ~60-80% (species dependent) | | | Non-cleavable (Thioether) | Thioether | >95% | | | Cleavable (Hydrazone) | Acid-labile | ~40-60% (pH 7.4) | |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs with different linkers.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).

  • Cell Seeding: Plate antigen-positive and antigen-negative cancer cells in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of the ADCs with cleavable and non-cleavable linkers, as well as the unconjugated antibody and free payload as controls. Treat the cells with the respective compounds and incubate for a period relevant to the payload's mechanism of action (typically 72-96 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value for each ADC.

In Vivo Efficacy Study (Xenograft Model)

This study evaluates the anti-tumor activity of the ADCs in a living organism.

  • Model Establishment: Implant human tumor cells (cell line-derived xenografts or patient-derived xenografts) subcutaneously into immunocompromised mice.

  • Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, cleavable ADC, non-cleavable ADC).

  • ADC Administration: Administer the ADCs and controls to the mice, typically via intravenous injection, at one or more dose levels.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week) to assess efficacy and toxicity.

  • Endpoint Analysis: At the end of the study (based on tumor size in the control group or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Plasma Stability Assay (LC-MS Method)

This assay quantifies the stability of the ADC and the extent of premature payload release in plasma.

  • Incubation: Incubate the ADCs in plasma (e.g., human, mouse, or rat) at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).

  • ADC Capture: At each time point, isolate the ADC from the plasma matrix using an immunocapture method, such as magnetic beads coated with an anti-human Fc antibody.

  • Sample Preparation: Elute the captured ADC and prepare the sample for analysis. This may involve denaturation and reduction for light and heavy chain analysis.

  • LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) and identify and quantify any released payload or metabolites.

  • Data Analysis: Plot the average DAR or the percentage of intact ADC over time to determine the plasma stability of each ADC.

Visualizing the Mechanisms

To further elucidate the distinct pathways of cleavable and non-cleavable linkers, the following diagrams illustrate their mechanisms of action and a typical experimental workflow for their comparison.

cleavable_linker_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Cleavable Linker) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding Endosome Endosome (Low pH) TumorCell->Endosome 2. Internalization BystanderCell Bystander Cell (Antigen-Negative) CellDeath2 Cell Death BystanderCell->CellDeath2 7. Cytotoxicity Lysosome Lysosome (Enzymes) Endosome->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage FreePayload Free Payload PayloadRelease->FreePayload CellDeath1 Cell Death FreePayload->BystanderCell 6. Bystander Effect FreePayload->CellDeath1 5. Cytotoxicity

Caption: Mechanism of a cleavable linker ADC.

non_cleavable_linker_mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (Non-Cleavable Linker) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Degradation Antibody Degradation Lysosome->Degradation 4. Proteolysis PayloadMetabolite Payload-Linker- Amino Acid Metabolite Degradation->PayloadMetabolite CellDeath Cell Death PayloadMetabolite->CellDeath 5. Cytotoxicity

Caption: Mechanism of a non-cleavable linker ADC.

experimental_workflow cluster_design ADC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CleavableADC Cleavable ADC Cytotoxicity Cytotoxicity Assay (IC50) CleavableADC->Cytotoxicity Bystander Bystander Effect Assay CleavableADC->Bystander PlasmaStability Plasma Stability Assay CleavableADC->PlasmaStability NonCleavableADC Non-Cleavable ADC NonCleavableADC->Cytotoxicity NonCleavableADC->Bystander NonCleavableADC->PlasmaStability Xenograft Xenograft Model (Tumor Growth Inhibition) Cytotoxicity->Xenograft PlasmaStability->Xenograft PK Pharmacokinetics Xenograft->PK Toxicity Toxicity Assessment Xenograft->Toxicity DataAnalysis Data Analysis & Comparison PK->DataAnalysis Toxicity->DataAnalysis

References

A Head-to-Head Comparison of BCN and Other Click Chemistry Handles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly evolving landscape of bioconjugation, click chemistry has emerged as an indispensable tool for researchers, scientists, and drug development professionals. The ability to specifically and efficiently couple molecules in complex biological environments has revolutionized fields from proteomics to materials science. At the heart of copper-free click chemistry are strained alkynes, with bicyclo[6.1.0]nonyne (BCN) being a prominent and versatile handle. This guide provides an objective, data-driven comparison of BCN against other widely used click chemistry handles, namely dibenzocyclooctyne (DBCO) and trans-cyclooctene (TCO), to aid in the selection of the optimal tool for your research needs.

Performance Deep Dive: Reaction Kinetics

The rate of a bioorthogonal reaction is a critical parameter, particularly for applications in living systems where temporal resolution is key. The most common reaction for BCN and DBCO is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), while TCO participates in the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction with tetrazines. Generally, DBCO exhibits faster kinetics than BCN in SPAAC reactions with alkyl azides due to its higher ring strain.[1] However, the electronic nature of the azide can significantly influence reactivity. BCN's reactivity, for instance, can be dramatically enhanced with electron-deficient azides.[1] The IEDDA reaction between TCO and tetrazines is exceptionally fast, often orders of magnitude faster than SPAAC reactions.[2]

Table 1: Comparison of Second-Order Rate Constants (k₂) for Various Click Chemistry Reactions

Strained Alkyne/AlkeneReaction PartnerRate Constant (k₂, M⁻¹s⁻¹)Conditions
BCN Benzyl Azide~0.07CH₃CN:H₂O (3:1)
BCN Phenyl Azide~0.20CH₃CN:H₂O (3:1)
DBCO Benzyl Azide~0.24CH₃CN:H₂O (3:1)
DBCO Phenyl Azide~0.033CH₃CN:H₂O (3:1)
TCO 3,6-diphenyl-s-tetrazine~2,000Aqueous

Note: Rate constants are approximate and can vary based on specific derivatives, solvent, and temperature.

Stability and Biocompatibility: A Critical Consideration

Beyond reaction speed, the stability of a click chemistry handle in a biological milieu is paramount for the success of long-term experiments. A key challenge is the presence of endogenous nucleophiles, such as the highly abundant intracellular thiol, glutathione (GSH). Studies have shown that BCN is significantly more stable in the presence of GSH compared to DBCO.[3] This superior stability makes BCN a more reliable choice for intracellular applications and long-term studies.[3] In contrast, DBCO has been shown to be unstable in the presence of the reducing agent TCEP, further highlighting the robustness of BCN under reducing conditions.

Table 2: Stability of BCN and DBCO in the Presence of Glutathione (GSH)

HandleConditionHalf-life
BCN 10 mM GSH~6 hours
DBCO 10 mM GSH~71 minutes

Visualizing the Workflow: Metabolic Glycan Labeling

To illustrate a common application of these powerful bioorthogonal tools, the following diagram outlines the experimental workflow for metabolic labeling and visualization of cell surface glycoproteins. This technique allows for the study of glycan dynamics in a cellular context.

metabolic_glycan_labeling cluster_0 Step 1: Metabolic Labeling cluster_1 Step 2: Click Chemistry Labeling cluster_2 Step 3: Visualization Ac4GalNAz Ac4GalNAz (Azido Sugar Precursor) Cell Live Cells in Culture Ac4GalNAz->Cell Incubation Glycoprotein Cell Surface Glycoprotein with Azide Handle Cell->Glycoprotein Metabolic Incorporation LabeledGlycoprotein Fluorescently Labeled Glycoprotein Glycoprotein->LabeledGlycoprotein Copper-Free Click Reaction FluorophoreAlkyne Fluorophore-Alkyne (e.g., Fluorophore-BCN) FluorophoreAlkyne->LabeledGlycoprotein Microscopy Fluorescence Microscopy LabeledGlycoprotein->Microscopy Imaging

References

A Comparative Analysis of Val-Cit and Val-Ala Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly impacts its therapeutic index. This guide provides an objective, data-driven comparison of two widely used dipeptide linkers: Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala).

Both Val-Cit and Val-Ala are cathepsin B-cleavable linkers designed to be stable in systemic circulation and release their cytotoxic payload within the lysosomal compartment of target tumor cells, where cathepsin B is often overexpressed.[1][2][3] While they share this fundamental mechanism, key differences in their stability, cleavage kinetics, and physicochemical properties can significantly influence ADC performance, from manufacturing to in vivo efficacy.[3][4]

Quantitative Data Comparison

The following tables summarize key quantitative and qualitative data comparing the performance of Val-Cit and Val-Ala linkers in various experimental settings.

Table 1: Physicochemical and Stability Properties

ParameterVal-Cit LinkerVal-Ala LinkerKey Insights & References
Hydrophobicity HigherLowerVal-Ala's lower hydrophobicity can reduce ADC aggregation, especially with lipophilic payloads or high drug-to-antibody ratios (DARs).
Aggregation (High DAR) Prone to precipitation and aggregation. Difficult to achieve DAR > 4.Allows for DAR up to 7.4 with less than 10% aggregation.The reduced hydrophobicity of Val-Ala is a significant advantage for developing ADCs with high DARs.
Plasma Stability (Human) High stability.High stability.Both linkers are generally stable in human plasma, which is crucial for clinical applications. A half-life of over 230 days has been reported for a Val-Cit ADC.
Plasma Stability (Mouse) Susceptible to cleavage by carboxylesterase 1C (Ces1C), leading to instability. Hydrolyzed within 1 hour in some studies.More stable than Val-Cit in mouse plasma, but still shows some instability.The instability of Val-Cit in mouse plasma complicates preclinical evaluation, often requiring the use of knockout mice.

Table 2: Enzymatic Cleavage and Efficacy

ParameterVal-Cit LinkerVal-Ala LinkerKey Insights & References
Primary Cleavage Enzyme Cathepsin BCathepsin BBoth are designed for cleavage by this lysosomal protease.
Cleavage by other Cathepsins Broadly sensitive to other cathepsins (e.g., K, L, S).Information not as prevalent, but also considered a substrate for lysosomal proteases.The broad sensitivity of Val-Cit can be advantageous, reducing the likelihood of resistance due to the loss of a single protease.
Relative Cathepsin B Cleavage Rate FasterSlower (approximately half the rate of Val-Cit in one study).Val-Cit's faster cleavage may lead to more rapid payload release in the tumor microenvironment.
In Vitro Cytotoxicity (IC50) Generally shows high potency. In one study with a HER2+ cell line, an IC50 of 14.3 pmol/L was reported.Also demonstrates high potency. In a similar study, an IC50 of 92 pmol/L was reported.Both linkers can produce highly potent ADCs, with specific efficacy being context-dependent on the antibody, payload, and cell line.
In Vivo Efficacy Highly effective, but preclinical results can be impacted by instability in mouse models.Can show better performance in some preclinical models, potentially due to improved stability and higher achievable DARs.The choice of linker can directly impact the translatability of preclinical data to clinical outcomes.
Bystander Effect Capable of inducing bystander killing due to the release of a membrane-permeable payload.Also capable of inducing a bystander effect.The bystander effect is crucial for treating heterogeneous tumors. The efficiency depends on the payload's ability to diffuse into neighboring antigen-negative cells.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 ADC Mechanism of Action ADC in Circulation ADC in Circulation Target Cell Binding Target Cell Binding ADC in Circulation->Target Cell Binding 1. Targeting Internalization (Endocytosis) Internalization (Endocytosis) Target Cell Binding->Internalization (Endocytosis) 2. Internalization Lysosomal Trafficking Lysosomal Trafficking Internalization (Endocytosis)->Lysosomal Trafficking 3. Trafficking Enzymatic Cleavage (Cathepsin B) Enzymatic Cleavage (Cathepsin B) Lysosomal Trafficking->Enzymatic Cleavage (Cathepsin B) 4. Cleavage Payload Release Payload Release Enzymatic Cleavage (Cathepsin B)->Payload Release 5. Release Cell Death Cell Death Payload Release->Cell Death Target Cell Bystander Killing Bystander Killing Payload Release->Bystander Killing Neighboring Cell

Caption: Mechanism of action for Val-Cit/Ala linker-based ADCs.

cluster_1 Experimental Workflow: Linker Stability & Efficacy ADC Construct ADC Construct Plasma Stability Assay Plasma Stability Assay ADC Construct->Plasma Stability Assay LC-MS Analysis Cathepsin B Cleavage Assay Cathepsin B Cleavage Assay ADC Construct->Cathepsin B Cleavage Assay HPLC or Fluorometric In Vitro Cytotoxicity Assay In Vitro Cytotoxicity Assay ADC Construct->In Vitro Cytotoxicity Assay IC50 Determination Data Analysis & Comparison Data Analysis & Comparison Plasma Stability Assay->Data Analysis & Comparison Cathepsin B Cleavage Assay->Data Analysis & Comparison Bystander Effect Assay Bystander Effect Assay In Vitro Cytotoxicity Assay->Bystander Effect Assay Co-culture Model Bystander Effect Assay->Data Analysis & Comparison

Caption: Workflow for evaluating ADC linker performance.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol outlines a typical experiment to measure the release of a payload from an ADC in the presence of purified Cathepsin B.

  • Objective: To quantify the rate of drug release from a Val-Cit or Val-Ala linker-containing ADC upon incubation with recombinant human Cathepsin B.

  • Materials:

    • ADC with Val-Cit or Val-Ala linker (e.g., 1 mg/mL stock).

    • Recombinant Human Cathepsin B.

    • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT).

    • Quenching Solution (e.g., acetonitrile with an internal standard).

  • Procedure:

    • Enzyme Activation: Pre-incubate the Cathepsin B in the assay buffer at 37°C for approximately 15 minutes to ensure activation.

    • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.

    • Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. The final enzyme concentration is typically in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).

    • Incubation: Incubate the reaction at 37°C.

    • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

    • Quenching: Immediately stop the reaction by adding the aliquot to the quenching solution.

    • Sample Preparation: Centrifuge the quenched samples to precipitate the protein and enzyme.

    • Analysis: Analyze the supernatant by reverse-phase HPLC or LC-MS to quantify the amount of released payload.

  • Data Analysis: Plot the concentration of the released payload against time to determine the initial rate of cleavage. For determining kinetic parameters like Km and kcat, the assay should be repeated with varying substrate (ADC) concentrations.

Plasma Stability Assay (LC-MS)

This protocol outlines a general procedure for assessing the stability of an ADC in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Objective: To determine the stability of the ADC and the rate of drug deconjugation in plasma.

  • Materials:

    • ADC.

    • Human or mouse plasma.

    • Incubator or water bath at 37°C.

    • Acetonitrile (ice-cold).

  • Procedure:

    • Incubation: Thaw plasma at 37°C. Add the ADC to the plasma at a final concentration (e.g., 100 µg/mL). Incubate the mixture at 37°C.

    • Sample Collection: At designated time points (e.g., 0, 6, 24, 48, 96, 168 hours), collect aliquots of the plasma-ADC mixture.

    • Protein Precipitation: Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.

    • Sample Preparation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for free payload analysis or use immunocapture techniques to isolate the ADC for drug-to-antibody ratio (DAR) analysis.

    • LC-MS Analysis: Analyze the samples using an appropriate LC-MS method to quantify the intact ADC, total antibody, and released payload.

  • Data Analysis: Calculate the average DAR at each time point or quantify the concentration of the free payload. Plot these values against time to determine the stability profile and half-life of the ADC in plasma.

In Vitro Bystander Effect Assay (Co-Culture)

This protocol describes a method to evaluate the ability of an ADC's released payload to kill neighboring antigen-negative cells.

  • Objective: To quantify the bystander killing effect of an ADC on antigen-negative cells in the presence of antigen-positive cells.

  • Materials:

    • Antigen-positive (Ag+) cancer cell line.

    • Antigen-negative (Ag-) cancer cell line, stably transfected to express a fluorescent protein (e.g., GFP).

    • Cell culture medium and supplements.

    • 96-well plates.

    • ADC.

    • Fluorescence plate reader.

  • Procedure:

    • Cell Seeding: Seed a co-culture of Ag+ and GFP-Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3). Also, seed a monoculture of GFP-Ag- cells as a control. The total cell density should be optimized for the assay duration.

    • Incubation: Allow the cells to adhere overnight at 37°C with 5% CO2.

    • ADC Treatment: Treat the co-cultures and the GFP-Ag- monoculture with serial dilutions of the ADC. Include untreated wells as a control.

    • Incubation: Incubate the plates for a period sufficient to observe cytotoxicity (typically 72-120 hours).

    • Data Acquisition: Measure the GFP fluorescence intensity using a fluorescence plate reader. This will specifically quantify the viability of the GFP-Ag- cell population.

  • Data Analysis: Normalize the fluorescence intensity of the treated wells to the untreated control wells to determine the percent viability of the Ag- cells. A decrease in the viability of GFP-Ag- cells in the co-culture compared to the monoculture indicates a bystander effect.

Conclusion

The choice between Val-Cit and Val-Ala linkers is a nuanced decision that depends on the specific goals of the ADC program.

  • Val-Cit is a well-validated linker with a long history of clinical use. Its faster cleavage rate by cathepsin B may be advantageous for rapid payload release. However, its higher hydrophobicity can lead to aggregation issues, and its instability in mouse plasma is a significant challenge for preclinical studies.

  • Val-Ala offers a key advantage in its lower hydrophobicity, which mitigates aggregation and allows for the development of ADCs with higher DARs, particularly with lipophilic payloads. This can lead to more homogeneous and potent ADCs. Its improved stability in mouse plasma also makes it a more suitable choice for preclinical in vivo evaluation.

Ultimately, for any new ADC, empirical testing of both linker types with the specific antibody and payload of interest is crucial for selecting the optimal design to maximize therapeutic potential.

References

Assessing the Bystander Effect of ADCs with BCN-PEG1-Val-Cit-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of effective antibody-drug conjugates (ADCs) requires a nuanced understanding of their mechanisms of action. A critical determinant of ADC efficacy, particularly in the context of heterogeneous tumors, is the "bystander effect." This phenomenon, where the cytotoxic payload of an ADC affects not only the target antigen-positive cancer cell but also adjacent antigen-negative cells, can significantly enhance anti-tumor activity. This guide provides a comparative analysis of the bystander effect mediated by ADCs utilizing the cleavable linker, BCN-PEG1-Val-Cit-OH, and contrasts its performance with other linker technologies, supported by experimental data and detailed methodologies.

The bystander effect is predominantly associated with ADCs that feature cleavable linkers and membrane-permeable payloads.[1][2] Upon internalization of the ADC by an antigen-positive (Ag+) cell, the linker is cleaved within the cell, releasing the cytotoxic payload. If the payload is sufficiently membrane-permeable, it can diffuse out of the target cell and into the surrounding tumor microenvironment, where it can be taken up by neighboring antigen-negative (Ag-) cells, leading to their death.[1][2] This is a crucial advantage in treating tumors with varied antigen expression. Conversely, ADCs with non-cleavable linkers typically release the payload with a charged amino acid residue attached after lysosomal degradation of the antibody, which hinders its ability to cross cell membranes and limits the bystander effect.[1]

The this compound linker is a prime example of a cleavable linker designed to facilitate the bystander effect. Its key components are:

  • BCN (Bicyclononyne): A strained alkyne that allows for a highly specific and efficient copper-free "click chemistry" conjugation to an azide-modified antibody (Strain-Promoted Alkyne-Azide Cycloaddition - SPAAC).

  • PEG1: A single polyethylene glycol unit that acts as a hydrophilic spacer, potentially improving the ADC's pharmacokinetic properties.

  • Val-Cit (Valine-Citrulline): A dipeptide motif that is specifically designed to be cleaved by Cathepsin B, an enzyme that is highly active in the lysosomes of cancer cells. This ensures that the payload is released within the target cell.

Comparative Analysis of ADC Linkers and the Bystander Effect

The choice of linker technology is a critical determinant of an ADC's ability to induce a bystander effect. The following table summarizes the key differences between ADCs with Val-Cit cleavable linkers, representative of this compound, and those with non-cleavable linkers.

FeatureADCs with Val-Cit Linker (e.g., this compound)ADCs with Non-Cleavable Linker (e.g., T-DM1)
Linker Type Cleavable dipeptideNon-cleavable thioether
Cleavage Mechanism Enzymatic (Cathepsin B in lysosome)Proteolytic degradation of the antibody
Released Payload Unmodified, membrane-permeable drugPayload with a charged amino acid remnant
Bystander Effect Significant Minimal to none
Efficacy in Heterogeneous Tumors Potentially higher due to killing of antigen-negative cellsLimited to antigen-positive cells
Potential for Off-Target Toxicity Higher, as the released payload can diffuseLower, as the payload is less likely to leave the cell
Example Payloads Monomethyl Auristatin E (MMAE), Deruxtecan (DXd)DM1

Quantitative Evaluation of the Bystander Effect

The bystander effect can be quantified in vitro to compare the efficacy of different ADC constructs. One common metric is the Bystander Effect Coefficient (φBE), which reflects the efficiency of bystander cell killing.

Antigen-Positive Cell LineHER2 Expression LevelBystander Effect Coefficient (φBE) with T-vc-MMAE
MCF7Low1%
MDA-MB-453Moderate3.6%
SKBR3High12%
N87High16%
BT474High41%

Data from a study using Trastuzumab-vc-MMAE (T-vc-MMAE), which utilizes a similar Val-Cit cleavage mechanism. This data indicates that the extent of the bystander effect is also dependent on the antigen expression level of the target cells.

Experimental Protocols for Evaluating the Bystander Effect

Standardized in vitro assays are crucial for the preclinical assessment of the ADC bystander effect. The two most widely used methods are the co-culture assay and the conditioned medium transfer assay.

In Vitro Co-culture Assay

This assay directly measures the killing of antigen-negative cells when they are grown together with antigen-positive cells in the presence of an ADC.

Protocol:

  • Cell Line Preparation:

    • Select an antigen-positive (Ag+) cell line that expresses the target antigen for the ADC.

    • Select an antigen-negative (Ag-) cell line that does not express the target antigen but is sensitive to the free cytotoxic payload.

    • To differentiate between the two cell populations, label one cell line with a fluorescent protein (e.g., GFP) and the other with a different one (e.g., RFP).

  • Co-culture Seeding:

    • Seed the Ag+ and Ag- cells together in a 96-well plate at a defined ratio (e.g., 1:1, 1:5).

  • ADC Treatment:

    • After allowing the cells to adhere, treat the co-culture with serial dilutions of the ADC. Include an isotype control ADC and an untreated control.

  • Incubation:

    • Incubate the plate for a period sufficient to observe cytotoxicity (e.g., 72-96 hours).

  • Analysis:

    • Quantify the viability of the Ag- cell population using imaging cytometry or flow cytometry, based on their fluorescent label. The reduction in the viability of the Ag- cells in the presence of Ag+ cells and the ADC, compared to controls, indicates the bystander effect.

Conditioned Medium Transfer Assay

This assay assesses whether the cytotoxic payload released from the ADC-treated Ag+ cells can induce killing of Ag- cells through the culture medium.

Protocol:

  • Preparation of Conditioned Medium:

    • Seed Ag+ cells in a culture plate and treat them with a high concentration of the ADC (e.g., 10x IC50) for 48-72 hours. Include an untreated control.

    • Collect the supernatant (conditioned medium) from these wells.

    • Centrifuge and filter the supernatant to remove any cells and debris.

  • Treatment of Bystander Cells:

    • Seed Ag- cells in a separate 96-well plate.

    • After cell adherence, replace the medium with the collected conditioned medium (either undiluted or in serial dilutions).

  • Incubation and Analysis:

    • Incubate the Ag- cells for 72-96 hours.

    • Assess cell viability using a standard method such as an MTT or CellTiter-Glo assay. A decrease in viability in cells treated with conditioned medium from ADC-treated Ag+ cells demonstrates the bystander effect.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in the ADC bystander effect and its assessment, the following diagrams are provided.

ADC_Bystander_Effect_Pathway cluster_extracellular Extracellular Space cluster_intracellular_pos Intracellular (Ag+ Cell) cluster_intracellular_neg Intracellular (Ag- Cell) ADC ADC with this compound Linker Ag_pos Antigen-Positive (Ag+) Cancer Cell ADC->Ag_pos 1. Binding Internalization Internalization Ag_pos->Internalization 2. Internalization Ag_neg Antigen-Negative (Ag-) Bystander Cell Uptake Payload Uptake Ag_neg->Uptake Payload_out Membrane-Permeable Payload Payload_out->Ag_neg 4. Uptake Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage Payload_in Released Payload Cleavage->Payload_in Payload_in->Payload_out 3. Diffusion Apoptosis_neg Apoptosis Uptake->Apoptosis_neg 5. Cytotoxicity CoCulture_Assay_Workflow start Start prep Prepare Fluorescently Labeled Ag+ and Ag- Cells start->prep seed Co-seed Ag+ and Ag- Cells in 96-well Plate prep->seed treat Treat with ADC (and controls) seed->treat incubate Incubate for 72-96 hours treat->incubate analyze Analyze Viability of Ag- Cells (Flow/Imaging Cytometry) incubate->analyze end End analyze->end

References

A Comparative Guide to In Vivo Efficacy of ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. The linker's properties dictate the stability of the ADC in circulation and the efficiency of payload release within the target tumor cells. This guide provides an objective comparison of the in vivo performance of different ADC linkers, supported by experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

ADC linkers are broadly categorized into two main types: cleavable and non-cleavable.[1] The choice between these two fundamentally impacts the ADC's mechanism of action, therapeutic window, and overall success.

Cleavable linkers are designed to be stable in the bloodstream and release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell.[1] These triggers can include enzymes like cathepsins that are overexpressed in tumors (e.g., valine-citrulline linkers), the acidic environment of endosomes and lysosomes (e.g., hydrazone linkers), or the high concentration of reducing agents like glutathione (e.g., disulfide linkers).[1] A key advantage of cleavable linkers is their potential to induce a "bystander effect," where the released, cell-permeable payload can kill neighboring antigen-negative tumor cells.

Non-cleavable linkers , such as those based on a thioether bond (e.g., SMCC), are more stable in circulation and rely on the complete lysosomal degradation of the antibody to release the payload.[2] This mechanism generally leads to a lower risk of off-target toxicity and a wider therapeutic window.[2] However, the released payload is attached to the linker and an amino acid residue, which can sometimes reduce its cell permeability and limit the bystander effect.

Quantitative Comparison of In Vivo Efficacy

The following table summarizes quantitative data from various preclinical studies, offering a head-to-head comparison of the in vivo efficacy of different ADC linkers. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental models, antibodies, payloads, and dosing regimens.

Linker TypeLinker ExampleAntibody-PayloadXenograft ModelDosing RegimenKey Efficacy OutcomeReference
Cleavable Valine-Citrulline (vc)anti-CD30-MMAEKarpas-299Single 1 mg/kg doseSignificant tumor growth inhibition
Cleavable Glutamic acid-Valine-Citrulline (EVCit)anti-HER2-MMAEKPL-4 (Breast Cancer)Single 3 mg/kg doseGreater tumor growth inhibition compared to vc-linker ADC
Cleavable Tandem-Cleavage (Glucuronide-vc)anti-CD79b-MMAEJeko-1 (Non-Hodgkin Lymphoma)Single intravenous bolusSuperior efficacy compared to monocleavage linker
Cleavable β-Glucuronideanti-CD30-MMAEL540cy (Hodgkin Lymphoma)Not specifiedHigh in vivo activity
Non-Cleavable SMCCanti-HER2-DM1 (T-DM1)NCI-N87 (Gastric Cancer)10 mg/kg, onceEffective tumor growth inhibition
Non-Cleavable Triglycyl peptide (CX)anti-EGFR-DM1EGFR xenograft3 mg/kgMore active than 15 mg/kg of SMCC-DM1 ADC

Visualizing ADC Mechanisms and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen Binding Internalization Internalization Antigen->Internalization Endosome Endosome (pH 5.5-6.0) Internalization->Endosome Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage / Degradation Cell_Death Apoptosis / Cell Death Payload_Release->Cell_Death Cytotoxic Effect

Figure 1: Generalized Mechanism of Action for an Antibody-Drug Conjugate.

Cleavable_vs_NonCleavable cluster_cleavable Cleavable Linker cluster_non_cleavable Non-Cleavable Linker Cleavable_ADC ADC with Cleavable Linker Trigger Tumor-Specific Trigger (Enzymes, pH, Glutathione) Cleavable_ADC->Trigger Interaction in Tumor Microenvironment / Cell Free_Payload Free Payload Trigger->Free_Payload Cleavage Bystander_Effect Bystander Killing Free_Payload->Bystander_Effect NonCleavable_ADC ADC with Non-Cleavable Linker Lysosomal_Degradation Lysosomal Degradation of Antibody NonCleavable_ADC->Lysosomal_Degradation After Internalization Payload_Metabolite Payload-Linker-Amino Acid Lysosomal_Degradation->Payload_Metabolite Release Targeted_Killing Targeted Cell Killing Payload_Metabolite->Targeted_Killing

Figure 2: Payload Release Mechanisms for Cleavable vs. Non-Cleavable Linkers.

InVivo_Efficacy_Workflow start Start tumor_implantation Tumor Cell Implantation in Immunocompromised Mice start->tumor_implantation tumor_growth Tumor Growth to Desired Volume tumor_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization adc_administration ADC Administration (e.g., IV) randomization->adc_administration monitoring Tumor Volume & Body Weight Monitoring adc_administration->monitoring data_analysis Data Analysis (e.g., TGI calculation) monitoring->data_analysis endpoint Study Endpoint monitoring->endpoint Ethical Endpoint data_analysis->endpoint

Figure 3: A Typical Experimental Workflow for In Vivo Efficacy Studies.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of ADC linker efficacy in vivo.

In Vivo Efficacy Study in Xenograft Models
  • Animal Model: Immunocompromised mice (e.g., SCID or nude mice) are typically used.

  • Cell Line/Tumor Implantation: Human cancer cell lines expressing the target antigen are implanted subcutaneously into the mice. For patient-derived xenograft (PDX) models, tumor fragments are implanted.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a predetermined average size (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.

  • ADC Administration: The ADC is administered, typically intravenously (IV), at a specified dose and schedule.

  • Monitoring: Tumor volume is measured at regular intervals using calipers. Animal body weight and general health are also monitored as indicators of toxicity.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated to quantify the efficacy of the ADC. Survival analysis may also be performed.

In Vivo Stability Assessment: ELISA for Intact ADC

This method quantifies the concentration of the intact, payload-conjugated antibody in plasma over time.

  • Animal Dosing and Sample Collection: The ADC is administered to the animal model (e.g., mice or rats), and blood samples are collected at various time points. Plasma is then isolated.

  • Plate Coating: A 96-well plate is coated with an antigen specific to the ADC's antibody.

  • Sample Incubation: Diluted plasma samples are added to the wells, allowing the intact ADC to bind to the coated antigen.

  • Detection: An enzyme-conjugated secondary antibody that specifically recognizes the payload is added. This antibody will only bind to ADCs that have retained their payload.

  • Signal Generation and Measurement: A substrate is added that reacts with the enzyme to produce a detectable signal, which is proportional to the amount of intact ADC.

In Vivo Stability Assessment: LC-MS/MS for Free Payload

This method measures the amount of cytotoxic drug that has been prematurely released into the circulation.

  • Animal Dosing and Sample Collection: As described in the ELISA protocol.

  • Sample Preparation: Proteins in the plasma samples are precipitated using an organic solvent. The supernatant, containing the small-molecule free payload, is collected after centrifugation.

  • LC-MS/MS Analysis: The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to specifically and sensitively quantify the free payload concentration.

Conclusion

The choice of linker is a critical determinant of an ADC's therapeutic index. While cleavable linkers can offer the advantage of a bystander effect, their stability in circulation must be carefully optimized to prevent off-target toxicity. Non-cleavable linkers generally provide greater stability, potentially leading to a better safety profile. Novel linker technologies, such as those with tandem-cleavage mechanisms or modified peptide sequences, are continuously being developed to improve upon the stability and efficacy of ADCs. The selection of an optimal linker should be guided by the specific characteristics of the target antigen, the tumor microenvironment, and the cytotoxic payload, with rigorous in vivo testing being essential to validate its performance.

References

Navigating Off-Target Toxicity: A Comparative Guide to BCN-PEG1-Val-Cit-OH Based ADCs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the promise of Antibody-Drug Conjugates (ADCs) in targeted cancer therapy is immense. However, mitigating off-target toxicity remains a critical challenge. This guide provides a comprehensive evaluation of the off-target toxicity associated with ADCs utilizing the BCN-PEG1-Val-Cit-OH linker-payload system, comparing its performance with alternative technologies and providing supporting experimental data to inform rational ADC design.

The Val-Cit (valine-citrulline) dipeptide linker has been a cornerstone in ADC development, designed for selective cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2] The BCN (bicyclo[6.1.0]nonyne) group facilitates a stable, strain-promoted alkyne-azide cycloaddition (SPAAC) for antibody conjugation.[3] However, the Val-Cit motif is not without its liabilities, primarily concerning its stability in systemic circulation, which can lead to premature payload release and subsequent off-target toxicity.[4][5]

Mechanisms of Off-Target Toxicity with Val-Cit Linkers

The primary driver of off-target toxicity in Val-Cit-containing ADCs is the premature cleavage of the linker in the bloodstream before reaching the target tumor cells. This premature release of the highly potent cytotoxic payload can lead to damage of healthy tissues and is influenced by several factors:

  • Enzymatic Cleavage: The Val-Cit linker is susceptible to cleavage by enzymes other than its intended target, Cathepsin B. Human neutrophil elastase, a serine protease found in the bloodstream, has been shown to cleave the Val-Cit motif, contributing to hematological toxicities like neutropenia.

  • Species-Specific Carboxylesterases: Preclinical evaluation in rodent models is complicated by the presence of plasma carboxylesterases, such as Ces1C in mice, which can efficiently hydrolyze the Val-Cit linker. This highlights the importance of selecting appropriate preclinical species and interpreting data with caution.

  • "Bystander Effect" in Healthy Tissues: While the bystander effect—where a cell-permeable payload diffuses from a target cell to kill neighboring antigen-negative tumor cells—can be therapeutically beneficial, premature payload release in circulation can lead to a detrimental bystander effect on healthy cells.

  • Fc-Mediated Uptake: The Fc domain of the antibody can be recognized by Fc gamma receptors (FcγR) on immune cells, leading to target-independent uptake of the ADC and potential toxicity to these cells.

Commonly observed off-target toxicities associated with Val-Cit linker-based ADCs include hematological toxicities such as neutropenia and thrombocytopenia, as well as potential hepatotoxicity.

Comparative Analysis of Linker Technologies

To address the stability issues of the conventional Val-Cit linker, several alternative strategies have been developed. The following table summarizes key characteristics and performance data of different linker technologies in the context of off-target toxicity.

Linker TechnologyCleavage MechanismKey AdvantagesKey DisadvantagesReported Off-Target Toxicity Profile
Val-Cit-PABC Protease-cleavable (Cathepsin B)High serum stability in humans, efficient payload release in tumor cells, potential for bystander effect.Susceptible to premature cleavage by neutrophil elastase and rodent carboxylesterases. Can lead to hematological toxicity.
Glu-Val-Cit Protease-cleavableIncreased plasma stability and resistance to cleavage by mouse Ces1C.May still be susceptible to other proteases.Improved safety profile in preclinical mouse models.
Non-Cleavable (e.g., SMCC) Proteolytic degradation of the antibody backbone in the lysosome.Generally more stable in circulation, leading to lower off-target toxicity.Reduced bystander effect, potentially limiting efficacy in heterogeneous tumors.Lower incidence of off-target toxicities compared to cleavable linkers.
Novel Peptide Linkers (e.g., cBu-Cit) Protease-cleavable (higher specificity for Cathepsin B).Designed for more selective cleavage by tumor-associated proteases.May have different payload release kinetics.Potentially reduced off-target toxicity due to increased specificity.

Experimental Protocols for Evaluating Off-Target Toxicity

A robust assessment of off-target toxicity is crucial for the preclinical development of ADCs. The following are key experimental protocols to characterize the safety profile of a this compound based ADC.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma from different species (e.g., human, mouse, rat, cynomolgus monkey).

Methodology:

  • Incubate the ADC at a defined concentration in plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours).

  • Stop the reaction by methods such as protein precipitation.

  • Analyze the samples to quantify the amount of intact ADC and released payload. Techniques like ELISA for intact ADC and LC-MS for the free payload are commonly used.

  • Calculate the half-life (t½) of the ADC in plasma. A shorter half-life indicates lower stability.

In Vitro Cytotoxicity Assay on Antigen-Negative Cells

Objective: To assess the non-specific killing of cells that do not express the target antigen, mimicking an off-target effect.

Methodology:

  • Culture an antigen-negative cell line.

  • Treat the cells with escalating concentrations of the ADC.

  • As a control, treat the cells with the free payload to determine its intrinsic cytotoxicity.

  • After a defined incubation period (e.g., 72-120 hours), assess cell viability using assays such as MTS, MTT, or CellTiter-Glo.

  • Calculate the IC50 (half-maximal inhibitory concentration) value. A potent IC50 value for the ADC on antigen-negative cells suggests significant off-target toxicity.

In Vitro Bystander Effect Assay

Objective: To evaluate the ability of the payload released from the ADC to kill neighboring antigen-negative cells.

Methodology:

  • Co-culture a mixture of antigen-positive and antigen-negative cancer cells, distinguishable by a marker (e.g., fluorescent protein).

  • Treat the co-culture with the ADC.

  • After incubation, assess the viability of both cell populations using flow cytometry or high-content imaging.

  • A significant decrease in the viability of the antigen-negative population indicates a bystander effect.

In Vivo Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of the ADC that can be administered to animals without causing unacceptable toxicity.

Methodology:

  • Administer escalating doses of the ADC to cohorts of animals (typically mice or rats).

  • Monitor the animals for clinical signs of toxicity, body weight changes, and mortality for a defined period.

  • Perform hematological analysis (complete blood counts) and clinical chemistry to assess organ function.

  • Conduct histopathological examination of major organs at the end of the study.

  • The MTD is defined as the highest dose that does not cause severe adverse effects.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in evaluating and understanding off-target toxicity, the following diagrams are provided.

Experimental_Workflow_for_Off_Target_Toxicity_Evaluation cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment Plasma_Stability Plasma Stability Assay (Human, Mouse, Rat) MTD_Study Maximum Tolerated Dose (MTD) Study Plasma_Stability->MTD_Study Inform Dose Selection Off_Target_Cyto Off-Target Cytotoxicity (Antigen-Negative Cells) Off_Target_Cyto->MTD_Study Bystander_Assay Bystander Effect Assay (Co-culture) Bystander_Assay->MTD_Study PK_Study Pharmacokinetics (PK) and Biodistribution MTD_Study->PK_Study Define Tolerated Doses Data_Analysis Data Analysis and Risk Assessment MTD_Study->Data_Analysis PK_Study->Data_Analysis ADC_Candidate This compound ADC Candidate ADC_Candidate->Plasma_Stability Evaluate Stability ADC_Candidate->Off_Target_Cyto Assess Non-specific Killing ADC_Candidate->Bystander_Assay Measure Bystander Killing

Caption: Workflow for evaluating the off-target toxicity of an ADC.

Off_Target_Toxicity_Pathway cluster_circulation Systemic Circulation cluster_healthy_tissue Healthy Tissues ADC_in_Blood ADC in Bloodstream (BCN-PEG1-Val-Cit-Payload) Premature_Cleavage Premature Linker Cleavage ADC_in_Blood->Premature_Cleavage Free_Payload Free Cytotoxic Payload Premature_Cleavage->Free_Payload Release Healthy_Cell Healthy Bystander Cell Free_Payload->Healthy_Cell Uptake Neutrophil_Elastase Neutrophil Elastase Neutrophil_Elastase->Premature_Cleavage Carboxylesterase Carboxylesterase (e.g., Ces1C) Carboxylesterase->Premature_Cleavage Toxicity Off-Target Toxicity (e.g., Neutropenia) Healthy_Cell->Toxicity

Caption: Mechanism of premature cleavage and off-target toxicity.

Conclusion and Future Directions

The this compound linker system offers a valuable tool for ADC development, but a thorough understanding and evaluation of its potential for off-target toxicity are paramount. Premature cleavage of the Val-Cit linker in circulation is a key liability that necessitates careful preclinical assessment. By employing a suite of in vitro and in vivo assays, researchers can characterize the stability and off-target effects of their ADC candidates.

The development of next-generation linkers with improved stability and more specific cleavage mechanisms, such as the Glu-Val-Cit motif, represents a promising strategy to widen the therapeutic window of ADCs. As the field continues to evolve, a data-driven approach to linker selection and ADC design, informed by comprehensive toxicity evaluations, will be essential for translating the promise of these powerful therapeutics into safe and effective treatments for cancer patients.

References

Valine-Citrulline Linker Cross-Reactivity: A Comparative Analysis with Other Proteases

Author: BenchChem Technical Support Team. Date: November 2025

The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), prized for its susceptibility to cleavage by the lysosomal protease cathepsin B, which is often upregulated in tumor cells.[1] This targeted release of cytotoxic payloads within the tumor microenvironment is a key feature of many successful ADCs.[][3] However, the specificity of the Val-Cit linker is not absolute, and its cross-reactivity with other proteases can lead to premature drug release, impacting both efficacy and safety.[4][5] This guide provides a comparative analysis of the Val-Cit linker's interaction with various proteases, supported by experimental data and detailed methodologies.

Enzymatic Cleavage of Val-Cit and Alternative Dipeptide Linkers

While initially designed for selective cleavage by cathepsin B, subsequent research has demonstrated that the Val-Cit linker can be hydrolyzed by a range of other proteases. This includes other members of the cathepsin family, such as cathepsins L, S, and F, as well as enzymes outside the lysosome, like human neutrophil elastase and the mouse-specific carboxylesterase 1C (Ces1C). This off-target cleavage, particularly by Ces1C in preclinical mouse models, presents a significant challenge for evaluating ADC stability and efficacy.

The following table summarizes the quantitative data on the cleavage of Val-Cit and other commonly used dipeptide linkers by various proteases.

LinkerProtease(s)Relative Cleavage Rate/Half-lifeSpeciesKey Findings
Val-Cit Cathepsin BBaseline (t½ ≈ 240 min in one study)HumanConsidered the benchmark for efficient cleavage.
Cathepsins L, S, FCan also contribute to cleavageHumanRedundancy in cleavage may reduce resistance.
Human Neutrophil ElastaseReadily cleavedHumanPotential for off-target toxicity, such as neutropenia.
Mouse Carboxylesterase 1C (Ces1C)t½ ≈ 4.6 hoursMouseSignificant instability in mouse plasma, complicating preclinical studies.
Val-Ala Cathepsin B~50% of Val-Cit rateHumanLower hydrophobicity can reduce ADC aggregation.
Mouse Carboxylesterase 1C (Ces1C)More stable than Val-Cit (t½ = 23 h for small molecule conjugate)MouseImproved stability in mouse models compared to Val-Cit.
Phe-Lys Cathepsin B (isolated)~30-fold faster than Val-CitHumanRapidly cleaved by isolated enzyme, but similar rates to Val-Cit in lysosomal extracts.
Glu-Val-Cit (EVCit) Cathepsin BResponsive to enzymatic releaseHuman/MouseDesigned to reduce susceptibility to Ces1C while maintaining cathepsin B sensitivity.
Mouse Carboxylesterase 1C (Ces1C)Significantly reduced susceptibility to cleavageMouseOffers a solution to the instability of Val-Cit linkers in mouse models.
cBu-Cit Cathepsin BVmax/Km similar to Val-CitHumanDesigned for increased selectivity for cathepsin B over other cathepsins.
Visualizing the Cleavage Mechanism and Experimental Workflow

To better understand the processes involved, the following diagrams illustrate the mechanism of Val-Cit linker cleavage and a typical experimental workflow for assessing ADC stability.

Mechanism of Val-Cit-PABC Linker Cleavage ADC Antibody-Drug Conjugate (ADC) with Val-Cit-PABC Linker Internalization Receptor-Mediated Endocytosis ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome CathepsinB Cathepsin B Cleavage of Val-Cit Bond Lysosome->CathepsinB PABC_cleavage Self-Immolation of PABC Spacer CathepsinB->PABC_cleavage Payload_release Release of Active Cytotoxic Payload PABC_cleavage->Payload_release

Mechanism of Val-Cit-PABC linker cleavage.

Experimental Workflow for In Vitro ADC Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis ADC_prep Prepare ADC solution Incubate Incubate ADC in plasma at 37°C ADC_prep->Incubate Plasma_prep Thaw human or mouse plasma Plasma_prep->Incubate Timepoints Collect aliquots at specific time points Incubate->Timepoints Quench Quench reaction Timepoints->Quench Analysis Analyze by LC-MS to quantify intact ADC and released payload Quench->Analysis Data Determine ADC half-life Analysis->Data

Workflow for an in vitro ADC stability assay.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is crucial for accurately assessing the cross-reactivity and stability of Val-Cit linkers. Below are detailed protocols for key in vitro assays.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To evaluate the stability of an ADC with a Val-Cit linker in plasma from different species (e.g., human, mouse).

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Human, mouse, or rat plasma (citrate-anticoagulated)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • LC-MS system for analysis

Methodology:

  • Pre-warm the plasma from each species to 37°C.

  • Dilute the ADC to a final concentration of 1 mg/mL in the pre-warmed plasma in separate tubes.

  • Incubate the samples at 37°C.

  • At predetermined time points (e.g., 0, 6, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.

  • Immediately quench the enzymatic reaction by diluting the aliquot in cold PBS.

  • Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact ADC and released payload.

  • Plot the percentage of intact ADC over time to determine the half-life of the ADC in plasma.

Protocol 2: In Vitro Cathepsin B Cleavage Assay

Objective: To determine the rate of Val-Cit linker cleavage by the lysosomal protease cathepsin B.

Materials:

  • Antibody-Drug Conjugate (ADC)

  • Recombinant human cathepsin B

  • Assay buffer (e.g., 50 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • Incubator at 37°C

  • LC-MS or HPLC system for analysis

Methodology:

  • Prepare a reaction mixture containing the ADC (e.g., at a final concentration of 10 µM) in the assay buffer.

  • Initiate the cleavage reaction by adding activated human cathepsin B (e.g., at a final concentration of 1 µM).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take aliquots of the reaction mixture.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the samples to pellet any precipitated proteins.

  • Analyze the supernatant by LC-MS or HPLC to quantify the amount of released payload.

  • Plot the concentration of the released payload over time to determine the cleavage kinetics.

Protocol 3: Fluorogenic Substrate Cleavage Assay

Objective: A high-throughput method to screen the susceptibility of different peptide linker sequences to protease cleavage.

Materials:

  • Fluorogenic peptide substrate (e.g., Z-Val-Cit-AMC)

  • Purified protease (e.g., Cathepsin B)

  • Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 10 mM DTT)

  • 96-well microplate

  • Fluorescence plate reader

Methodology:

  • Prepare a solution of the fluorogenic peptide substrate in the assay buffer.

  • Add the substrate solution to the wells of a 96-well microplate.

  • Initiate the reaction by adding the activated protease to each well.

  • Incubate the plate in a fluorescence plate reader at 37°C.

  • Monitor the increase in fluorescence over time as the AMC (7-amino-4-methylcoumarin) group is cleaved from the peptide.

  • The rate of cleavage is determined from the slope of the fluorescence versus time plot.

References

A Comparative Benchmarking Guide to BCN-PEG1-Val-Cit-OH and Other Commercial ADC Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker is a critical decision in the development of Antibody-Drug Conjugates (ADCs), profoundly influencing their therapeutic index by dictating stability, pharmacokinetics, and payload release mechanisms. This guide provides an objective comparison of the BCN-PEG1-Val-Cit-OH linker against other commercially available ADC linkers, supported by experimental data and detailed protocols for key validation assays.

Introduction to ADC Linker Technology

An ADC linker connects a monoclonal antibody to a cytotoxic payload. An ideal linker is stable in systemic circulation to prevent premature drug release and off-target toxicity, yet allows for efficient payload liberation at the tumor site.[1] Linkers are broadly categorized as cleavable or non-cleavable, a fundamental choice that governs the ADC's mechanism of action.[2]

This compound is a cleavable linker system that combines three key elements:

  • BCN (Bicyclononyne): A strained alkyne enabling copper-free "click chemistry" for site-specific antibody conjugation.[3][4][5]

  • PEG1 (Polyethylene Glycol, 1 unit): A short hydrophilic spacer designed to improve the solubility and pharmacokinetic properties of the ADC.

  • Val-Cit (Valine-Citrulline): A dipeptide motif that is selectively cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells. This is typically combined with a self-immolative spacer like PABC (p-aminobenzyl alcohol) to ensure the release of an unmodified payload.

Comparative Analysis of Commercial ADC Linkers

The performance of this compound is benchmarked against other common linker technologies based on key performance indicators. The following tables summarize quantitative data from various studies. It is important to note that direct head-to-head comparisons can be challenging due to variations in experimental conditions.

Table 1: Linker Stability in Plasma

Linker stability is crucial to prevent premature payload release and minimize systemic toxicity. The Val-Cit dipeptide is known to be stable in human plasma but can be susceptible to cleavage by carboxylesterases in rodent plasma, a critical consideration for preclinical evaluation.

Linker TypeKey CharacteristicsPlasma Stability (Half-life)Cleavage MechanismRepresentative Commercial Linkers
This compound Protease-cleavable, PEGylatedExpected to be high in human plasma; unstable in mouse plasma.Cathepsin BBCN-PEG1-Val-Cit-PABC-OH
Maleimide-Val-Cit Protease-cleavableHigh in human plasma; unstable in mouse plasma.Cathepsin BMC-Val-Cit-PABC-MMAE
Hydrazone pH-sensitiveLess stable than peptide linkers; t½ ≈ 2 days in human plasma.Acid hydrolysis in endosomes/lysosomes-
Disulfide Reduction-sensitiveVariable stability; can be prone to premature cleavage in circulation.Reduction by intracellular glutathioneSPDB
Non-cleavable (e.g., SMCC) Thioether bondHigh plasma stability.Proteolytic degradation of the antibody in lysosomesSMCC
Table 2: In Vitro Cytotoxicity (IC50 Values)

The in vitro potency of an ADC is a primary indicator of its potential therapeutic efficacy. Cleavable linkers often demonstrate a potent "bystander effect," where the released cell-permeable payload can kill adjacent antigen-negative tumor cells, which can be advantageous in treating heterogeneous tumors.

Linker TypeBystander Effect PotentialRepresentative IC50 Values (Antigen-Positive Cells)Key Considerations
This compound High (payload-dependent)Expected to be in the low nanomolar to picomolar range, similar to other Val-Cit linkers.Potency can be influenced by conjugation site and DAR.
Maleimide-Val-Cit High (payload-dependent)14.3 pmol/L (Trastuzumab-MMAE)Prone to aggregation at high DARs.
Sulfatase-cleavable High (payload-dependent)61 - 111 pmol/L (MMAE payload)Offers an alternative enzymatic cleavage mechanism.
Non-cleavable (e.g., SMCC) Weak to non-existent609 pmol/LPayload is released with a charged amino acid, limiting membrane permeability.
Table 3: Pharmacokinetics (PK) and In Vivo Efficacy

The pharmacokinetic profile of an ADC dictates its exposure and therapeutic window. PEGylation is a common strategy to improve PK by increasing circulation half-life and reducing clearance.

Linker FeatureImpact on PK/EfficacyRepresentative In Vivo Data
BCN Conjugation Site-specific conjugation can lead to more homogeneous ADCs with predictable PK profiles.-
PEGylation (PEG1) A short PEG linker can improve solubility and may modestly enhance circulation time. Longer PEG chains (e.g., PEG8, PEG12) generally lead to slower clearance.ADCs with PEG linkers show slower plasma clearance and longer half-life.
Val-Cit Cleavage Efficient payload release in tumors can lead to high efficacy. However, instability in rodent models can complicate preclinical assessment.EVCit (a more stable variant) ADC led to complete remission in a breast cancer xenograft model, whereas the VCit ADC showed poor efficacy.
Non-cleavable Linkers Generally provide a wider therapeutic window due to higher stability, but may have reduced efficacy if the payload-linker-amino acid catabolite is less potent.Strong tumor growth inhibition has been demonstrated in various xenograft models.

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate benchmarking of ADC linkers.

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

  • Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in human and mouse plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

  • To quantify the released payload, precipitate plasma proteins with a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples and collect the supernatant.

  • Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the free payload.

  • To determine the average drug-to-antibody ratio (DAR) over time, analyze the intact or reduced ADC from the plasma samples using techniques like Hydrophobic Interaction Chromatography (HIC) or LC-MS. A decrease in DAR indicates linker cleavage.

Protocol 2: Cathepsin B Cleavage Assay

Objective: To determine the rate of linker cleavage by the target lysosomal protease.

Methodology:

  • Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT).

  • Add the ADC to the reaction buffer at a final concentration of approximately 100 µg/mL.

  • Initiate the reaction by adding activated human cathepsin B (e.g., 1 µM final concentration).

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots and stop the reaction with a protease inhibitor.

  • Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or LC-MS to quantify the decrease in the intact ADC and the increase in the released payload over time.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC.

Methodology:

  • Seed target cancer cells (antigen-positive) and control cells (antigen-negative) in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC in cell culture medium.

  • Treat the cells with the ADC dilutions and incubate for 72-96 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 4: In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of the ADC in a living organism.

Methodology:

  • Implant human tumor cells subcutaneously into immunocompromised mice.

  • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment groups and administer the ADC (typically intravenously) at various doses, a vehicle control, and potentially a non-targeting ADC control.

  • Measure tumor volume and body weight regularly (e.g., twice weekly).

  • The study is typically terminated when tumors in the control group reach a predetermined size.

  • Calculate the percent tumor growth inhibition (%TGI) for each treatment group relative to the vehicle control group.

Visualizing Key Concepts and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes in ADC development.

G cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular Pathway ADC Intact ADC in Bloodstream TumorCell Target Tumor Cell ADC->TumorCell 1. Targeting & Binding Internalization Internalization TumorCell->Internalization 2. Endocytosis BystanderCell Bystander Tumor Cell Lysosome Lysosomal Trafficking Internalization->Lysosome 3. Trafficking Cleavage Linker Cleavage by Cathepsin B Lysosome->Cleavage 4. Enzymatic Action Release Payload Release Cleavage->Release 5. Payload Liberation Release->BystanderCell 7. Bystander Effect Apoptosis Apoptosis Release->Apoptosis 6. Cell Death

Caption: Mechanism of action for a protease-cleavable ADC like one with this compound.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies PlasmaStability Plasma Stability Assay PK Pharmacokinetics PlasmaStability->PK CleavageAssay Cathepsin B Cleavage Assay CleavageAssay->PK Cytotoxicity Cytotoxicity Assay (IC50) Cytotoxicity->PK Efficacy Xenograft Efficacy Study PK->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity end Lead Candidate Selection Toxicity->end start ADC Candidate start->PlasmaStability start->CleavageAssay start->Cytotoxicity

Caption: Experimental workflow for benchmarking ADC linker performance.

Conclusion

The this compound linker offers a modern approach to ADC development, combining the benefits of site-specific conjugation via click chemistry, the pharmacokinetic advantages of PEGylation, and a clinically validated protease-cleavable mechanism for payload release. Its performance is characterized by high stability in human plasma and potent in vitro cytotoxicity. Key considerations for its use include the payload's ability to mediate a bystander effect and the known instability of the Val-Cit moiety in rodent preclinical models, which may necessitate the use of modified linkers like EVCit for more accurate preclinical assessment.

Compared to other commercial linkers, this compound provides a favorable balance of properties. It avoids the potential instability of maleimide-based linkers and the pH-sensitivity of hydrazones, while enabling a potent bystander effect not typically observed with non-cleavable linkers. The choice of linker ultimately depends on the specific antibody, payload, and target indication, with each technology offering a unique set of advantages and disadvantages that must be carefully weighed.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of BCN-PEG1-Val-Cit-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of antibody-drug conjugate (ADC) development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. BCN-PEG1-Val-Cit-OH, a cleavable ADC linker, requires careful handling and disposal to mitigate risks. While a specific Safety Data Sheet (SDS) with comprehensive disposal instructions for this compound is not consistently available, established best practices for similar reactive and biochemically active molecules provide a clear framework for its responsible management.

This guide outlines the essential procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to environmental regulations. The recommendations are based on the chemical properties of its constituent parts and general protocols for hazardous waste management.

Understanding the Compound and Associated Hazards

This compound is a multi-component molecule, and its handling and disposal protocols are informed by the properties of these components. A breakdown of these parts and their potential hazards is crucial for a thorough risk assessment.

ComponentChemical GroupKnown and Potential Hazards
BCN Bicyclo[6.1.0]nonyneThe strained alkyne is highly reactive and enables copper-free click chemistry. It may be flammable and could emit toxic fumes if combusted. The specific hazards of many BCN derivatives have not been extensively documented.
PEG1 Polyethylene glycol (single unit)Generally considered to have low toxicity and is used to enhance solubility.
Val-Cit Valine-Citrulline dipeptideThis linker is designed to be cleaved by the enzyme cathepsin B, which is present in lysosomes. This enzymatic cleavage is a key feature of its function in ADCs.[1] While stable in plasma, its stability can vary in other biological matrices. Specific disposal hazards are not well-documented, but its bioactive nature warrants caution.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form: as an unreacted reagent, within a quenched reaction mixture, or as a residue on contaminated labware.

Unreacted Reagent
  • Original Container : Whenever possible, keep the reagent in its original, securely sealed container.

  • Labeling : Ensure the container is clearly marked with a hazardous waste label that includes the full chemical name: "this compound".

  • Segregation : Store the waste container separately from incompatible materials to prevent accidental reactions.

Quenched Reaction Mixtures
  • Complete Quenching : Before disposal, it is mandatory to ensure that any reaction involving this compound has been fully quenched. This minimizes the reactivity of the waste.

  • Waste Collection : Collect the quenched reaction mixture in a designated, sealed, and clearly labeled hazardous waste container.

Contaminated Labware and Solid Waste
  • Solid Waste : All solid materials that have come into contact with this compound, such as weighing paper, gloves, and absorbent pads, should be collected in a designated and clearly labeled hazardous waste bag or container.[2]

  • Liquid Waste from Cleaning : Any solvents used to rinse glassware contaminated with the reagent should be collected as hazardous liquid waste.[2] Do not dispose of these solvents down the drain.

Institutional EHS Coordination
  • Contact EHS : Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on chemical waste disposal. Contact them to schedule a pickup for the properly labeled hazardous waste containers.[2]

  • Follow Institutional Protocols : Adhere strictly to your institution's specific procedures for hazardous waste management and disposal.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in its various forms within a laboratory setting.

cluster_0 Waste Identification cluster_1 Disposal Pathways cluster_2 Containment & Labeling cluster_3 Final Disposal start This compound Waste Generated form Determine Form of Waste start->form unreacted Unreacted Reagent form->unreacted Unreacted reaction Quenched Reaction Mixture form->reaction Reaction Mixture contaminated Contaminated Labware/PPE form->contaminated Contaminated Materials contain_unreacted Seal in Original or Designated Container unreacted->contain_unreacted contain_reaction Collect in Sealed Hazardous Waste Container reaction->contain_reaction contain_solid Collect in Labeled Hazardous Waste Bag contaminated->contain_solid contain_liquid Collect Rinse Solvent in Hazardous Liquid Waste Container contaminated->contain_liquid label_waste Label all containers with 'Hazardous Waste' and full chemical name contain_unreacted->label_waste contain_reaction->label_waste contain_solid->label_waste contain_liquid->label_waste storage Store segregated waste in a designated, secure area pending pickup label_waste->storage ehs Contact Institutional EHS for Pickup storage->ehs

Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.